molecular formula C45H82N7O17P3S B15597947 11-Methyltricosanoyl-CoA

11-Methyltricosanoyl-CoA

Cat. No.: B15597947
M. Wt: 1118.2 g/mol
InChI Key: LPSCJOFNNLJBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-7-8-9-10-11-13-16-19-22-33(2)23-20-17-14-12-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

LPSCJOFNNLJBQS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 11-Methyltricosanoyl-CoA in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), particularly those with methyl branches, are hallmark components of the cell envelope of several bacterial genera, most notably Mycobacterium. These complex lipids are not merely structural elements; they are pivotal in the bacterium's interaction with its environment, contributing significantly to pathogenesis, antibiotic resistance, and immune evasion. This technical guide delves into the biological significance of a specific methyl-branched VLCFA, 11-Methyltricosanoyl-CoA, within the bacterial realm. While direct research on this precise molecule is limited, this paper extrapolates its putative functions, biosynthesis, and transport mechanisms based on the extensive knowledge of related mycobacterial lipids. We provide a comprehensive overview of the current understanding, detailed experimental protocols for analysis, and visualizations of associated biochemical pathways to serve as a valuable resource for researchers in the field.

Introduction: The Significance of Methyl-Branched VLCFAs in Bacteria

The bacterial cell envelope is a complex and dynamic barrier that plays a critical role in survival and pathogenesis. In certain bacteria, such as Mycobacterium tuberculosis, this envelope is exceptionally rich in unique lipids, including a variety of long-chain, multi-methyl-branched fatty acids.[1] These lipids are integral to the formation of the mycomembrane, a highly hydrophobic outer layer that confers resistance to chemical damage, dehydration, and the action of many hydrophilic antibiotics.[2]

This compound is a C24 fatty acyl-CoA with a methyl group at the 11th carbon position. Its long chain and branched nature suggest its incorporation into complex lipids that fortify the bacterial cell envelope. While not as extensively studied as mycolic acids or phthiocerol dimycocerosates (PDIMs), its structural characteristics point towards a significant role in the physiology and virulence of bacteria that synthesize it.

Putative Biological Roles of this compound

Based on the functions of structurally related lipids in Mycobacterium tuberculosis, the biological roles of this compound can be inferred to be multifaceted:

  • Structural Integrity of the Cell Envelope: Methyl-branched VLCFAs are fundamental to the architecture and low permeability of the mycobacterial cell wall.[3] They are precursors for the synthesis of complex lipids like mycolic acids, which are covalently linked to the underlying arabinogalactan-peptidoglycan layer, and other non-covalently attached lipids that form the outer leaflet of the mycomembrane. The incorporation of this compound into these structures would contribute to the overall hydrophobicity and rigidity of this crucial barrier.

  • Pathogenesis and Virulence: Complex lipids derived from methyl-branched VLCFAs are well-established virulence factors.[2][4] For instance, PDIMs are involved in several key steps of M. tuberculosis infection, including:

    • Controlling macrophage phagocytosis.

    • Inhibiting phagosome acidification.

    • Modulating the host innate immune response.

    • Facilitating bacterial entry into macrophages. It is plausible that lipids containing the 11-methyltricosanoyl moiety could also participate in these processes, contributing to the bacterium's ability to survive and replicate within the host.

  • Modulation of Host Immune Responses: Specific mycobacterial lipids can interact with host cell receptors and signaling pathways. Sulfoglycolipids (SLs) and PDIMs have been shown to control autophagy-related pathways in human macrophages.[5] SLs can act as TLR2 antagonists, while PDIMs can influence both phagosomal damage-independent autophagy and ESX-1-dependent xenophagy.[5] Lipids derived from this compound may also possess immunomodulatory properties.

Biosynthesis of this compound: A Proposed Pathway

The synthesis of methyl-branched VLCFAs in mycobacteria is a complex process involving both fatty acid synthase (FAS) and polyketide synthase (PKS) systems. The carbon backbone is initiated by the FAS-I system, which produces shorter acyl-CoA precursors. These are then elongated by the FAS-II system. Methyl branches are introduced by PKS enzymes, which utilize methylmalonyl-CoA as an extender unit.[6]

The biosynthesis of this compound likely follows a similar route:

  • Primer Synthesis: A fatty acyl-CoA primer is synthesized by the FAS-I system.

  • Elongation and Methylation: The primer is then transferred to a PKS for further elongation. To introduce a methyl group at the 11th position of a 23-carbon chain (tricosanoic acid), a specific sequence of condensation reactions with malonyl-CoA and a single condensation with methylmalonyl-CoA at the appropriate step is required.

  • Final Elongation and Activation: Subsequent elongation steps with malonyl-CoA would complete the 23-carbon chain. The resulting fatty acid is then activated to its CoA thioester, this compound, by a fatty acyl-CoA ligase.

The precursor for the methyl branch, propionyl-CoA, can be derived from various metabolic pathways, including the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[6]

Biosynthesis_of_11_Methyltricosanoyl_CoA Acetyl_CoA Acetyl-CoA FAS_I FAS-I Acetyl_CoA->FAS_I Acyl_CoA_primer Acyl-CoA Primer FAS_I->Acyl_CoA_primer PKS Polyketide Synthase (PKS) Acyl_CoA_primer->PKS Methyltricosanoic_Acid 11-Methyltricosanoic Acid PKS->Methyltricosanoic_Acid Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Propionyl_CoA Propionyl-CoA Biotin_Carboxylase Biotin Carboxylase Propionyl_CoA->Biotin_Carboxylase Biotin_Carboxylase->Methylmalonyl_CoA FACL Fatty Acyl-CoA Ligase Methyltricosanoic_Acid->FACL Target_Molecule This compound FACL->Target_Molecule Complex_Lipids Complex Lipids (e.g., Mycolic Acids, PDIMs) Target_Molecule->Complex_Lipids

Proposed biosynthetic pathway for this compound.

Transport and Localization

Once synthesized, this compound is likely incorporated into more complex lipids, such as trehalose (B1683222) monomycolate (TMM), which are then transported across the cytoplasmic membrane. In M. tuberculosis, the MmpL3 transporter, a member of the Resistance-Nodulation-Division (RND) superfamily, is essential for the transport of TMM across the inner membrane.[7][8][9][10][11] It is plausible that lipids containing the 11-methyltricosanoyl moiety are also substrates for MmpL3 or other MmpL family transporters for their export to the periplasmic space and subsequent assembly into the mycomembrane.

Regulation of Methyl-Branched VLCFA Biosynthesis

The biosynthesis of mycolic acids, and by extension other VLCFAs, is tightly regulated in mycobacteria. This regulation occurs at the transcriptional level and is responsive to the intracellular pool of long-chain acyl-CoAs. Several transcriptional regulators have been identified:

  • FasR: Regulates the FAS-I system.[3]

  • MabR and FadR: Regulate the FAS-II system.[3]

  • MadR: Acts as a repressor of mycolate desaturase genes and senses the levels of various acyl-CoAs.[12]

The binding of these regulators to their target DNA is often modulated by long-chain acyl-CoAs, creating a feedback loop that maintains lipid homeostasis.[3]

Regulation_of_VLCFA_Biosynthesis Acyl_CoA_Pool Long-Chain Acyl-CoA Pool (including this compound) FasR FasR Acyl_CoA_Pool->FasR inhibits MabR_FadR MabR / FadR Acyl_CoA_Pool->MabR_FadR inhibits MadR MadR Acyl_CoA_Pool->MadR inhibits FAS_I_genes FAS-I genes FasR->FAS_I_genes activates FAS_II_genes FAS-II genes MabR_FadR->FAS_II_genes represses Desaturase_genes Desaturase genes MadR->Desaturase_genes represses FAS_I_protein FAS-I FAS_I_genes->FAS_I_protein FAS_II_protein FAS-II FAS_II_genes->FAS_II_protein Desaturases Desaturases Desaturase_genes->Desaturases VLCFA_synthesis VLCFA Synthesis FAS_I_protein->VLCFA_synthesis FAS_II_protein->VLCFA_synthesis Desaturases->VLCFA_synthesis VLCFA_synthesis->Acyl_CoA_Pool

Transcriptional regulation of VLCFA biosynthesis.

Quantitative Data on Mycobacterial Fatty Acids

Fatty AcidRelative Abundance in M. tuberculosisReference
C16:0 (Palmitic acid)Major[13]
C18:1 (Oleic acid)Major[13]
Tuberculostearic acid (10-Methyloctadecanoic acid)Present in most species[13]
C24:0 (Lignoceric acid)High[13]
C26:0 (Cerotic acid)High[13]

Note: This table represents a general overview. The exact composition can vary depending on the strain and growth conditions. Strains of M. tuberculosis have a high ratio of C26:0 to C24:0 fatty acids.[13]

Experimental Protocols

The analysis of bacterial fatty acids typically involves their extraction, derivatization to more volatile forms (usually fatty acid methyl esters - FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

Extraction and Methylation of Total Fatty Acids (Acid Methanolysis)

This method extracts and derivatizes both free and bound fatty acids.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform (B151607)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381)

  • Deionized water

  • Sodium bicarbonate

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture and discard the supernatant. Wash the cell pellet with sterile water.

  • Lipid Extraction: Resuspend the cell pellet in a 1:2 (v/v) mixture of methanol:chloroform. Vortex thoroughly.

  • Phase Separation: Add chloroform and water to achieve a final ratio of 1:1:0.9 (v/v) of chloroform:methanol:water. Vortex and centrifuge to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Methylation: To the dried lipid extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling, add 1 ml of hexane and 1 ml of deionized water. Vortex and centrifuge.

  • Collection and Analysis: Collect the upper hexane layer containing the FAMEs for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., HP-5ms).

  • Mass spectrometer detector.

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/minute.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium

  • Detector: Mass spectrometer scanning a mass range of m/z 50-650.

Data Analysis: The identification of this compound would be based on the retention time of its methyl ester and the characteristic fragmentation pattern in the mass spectrum. The methyl branch position can be determined by analyzing the fragmentation pattern.

Experimental_Workflow Start Bacterial Culture Centrifugation Cell Harvesting (Centrifugation) Start->Centrifugation Extraction Lipid Extraction (Chloroform/Methanol) Centrifugation->Extraction Methylation Derivatization (Acid Methanolysis) Extraction->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Data_Analysis Data Analysis (Retention Time, Mass Spectra) GC_MS->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Workflow for the analysis of bacterial fatty acids.

Conclusion and Future Directions

While direct experimental evidence for the specific roles of this compound in bacteria is currently lacking, its structural similarity to other well-characterized methyl-branched very-long-chain fatty acids in pathogenic mycobacteria strongly suggests its importance in cell envelope integrity, virulence, and interaction with the host. The proposed biosynthetic pathway and regulatory mechanisms provide a framework for future research to elucidate the precise function of this molecule.

Future research should focus on:

  • Identifying the specific enzymes involved in the biosynthesis of this compound.

  • Generating knockout mutants deficient in the production of this fatty acid to study its impact on bacterial physiology and virulence.

  • Quantifying the abundance of this compound in different bacterial species and under various growth conditions.

  • Investigating the immunomodulatory properties of lipids containing this specific fatty acid.

A deeper understanding of the biosynthesis and function of unique bacterial lipids like this compound will be crucial for the development of novel therapeutic strategies against diseases caused by pathogens such as Mycobacterium tuberculosis.

References

The Role of 11-Methyltricosanoyl-CoA in the Virulence of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell envelope of Mycobacterium tuberculosis (Mtb) is a complex and dynamic structure, rich in unique lipids that are intrinsically linked to the bacterium's survival and pathogenicity. Among these are the phthiocerol dimycocerosates (PDIMs), critical virulence factors that contribute to the impermeability of the cell wall and the modulation of host immune responses. This technical guide delves into the core function and biosynthesis of 11-Methyltricosanoyl-CoA, a key activated intermediate in the production of mycocerosic acids, the multi-methyl-branched fatty acyl components of PDIM. Understanding this pathway is paramount for developing novel therapeutic strategies against tuberculosis.

Core Function: A Precursor to a Key Virulence Lipid

This compound does not function in isolation. Its significance lies in its role as the direct activated precursor for the mycocerosic acid moiety of Phthiocerol Dimycocerosate (PDIM). PDIM is a major non-covalently linked lipid of the Mtb outer membrane and is essential for pathogenesis.[1][2]

The primary functions of PDIM, and by extension the purpose of this compound synthesis, include:

  • Formation of a Hydrophobic Barrier: PDIM contributes significantly to the extremely low permeability of the mycobacterial cell envelope, providing a physical shield against hydrophilic antibiotics and host-derived antimicrobial effectors.[1] Mutants unable to synthesize PDIM show increased susceptibility to antibiotics, particularly under nutrient-limited conditions.[1]

  • Modulation of Host Immunity: PDIM plays a role in the bacterium's interaction with host cells, including macrophages. It is involved in controlling macrophage phagocytosis, inhibiting the acidification of the phagosome, and facilitating the escape of Mtb into the cytosol, a critical step for cell-to-cell spread.[3]

  • Virulence Attenuation: The loss of PDIM production, often due to spontaneous mutations during in vitro culturing, is a well-established cause of virulence attenuation in Mtb.[2] Restoring PDIM synthesis can restore virulence.

The Biosynthetic Pathway of Mycocerosic Acid and PDIM

The synthesis of PDIM is a complex, multi-step process involving a dedicated set of enzymes encoded by a large gene cluster (~70 kb). This compound is formed as part of the synthesis of the mycocerosic acid chain, which is then esterified to a phthiocerol backbone. The pathway can be broken down into three major stages: phthiocerol synthesis, mycocerosic acid synthesis, and final assembly.

Mycocerosic Acid Synthesis

Mycocerosic acids are multi-methyl-branched fatty acids produced by the iterative action of the Mycocerosic Acid Synthase (Mas), a large, multifunctional Type I Polyketide Synthase (PKS).[4][5][6]

  • Primer Loading: The process begins with a straight-chain fatty acid (e.g., C18-CoA or C20-CoA), which acts as a primer.

  • Activation & Transfer: The fatty acid is activated by a Fatty Acyl-AMP Ligase (FAAL), FadD28 , to form an acyl-adenylate intermediate.[7] This activated primer is then transferred to the Mas enzyme.

  • Iterative Elongation: The Mas enzyme catalyzes the iterative elongation of the primer. In each cycle, a two-carbon unit is added using methylmalonyl-CoA as the extender substrate.[8][9][10] The full reduction of the β-keto group during each cycle results in a saturated carbon chain, while the use of methylmalonyl-CoA introduces the characteristic methyl branches at even-numbered carbon positions. For a molecule like 11-Methyltricosanoic acid, this process would involve several cycles of elongation.

  • Final Activation: Once the full-length mycocerosic acid is synthesized, it is activated to its thioester form, This compound , making it ready for transfer.

Assembly of PDIM

The completed mycocerosic acid is then esterified to the phthiocerol diol backbone. This reaction is catalyzed by the acyltransferase PapA5 , which transfers two mycocerosyl groups (from their activated CoA form) to phthiocerol, forming the final PDIM molecule.[7]

Transport

The final PDIM lipid is transported from the cytoplasm to the outer membrane by the MmpL7 transporter, a member of the resistance-nodulation-division (RND) family of transporters.[3][7]

Data Presentation: Key Enzymes and Components

The following table summarizes the key enzymes and substrates involved in the synthesis of mycocerosic acid and its incorporation into PDIM.

Gene Protein Function Substrate(s) Product(s)
mas (Rv2940c)Mycocerosic Acid SynthaseIterative elongation of fatty acid primer to produce multi-methyl-branched chains.[4][5][11]Acyl-ACP, Methylmalonyl-CoA, NADPHMycocerosyl-ACP
fadD28 (Rv2941)Fatty Acyl-AMP LigaseActivates the fatty acid primer for loading onto Mas.[1][7]Long-chain fatty acid, ATPAcyl-AMP
ppsA-E (Rv2931-36)Polyketide SynthasesSynthesis of the phthiocerol backbone.[12]Fatty acyl-CoA, Malonyl-CoA, Methylmalonyl-CoAPhthiocerol
papA5 (Rv2949c)AcyltransferaseEsterifies two mycocerosic acid molecules to the phthiocerol backbone.[7]Mycocerosoyl-CoA, PhthiocerolPhthiocerol Dimycocerosate (PDIM)
mmpL7 (Rv2942)Membrane TransporterTransports mature PDIM across the inner membrane to the cell envelope.[3][7]PDIMExported PDIM

Mandatory Visualizations

Biosynthetic Pathway of Mycocerosic Acid

Mycocerosic_Acid_Biosynthesis cluster_activation Activation cluster_elongation Elongation & Final Product sub sub enz enz prod prod LCFA Long-Chain Fatty Acyl-CoA (e.g., C20-CoA) FadD28 FadD28 (Fatty Acyl-AMP Ligase) LCFA->FadD28 ATP ATP ATP->FadD28 AcylAMP Acyl-AMP Intermediate FadD28->AcylAMP PPi Mas Mas (Mycocerosic Acid Synthase) AcylAMP->Mas MycocerosicAcid Mycocerosic Acid (e.g., 11-Methyltricosanoic Acid) Mas->MycocerosicAcid MMCoA Methylmalonyl-CoA (Extender Unit) MMCoA->Mas xN cycles NADPH NADPH NADPH->Mas MycocerosoylCoA Mycocerosoyl-CoA (e.g., this compound) MycocerosicAcid->MycocerosoylCoA Activation (e.g., Ligase + ATP + CoA) CoA CoA-SH PapA5 PapA5 (Acyltransferase) MycocerosoylCoA->PapA5 Phthiocerol Phthiocerol Phthiocerol->PapA5 PDIM PDIM PapA5->PDIM

Caption: Biosynthesis of Mycocerosic Acid and PDIM Assembly.

Experimental Workflow for Lipid Analysis

Lipid_Analysis_Workflow step step tech tech res res con con start Mtb Culture (Wild-Type vs. Mutant) harvest Harvest & Lyophilize Cells start->harvest extract Lipid Extraction (e.g., Bligh-Dyer method) harvest->extract crude Crude Lipid Extract extract->crude separate Separation by TLC or LC crude->separate analyze Analysis by Mass Spectrometry (e.g., FT-ICR MS) separate->analyze compare Compare Lipid Profiles analyze->compare conclusion Identify Lipid Differences (e.g., Absence of PDIM) compare->conclusion

Caption: Workflow for Comparative Lipidomics in M. tuberculosis.

Experimental Protocols

Protocol: Extraction of Non-Covalently Linked Lipids

This protocol is adapted from standard methods for extracting surface-exposed lipids like PDIM from mycobacterial cultures.[13][14][15][16]

Materials:

  • Mycobacterial cell pellet (e.g., 200 mg wet weight)

  • Glass tubes with PTFE-lined screw caps

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Stir plate and stir bar

  • Centrifuge

  • Glass funnel and filter paper or syringe filter

  • Nitrogen gas stream

Procedure:

  • Cell Harvest: Harvest Mtb cells from liquid or solid media by centrifugation or scraping. Transfer approximately 200 mg of the wet cell pellet to a glass tube with a PTFE-lined screw cap. For safety, all subsequent steps should be performed in a biosafety cabinet.

  • Monophasic Extraction: Add 6 mL of a chloroform:methanol:water solution (10:10:3, v/v/v) to the cell pellet.[15] Add a small stir bar and incubate overnight with constant, gentle stirring at room temperature.

  • Separation: The next day, centrifuge the tube at 3,000 x g for 10 minutes to pellet the delipidated cells and cell debris.

  • Collection: Carefully transfer the supernatant (the monophasic lipid extract) to a new, clean glass tube, passing it through a filter to remove any remaining cellular debris.

  • Drying: Dry the lipid extract completely under a gentle stream of nitrogen gas.

  • Storage: Once fully dried, flush the tube with nitrogen gas, cap tightly, and store at -20°C until ready for analysis.

Protocol: Analysis of PDIM by Thin-Layer Chromatography (TLC)

This protocol provides a method for the qualitative analysis of PDIM from a crude lipid extract.

Materials:

  • Dried crude lipid extract (from Protocol 5.1)

  • Silica (B1680970) gel TLC plates (e.g., 20x20 cm)

  • TLC developing tank

  • Solvent System: Petroleum ether:Diethyl ether (90:10, v/v)

  • Visualization Reagent: 10% phosphomolybdic acid in ethanol, or 5% alpha-naphthol in 50% methanol followed by charring with 50% sulfuric acid.[16]

  • Heat gun or oven

Procedure:

  • Sample Preparation: Re-dissolve the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved lipid extract onto the baseline of a silica gel TLC plate. Also spot a known PDIM standard if available.

  • Development: Place the TLC plate in a developing tank pre-equilibrated with the petroleum ether:diethyl ether solvent system. Allow the solvent front to migrate to near the top of the plate.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization: Spray the plate evenly with the visualization reagent. Heat the plate gently with a heat gun or in an oven until spots appear. PDIM is highly nonpolar and will appear as a distinct spot with a high Rf value. Compare the sample lane to the standard and to a wild-type control to confirm the presence or absence of PDIM.

Conclusion and Future Directions

This compound is a critical intermediate in the biosynthesis of mycocerosic acids, the defining components of the PDIM virulence lipids in Mycobacterium tuberculosis. The function of this CoA-activated molecule is to serve as the immediate donor for the esterification of the phthiocerol backbone, a final and essential step in the production of a lipid that is indispensable for Mtb pathogenesis. The enzymes involved in this pathway, particularly the Mycocerosic Acid Synthase (Mas) and the acyl-activating enzyme FadD28, represent highly attractive targets for novel anti-tubercular drug development. Inhibiting the formation or utilization of this compound would effectively block the production of PDIM, potentially rendering the bacillus more susceptible to existing antibiotics and attenuating its virulence within the host.[1] Future research should focus on high-throughput screening for inhibitors of these enzymes and detailed structural biology studies to enable rational drug design.

References

The Role of Long-Chain Acyl-CoA Methylation in Mycolic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are the hallmark of Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis. These unique, long-chain α-alkyl, β-hydroxy fatty acids are major components of the mycobacterial cell wall, forming a highly impermeable barrier that is crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. The biosynthesis of mycolic acids is a complex and energy-intensive process, involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, along with a series of modifying enzymes. This guide focuses on a key modification step: the methylation of the long acyl chain, a process that gives rise to the characteristic methyl-branched mycolic acids. While the specific intermediate "11-Methyltricosanoyl-CoA" is not extensively documented, this guide will explore the well-established enzymatic processes for the methylation of long-chain acyl-CoA precursors, a critical step in the generation of mature mycolic acids.

Mycolic Acid Biosynthesis: An Overview

The synthesis of mycolic acids begins with the de novo synthesis of fatty acids by the multifunctional FAS-I enzyme. FAS-I produces a bimodal distribution of acyl-CoAs, typically C16-C18 and C24-C26 chains. The shorter chains (C16-C18) serve as primers for the FAS-II system, which is responsible for elongating these primers to the very long meromycolate chain (up to C60). The longer C24-C26 acyl-CoA serves as the α-branch.

The meromycolate chain undergoes several modifications, including the introduction of double bonds, cyclopropane (B1198618) rings, and methyl branches. These modifications are catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Following modification, the mature meromycolate chain is condensed with the α-branch by the polyketide synthase Pks13. A final reduction step yields the mature mycolic acid.

The Role of Methylation and Key Enzymes

Methyl branches in mycolic acids are introduced by a family of SAM-dependent methyltransferases. These enzymes transfer a methyl group from SAM to the growing meromycolate chain. Several genes encoding these methyltransferases have been identified in M. tuberculosis, including the mmaA (mycolic acid methyltransferase) cluster (mmaA1, mmaA2, mmaA3, mmaA4), cmaA1, cmaA2, pcaA, and umaA. Each of these enzymes exhibits substrate specificity and is responsible for the precise placement of methyl groups and other modifications at different positions along the meromycolate chain.

For instance, MmaA1 is known to be involved in the addition of a methyl group at the proximal position of both methoxy- and keto-mycolic acid chains, and it also facilitates the conversion of a cis double bond to a trans double bond. The action of these methyltransferases is crucial for the final structure and function of mycolic acids, impacting cell wall fluidity and permeability.

Quantitative Data

Quantitative data on the specific methylation of a C23 acyl-CoA precursor is scarce. However, kinetic data for related enzymes in the fatty acid activation pathway provide insights into the efficiency of these processes. The following table summarizes available kinetic parameters for FadD23, a fatty acyl-AMP ligase from M. tuberculosis that activates fatty acids for lipid biosynthesis.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
FadD23Lauric acid21.831.56 x 10-371.8[1]
FadD23Palmitic acid14.266.72 x 10-449.4[1]

Experimental Protocols

Cell-Free Methyltransferase Activity Assay

This protocol is adapted from methodologies used to study mycolate methyltransferases in M. smegmatis and M. tuberculosis.[2]

1. Preparation of Cell Lysates:

  • Grow M. smegmatis or E. coli expressing the methyltransferase of interest to an OD650 of 0.5-1.0.

  • Harvest cells by centrifugation and wash with cold Buffer 1 (50 mM potassium phosphate (B84403), pH 7.0, 10% glycerol, 1 mM EDTA).

  • Resuspend the cell pellet in Buffer 1 and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

2. Preparation of Substrate:

  • The long-chain acyl-CoA substrate (e.g., tricosanoyl-CoA) can be synthesized chemically or obtained commercially.

  • Alternatively, cell lysates from a strain that produces the precursor but lacks the methyltransferase can be used as a source of the natural substrate.

3. Methyltransferase Reaction:

  • Set up the reaction mixture in a final volume of 100 µL containing:

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of crude enzyme extract

    • 10 µM of the acyl-CoA substrate

    • 1 µCi of [methyl-3H]S-adenosyl-L-methionine (SAM)

  • Incubate the reaction at 37°C for 1 hour.

4. Extraction and Analysis of Products:

  • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

  • Add 200 µL of water and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the methylated lipid product.

  • Dry the organic phase under a stream of nitrogen.

  • The methylated product can be analyzed by thin-layer chromatography (TLC) followed by autoradiography or by reverse-phase radio-HPLC.

Signaling Pathways and Logical Relationships

The biosynthesis of mycolic acids is a linear pathway with several key enzymatic steps. The methylation of the meromycolate chain is an essential modification step that occurs after the initial elongation by the FAS-II system.

Mycolic_Acid_Biosynthesis cluster_FASI FAS-I System cluster_FASII FAS-II System & Modification cluster_Condensation Final Condensation Acetyl-CoA Acetyl-CoA FAS_I FAS-I (multifunctional enzyme) Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C18 Acyl-CoA C16-C18 Acyl-CoA FAS_I->C16-C18 Acyl-CoA Primer for FAS-II C24-C26 Acyl-CoA C24-C26 Acyl-CoA FAS_I->C24-C26 Acyl-CoA α-branch precursor FAS_II FAS-II (elongation cycles) C16-C18 Acyl-CoA->FAS_II Pks13 Pks13 (Polyketide Synthase) C24-C26 Acyl-CoA->Pks13 after carboxylation Elongated Meromycolate-ACP Elongated Meromycolate-ACP FAS_II->Elongated Meromycolate-ACP Methyltransferase SAM-dependent Methyltransferase (e.g., MmaA1) SAH SAH Methyltransferase->SAH Methylated Meromycolate-ACP Methylated Meromycolate-ACP Methyltransferase->Methylated Meromycolate-ACP SAM SAM SAM->Methyltransferase Elongated Meromycolate-ACP->Methyltransferase Methylated Meromycolate-ACP->Pks13 Mycolic Acid Mycolic Acid Pks13->Mycolic Acid

Caption: Overview of the mycolic acid biosynthetic pathway.

The following diagram illustrates a more detailed workflow for the experimental analysis of methyltransferase activity.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Product Analysis Culture Bacterial Culture (e.g., M. smegmatis) Lysis Cell Lysis (Sonication/French Press) Culture->Lysis Centrifugation Centrifugation (10,000 x g) Lysis->Centrifugation Lysate Clarified Cell Lysate (Enzyme Source) Centrifugation->Lysate ReactionMix Reaction Mixture: - Lysate - Acyl-CoA Substrate - [3H]SAM Lysate->ReactionMix Incubation Incubation (37°C, 1 hr) ReactionMix->Incubation Extraction Lipid Extraction (Chloroform:Methanol) Incubation->Extraction Analysis Analysis (TLC/HPLC) Extraction->Analysis Detection Detection (Autoradiography/Scintillation) Analysis->Detection

Caption: Experimental workflow for methyltransferase assay.

Conclusion

The methylation of long-chain acyl-CoA precursors is a vital step in the biosynthesis of mycolic acids, contributing to the structural diversity and integrity of the mycobacterial cell wall. The SAM-dependent methyltransferases that carry out these modifications represent attractive targets for the development of novel anti-tuberculosis therapeutics. Further research into the specific substrates and kinetic properties of these enzymes will be crucial for designing potent and selective inhibitors. The experimental approaches outlined in this guide provide a framework for the detailed characterization of these important enzymes and their role in mycobacterial pathogenesis.

References

An In-depth Technical Guide to the Putative Very-Long-Chain Branched-Chain Acyl-CoA: 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide addresses the theoretical discovery and characterization of 11-Methyltricosanoyl-CoA. As of the current date, this specific molecule is not a widely studied or well-characterized compound in published scientific literature. Therefore, this document is a scientifically informed projection based on established principles of lipid biochemistry and analytical methodologies.

Introduction

Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, represent a complex and functionally diverse class of lipids. While iso- and anteiso-branched fatty acids are well-documented in various organisms, mid-chain branched VLCFAs are less common and their metabolic pathways and biological roles are not fully elucidated. This guide focuses on the putative molecule, this compound, a 24-carbon acyl-CoA with a methyl group at the C-11 position. Such a structure suggests a unique biosynthetic origin and specialized function, potentially in modulating membrane fluidity, participating in signaling cascades, or serving as a precursor for other complex lipids. This document provides a theoretical framework for its discovery, characterization, and potential biological significance, aimed at researchers in lipidomics, biochemistry, and drug development.

Proposed Biosynthesis and Metabolism

The biosynthesis of a mid-chain branched fatty acid like 11-methyltricosanoic acid is hypothesized to occur through the incorporation of a methylmalonyl-CoA extender unit during the elongation of a fatty acid precursor by the fatty acid synthase (FAS) system.

Biosynthesis Pathway

The proposed biosynthetic pathway for 11-methyltricosanoic acid, the precursor to this compound, likely involves the following key steps:

  • Primer Synthesis: The synthesis would likely initiate from a standard acetyl-CoA primer.

  • Elongation Cycles: A series of elongation cycles, primarily utilizing malonyl-CoA as the two-carbon donor, would extend the acyl chain.

  • Methyl Branch Incorporation: At the C10 stage of the growing acyl chain, it is proposed that the ketoacyl synthase (KS) domain of the fatty acid synthase complex incorporates a methylmalonyl-CoA unit instead of a malonyl-CoA unit. This would introduce a methyl group at the alpha-position relative to the incoming carboxyl group, which becomes the C11 position after subsequent reduction, dehydration, and a second reduction.

  • Further Elongation: Following the methyl-branching event, the elongation would continue with the addition of malonyl-CoA units until the full 23-carbon (tricosanoyl) chain is synthesized.

  • Activation to Acyl-CoA: The completed 11-methyltricosanoic acid is then activated to its coenzyme A thioester, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL).

Biosynthesis of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA elongation1 Elongation (4 cycles) malonyl_coa->elongation1 elongation2 Elongation (5 cycles) malonyl_coa->elongation2 methylmalonyl_coa Methylmalonyl-CoA incorporation Methylmalonyl-CoA Incorporation methylmalonyl_coa->incorporation fas->elongation1 Primer c10_acyl_acp C10-Acyl-ACP elongation1->c10_acyl_acp c10_acyl_acp->incorporation c13_methyl_acyl_acp 11-Methyl-C13-Acyl-ACP incorporation->c13_methyl_acyl_acp c13_methyl_acyl_acp->elongation2 methyl_tricosanoic_acid 11-Methyltricosanoic Acid elongation2->methyl_tricosanoic_acid acsvl VLCFA Acyl-CoA Synthetase (ACSVL) methyl_tricosanoic_acid->acsvl final_product This compound acsvl->final_product ATP, CoA-SH

Caption: Proposed biosynthetic pathway of this compound.
Putative Metabolic Fates

Once synthesized, this compound could potentially enter several metabolic pathways:

  • Incorporation into Complex Lipids: It may be incorporated into phospholipids, sphingolipids, or triacylglycerols, where the methyl branch could influence membrane properties or lipid droplet dynamics.

  • Beta-Oxidation: Peroxisomal beta-oxidation is the likely catabolic pathway for this VLCFA. The methyl group at an odd-numbered carbon would not initially hinder the process. However, upon reaching the branch point, the resulting beta-ketoacyl-CoA would be substituted, potentially requiring specialized enzymatic machinery for further degradation.

  • Signaling Molecule Precursor: It could be a precursor to a novel class of signaling lipids.

Characterization of this compound

The structural elucidation and quantification of this compound would require a combination of advanced analytical techniques.

Analytical Workflow

A general workflow for the isolation and characterization of this compound from a biological sample would involve lipid extraction, fractionation, derivatization, and analysis by mass spectrometry and NMR.

Analytical Workflow sample Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction fractionation Fractionation (e.g., SPE or HPLC) extraction->fractionation acyl_coa_fraction Acyl-CoA Fraction fractionation->acyl_coa_fraction hydrolysis Alkaline Hydrolysis acyl_coa_fraction->hydrolysis lcmsms LC-MS/MS Analysis (Intact Acyl-CoA) acyl_coa_fraction->lcmsms ffa Free Fatty Acid (11-Methyltricosanoic Acid) hydrolysis->ffa derivatization Derivatization to FAME ffa->derivatization fame Fatty Acid Methyl Ester derivatization->fame gcms GC-MS Analysis fame->gcms nmr NMR Spectroscopy (Purified FAME) fame->nmr structure Structural Elucidation gcms->structure quantification Quantification lcmsms->quantification nmr->structure

Caption: General analytical workflow for this compound.
Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data that would be sought during the characterization of this compound and its related metabolic enzymes.

Table 1: Predicted Mass Spectrometric Data

AnalyteParent Ion [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound1122.8615.8 (loss of acyl chain), 507.3 (adenosine diphosphate), 428.1 (phosphoadenosine)
11-Methyltricosanoic acid methyl ester (FAME)368.7337.6 ([M-31]), characteristic fragments from cleavage around the methyl branch

Table 2: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Fatty Acid SynthaseMethylmalonyl-CoA505
ACSVL11-Methyltricosanoic acid10100
Acyl-CoA Dehydrogenase (VLCAD)This compound1575

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Analysis
  • Sample Preparation: Isolate the acyl-CoA fraction from the total lipid extract using solid-phase extraction. Hydrolyze the acyl-CoAs to free fatty acids using 0.5 M KOH in methanol (B129727) at 60°C for 1 hour.

  • Derivatization: Methylate the free fatty acids to fatty acid methyl esters (FAMEs) using 14% BF3 in methanol at 60°C for 30 minutes. Extract the FAMEs with hexane.

  • GC Conditions:

    • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar high-temperature capillary column.

    • Injector: Splitless, 250°C.

    • Oven Program: 100°C hold for 2 min, ramp to 250°C at 5°C/min, hold for 20 min.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

    • Identification: Based on retention time relative to standards and characteristic fragmentation patterns. The location of the methyl branch can be inferred from the fragmentation pattern around the branch point.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Acyl-CoA Analysis
  • Sample Preparation: Extract total lipids and fractionate to isolate acyl-CoAs as described above.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion: m/z 1122.8.

    • Product Ion Scanning: Monitor for characteristic fragments of the CoA moiety (e.g., m/z 507.3, 428.1).

    • Quantification: Use a synthetic odd-chain branched acyl-CoA as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Purify the 11-methyltricosanoate methyl ester by preparative HPLC. Dissolve the purified FAME in deuterated chloroform (B151607) (CDCl3).

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum (≥500 MHz).

    • Expected Signals:

      • A doublet around 0.85 ppm corresponding to the methyl group at C-11.

      • A multiplet around 1.5 ppm for the methine proton at C-11.

      • A singlet around 3.67 ppm for the methyl ester protons.

      • A triplet around 2.3 ppm for the methylene (B1212753) group alpha to the carbonyl.

      • A complex multiplet between 1.2-1.6 ppm for the other methylene protons.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Expected Signals:

      • A signal around 19 ppm for the methyl carbon at C-11.

      • A signal around 35 ppm for the methine carbon at C-11.

      • A signal around 174 ppm for the carbonyl carbon.

      • A signal around 51.4 ppm for the methyl ester carbon.

      • Signals between 22-34 ppm for the aliphatic carbons.

  • 2D NMR (COSY, HSQC): Use 2D NMR techniques to confirm the connectivity and definitively assign the position of the methyl branch.

Potential Biological Significance and Future Directions

The presence of an 11-methyl group on a tricosanoyl chain would introduce a significant structural perturbation compared to its linear counterpart.

Membrane Dynamics

The mid-chain methyl group would disrupt the tight packing of saturated acyl chains in lipid bilayers, thereby increasing membrane fluidity. This could be crucial for maintaining membrane function in specific cellular compartments or under certain environmental stresses.

Cellular Signaling

This compound or its derivatives could act as signaling molecules, potentially interacting with nuclear receptors or other lipid-binding proteins to regulate gene expression. Its unique structure might confer high specificity for a yet-to-be-identified receptor.

Drug Development

Understanding the enzymes involved in the biosynthesis and metabolism of this compound could open avenues for novel therapeutic interventions. For instance, inhibitors of the specific elongase or methyltransferase responsible for its synthesis could be developed to modulate cellular processes where this lipid is implicated.

Future research should focus on the chemical synthesis of 11-methyltricosanoic acid and its CoA ester to serve as analytical standards and for use in cell-based assays. Furthermore, screening of various organisms, particularly those from unique environmental niches, may lead to the discovery of this and other novel branched-chain fatty acids. The development of specific antibodies and genetic tools will be instrumental in elucidating the precise biological roles of this putative molecule.

An In-depth Technical Guide to the Chemo-Enzymatic Synthesis of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical guide for the synthesis of 11-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A thioester. Given the absence of a well-documented, single enzymatic pathway for the de novo biosynthesis of this specific molecule, this guide outlines a robust chemo-enzymatic approach. This strategy combines the versatility of chemical synthesis for creating the unique branched fatty acid backbone with the specificity and efficiency of an enzymatic step for the final CoA thioesterification.

Introduction and Rationale

Long-chain fatty acyl-CoAs are central molecules in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and cellular signaling. The introduction of methyl branches along the acyl chain can significantly alter the physical and biological properties of these molecules, influencing membrane fluidity, metabolic stability, and interaction with protein targets. This compound, a 24-carbon fatty acyl-CoA with a methyl group at the C-11 position, represents a novel molecular probe for investigating the structure-activity relationships of enzymes involved in lipid metabolism and for the development of targeted therapeutics.

The typical biosynthesis of methyl-branched fatty acids in many organisms involves either the use of branched-chain amino acid-derived primers or the incorporation of methylmalonyl-CoA as an extender unit by fatty acid synthase (FAS). These mechanisms generally result in methyl branches at even-numbered carbons or near the terminus of the fatty acid chain. A methyl group at the C-11 position of a 24-carbon chain is atypical for these pathways, and a dedicated enzymatic route has not been elucidated in the current literature.

Therefore, a chemo-enzymatic strategy is the most practical and scientifically sound approach to obtain this compound. This guide details a two-stage process:

  • Chemical Synthesis: A plausible multi-step organic synthesis route to produce the precursor, 11-methyltricosanoic acid.

  • Enzymatic Thioesterification: The conversion of the synthesized 11-methyltricosanoic acid to its activated coenzyme A thioester, this compound, catalyzed by a long-chain acyl-CoA synthetase (ACSL).

This approach allows for the precise placement of the methyl branch and provides a reliable method for producing the target molecule for research and development purposes.

Proposed Chemo-Enzymatic Synthesis Workflow

The overall workflow is designed as a modular two-stage process. The first stage involves organic synthesis to construct the specific fatty acid, and the second stage utilizes a biocatalyst for the final activation step.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Conversion start Commercially Available Starting Materials intermediate1 Multi-step Organic Synthesis start->intermediate1 product1 11-Methyltricosanoic Acid intermediate1->product1 product2 This compound product1->product2 enzyme Long-Chain Acyl-CoA Synthetase (ACSL) enzyme->product2 coa Coenzyme A coa->product2 atp ATP atp->product2

Fig. 1: Overall chemo-enzymatic synthesis workflow.

Stage 1: Chemical Synthesis of 11-Methyltricosanoic Acid (Conceptual Protocol)

Principle

This conceptual pathway involves the coupling of two smaller alkyl chains, one containing the carboxylic acid (or a precursor) and the other containing the methyl branch at the desired position.

Conceptual Experimental Protocol
  • Synthesis of the Electrophile: Start with a commercially available long-chain α,ω-dihaloalkane, for example, 1,10-dibromodecane. Protect one of the bromide groups, for example, by converting it to a tetrahydropyranyl (THP) ether after displacement with a suitable oxygen nucleophile. This yields a mono-protected, mono-brominated C10 chain.

  • Synthesis of the Nucleophile: Prepare a Grignard reagent from a C13 alkyl halide that has a methyl group at the C2 position (which will become the C11 position in the final product). For example, start with 2-methyl-1-tridecanol, convert the alcohol to a bromide, and then form the Grignard reagent.

  • Coupling Reaction: React the Grignard reagent from step 2 with the protected electrophile from step 1. This will form the C23 backbone with the methyl group at the C11 position and a protected hydroxyl group at one end.

  • Deprotection and Oxidation: Deprotect the terminal hydroxyl group and then oxidize it to the carboxylic acid using a standard oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or a milder, two-step procedure like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

  • Purification: The final product, 11-methyltricosanoic acid, would be purified using column chromatography and/or recrystallization. Characterization would be performed using NMR and mass spectrometry.

Stage 2: Enzymatic Synthesis of this compound

This stage utilizes a long-chain acyl-CoA synthetase (ACSL) to catalyze the formation of a thioester bond between the carboxyl group of 11-methyltricosanoic acid and the thiol group of coenzyme A. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.[1]

Signaling Pathway Diagram (Reaction Mechanism)

G cluster_0 Step 1: Adenylation cluster_1 Step 2: Thioesterification FA 11-Methyltricosanoic Acid ACSL ACSL Enzyme FA->ACSL ATP ATP ATP->ACSL Intermediate Acyl-AMP Intermediate ACSL->Intermediate Mg²⁺ PPi PPi Intermediate->PPi AcylCoA This compound Intermediate->AcylCoA CoA Coenzyme A CoA->AcylCoA AMP AMP AcylCoA->AMP

Fig. 2: Two-step reaction mechanism of ACSL.
Experimental Protocol

This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoAs.[1]

4.2.1 Materials

  • 11-Methyltricosanoic acid (from Stage 1)

  • Coenzyme A, lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Recombinant human long-chain acyl-CoA synthetase (ACSL), e.g., ACSL1 or ACSL6 (commercially available or expressed)[2]

  • Triton X-100

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

4.2.2 Reaction Setup

  • Prepare a stock solution of 11-methyltricosanoic acid (e.g., 10 mM) in a suitable solvent like ethanol, complexed with BSA to improve solubility.

  • In a microcentrifuge tube, combine the following components in the specified order to a final volume of 1 mL:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • Triton X-100 (0.1%)

    • CoA-SH (1 mM)

    • ATP (5 mM)

    • 11-Methyltricosanoic acid/BSA complex (100 µM)

  • Initiate the reaction by adding the ACSL enzyme (e.g., 1-5 µg).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

4.2.3 Purification and Analysis

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant containing the this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Analysis of the final product should be performed using LC-MS/MS to confirm the correct mass and purity.

Data Presentation: Summary Tables

Table 1: Key Components for Chemo-Enzymatic Synthesis

StageComponentRole / PurposeSupplier Example
1. Chemical 1,10-dibromodecaneC10 electrophile precursorSigma-Aldrich
2-methyl-1-tridecanolC13 nucleophile precursorTCI Chemicals
Magnesium turningsFormation of Grignard reagentFisher Scientific
Jones Reagent (CrO₃/H₂SO₄)Oxidizing agentPrepared in-house
2. Enzymatic 11-Methyltricosanoic AcidSubstrate for ACSLSynthesized in Stage 1
Coenzyme A, lithium saltThiol donorSigma-Aldrich
ATP, disodium saltEnergy source for reactionThermo Fisher
ACSL1 or ACSL6, human, recombinantBiocatalystR&D Systems, Abcam
Triton X-100Detergent for solubilizationSigma-Aldrich

Table 2: Reaction Parameters and Expected Outcomes

ParameterStage 1 (Chemical Synthesis)Stage 2 (Enzymatic Conversion)
Reaction Type Multi-step organic synthesisEnzymatic thioesterification
Key Reagents Grignard reagent, oxidizing agentsATP, Coenzyme A, Mg²⁺
Catalyst N/A (reagent-driven)Long-Chain Acyl-CoA Synthetase
Solvent Anhydrous ethers (e.g., THF), acetoneAqueous buffer (pH 7.4)
Temperature Varies by step (-78°C to reflux)37°C
Reaction Time Multiple days1-2 hours
Purification Column chromatography, recrystallizationSolid-Phase Extraction (SPE)
Expected Product 11-Methyltricosanoic AcidThis compound
Analytical Method NMR, MSLC-MS/MS

Conclusion

This technical guide outlines a comprehensive and feasible chemo-enzymatic strategy for the synthesis of this compound. While a natural, purely enzymatic pathway for this specific molecule is not currently known, the described approach leverages the power of targeted organic synthesis to create the unique fatty acid structure and the high efficiency of enzymatic catalysis for the final activation to its CoA thioester. This method provides a clear and actionable framework for researchers to produce this compound, enabling further investigation into its biological roles and potential applications in drug development and metabolic research.

References

The Pivotal Role of 11-Methyltricosanoyl-CoA in Mycobacterial Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 11-Methyltricosanoyl-CoA, a critical precursor in the biosynthesis of phthiocerol dimycocerosates (PDIMs), a class of lipids essential for the virulence of Mycobacterium tuberculosis (Mtb). A comprehensive understanding of the biosynthetic pathway of this specific multi-methyl branched fatty acyl-CoA is paramount for the development of novel anti-tubercular therapeutics. This document outlines the enzymatic machinery responsible for its synthesis, presents a detailed biosynthetic pathway, and offers experimental protocols for its study.

Introduction

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which plays a crucial role in its pathogenesis. Among these lipids, phthiocerol dimycocerosates (PDIMs) are major virulence factors.[1] PDIMs are located in the outer layer of the Mtb cell envelope and are involved in macrophage invasion, prevention of phagosomal acidification, and modulation of the host immune response.[2][3] The biosynthesis of these complex lipids is a multi-step process involving a series of enzymatic reactions. A key building block in the formation of the mycocerosic acid portion of PDIMs is this compound. This guide focuses on the synthesis of this specific precursor and its role in the broader context of PDIM biosynthesis.

Biosynthesis of this compound and PDIMs

The synthesis of mycocerosic acids, including the precursor to this compound, is carried out by a type I polyketide synthase (PKS) known as Mycocerosic Acid Synthase (Mas).[4][5] The genes responsible for PDIM biosynthesis are clustered in an approximately 70 kb region of the Mtb genome.[6]

The overall pathway can be summarized as follows:

  • Initiation: A long-chain fatty acyl-AMP ligase, FadD28, activates a fatty acid precursor for transfer to the Mas enzyme.

  • Elongation: The Mas enzyme iteratively adds methylmalonyl-CoA units to the growing acyl chain.[4][7] This iterative process, involving multiple domains within the Mas protein (ketosynthase, acyltransferase, dehydratase, ketoreductase, and acyl carrier protein), is responsible for creating the characteristic multi-methyl branched structure of mycocerosic acids.[2][8]

  • Formation of this compound: For the synthesis of this compound (a C24 fatty acid with a methyl group at position 11), a specific number of methylmalonyl-CoA elongation cycles are required.

  • Esterification: The completed mycocerosic acid is then transferred from the Mas synthase. The acyltransferase PapA5 catalyzes the esterification of two mycocerosate molecules to a phthiocerol or phthiodiolone backbone, forming the final PDIM molecule.[9][10]

Signaling Pathway for PDIM Biosynthesis

The following diagram illustrates the key enzymatic steps in the biosynthesis of PDIMs, highlighting the role of Mycocerosic Acid Synthase (Mas) in generating the mycocerosic acid precursor.

PDIM_Biosynthesis cluster_cytosol Cytosol cluster_transport Transport Fatty_Acid Fatty Acid Precursor FadD28 FadD28 (Acyl-AMP Ligase) Fatty_Acid->FadD28 Fatty_Acyl_AMP Fatty Acyl-AMP FadD28->Fatty_Acyl_AMP ATP -> AMP + PPi Mas Mycocerosic Acid Synthase (Mas) Fatty_Acyl_AMP->Mas Transfer Mycocerosic_Acid Mycocerosic Acid (e.g., 11-Methyltricosanoic Acid) Mas->Mycocerosic_Acid Release Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Mas Iterative Elongation PapA5 PapA5 (Acyltransferase) Mycocerosic_Acid->PapA5 Phthiocerol Phthiocerol/ Phthiodiolone Phthiocerol->PapA5 PDIM Phthiocerol Dimycocerosate (PDIM) PapA5->PDIM Esterification MmpL7 MmpL7 Transporter PDIM->MmpL7 Cell_Wall Cell Wall MmpL7->Cell_Wall Export Experimental_Workflow cluster_in_vitro In Vitro Enzyme Assay cluster_in_vivo In Vivo Mtb Culture Experiment Purify_Mas Purify Recombinant Mycocerosic Acid Synthase (Mas) Incubate Incubate Mas with Substrates +/- Inhibitor Purify_Mas->Incubate Prepare_Substrates Prepare Substrates: - Fatty Acyl-CoA (Primer) - Methylmalonyl-CoA - NADPH Prepare_Substrates->Incubate Extract_Lipids Extract Acyl Products Incubate->Extract_Lipids Analyze_Products Analyze by LC-MS to detect this compound Extract_Lipids->Analyze_Products Culture_Mtb Culture M. tuberculosis +/- Inhibitor Harvest_Cells Harvest Cells Culture_Mtb->Harvest_Cells Extract_Total_Lipids Extract Total Lipids Harvest_Cells->Extract_Total_Lipids Saponify_Derivatize Saponify and Derivatize Fatty Acids Extract_Total_Lipids->Saponify_Derivatize Analyze_Mycocerosates Analyze Mycocerosic Acids by HPLC or GC-MS Saponify_Derivatize->Analyze_Mycocerosates

References

The Enigmatic Presence of 11-Methyltricosanoyl-CoA in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 11-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. While direct evidence for the natural existence of this specific molecule is limited, this document extrapolates from the well-established biochemistry of branched-chain and very-long-chain fatty acids to propose its likely biological context, biosynthetic pathways, and methods for detection and characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism and potential applications of novel lipid molecules.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and signaling molecules in a variety of organisms, particularly bacteria.[1] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in forming specialized lipids such as ceramides (B1148491) and are involved in various physiological processes.[2][3] this compound belongs to the class of very-long-chain methyl-branched fatty acyl-CoAs. Its structure, a 24-carbon chain with a methyl group at the 11th position, suggests a unique biosynthetic origin and potential biological functions that are yet to be fully elucidated. This document aims to consolidate the existing knowledge on related compounds to provide a foundational understanding of this compound.

Proposed Natural Occurrence and Biological Significance

While direct quantitative data for this compound is not available in the current scientific literature, its presence can be inferred in organisms known to produce very-long-chain methyl-branched fatty acids.

Potential Sources:

  • Bacteria: Bacteria are the most prominent producers of BCFAs.[1] They utilize branched-chain amino acids or short-chain carboxylic acids as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-branched fatty acids. Internally branched fatty acids, though less common, are also found in certain bacterial species. It is plausible that specific bacterial strains, particularly those in unique environmental niches, could synthesize 11-methyltricosanoic acid.

  • Marine Organisms: Sponges and other marine invertebrates are known to harbor symbiotic bacteria that produce a diverse array of unusual fatty acids, including long-chain and branched-chain varieties.[4] These organisms are a promising area of investigation for novel lipids like 11-methyltricosanoic acid.

  • Plants: Some plants produce VLCFAs as precursors for cuticular waxes. While typically straight-chain, the enzymatic machinery for fatty acid elongation could potentially accept a branched-chain primer, leading to the formation of VLC-BCFAs.[5]

Hypothesized Biological Roles:

The introduction of a methyl branch in a long acyl chain can significantly alter the physical properties of the lipid, influencing membrane fluidity and protein-lipid interactions. As a CoA ester, this compound would be the activated form of its corresponding fatty acid, poised to enter various metabolic pathways:

  • Incorporation into Complex Lipids: It could be a substrate for the synthesis of novel phospholipids, glycolipids, or ceramides, contributing to the unique membrane characteristics of the host organism.

  • Metabolic Intermediate: It may serve as an intermediate in specific catabolic or anabolic pathways, potentially leading to the production of other bioactive molecules.

Proposed Biosynthetic Pathway

The biosynthesis of 11-methyltricosanoic acid, the precursor to this compound, is hypothesized to follow the general principles of fatty acid synthesis with some key modifications.

Biosynthesis of this compound cluster_0 Fatty Acid Elongation (Cytosol/ER) cluster_1 Activation Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS)-like enzyme Malonyl-CoA->Fatty_Acid_Synthase Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty_Acid_Synthase Elongation_Cycles Chain Elongation (x10 cycles) Fatty_Acid_Synthase->Elongation_Cycles Incorporation of methyl branch 11-Methyltricosanoic_Acid 11-Methyltricosanoic Acid Elongation_Cycles->11-Methyltricosanoic_Acid Final Product Acyl-CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase (ACSVL) 11-Methyltricosanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound AMP_PPi AMP + PPi Acyl-CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl-CoA_Synthetase CoA CoA CoA->Acyl-CoA_Synthetase

Caption: Proposed biosynthetic pathway for this compound.

The key and speculative step in this pathway is the introduction of the methyl group at the 11th position. This could be achieved by a specialized fatty acid synthase (FAS) or a polyketide synthase (PKS)-like enzyme that incorporates a methylmalonyl-CoA extender unit at a specific cycle of chain elongation. Following its synthesis, the free fatty acid would be activated to its CoA ester by a very-long-chain acyl-CoA synthetase (ACSVL).[6]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of very-long-chain fatty acids and their CoA esters.[7][8] These should be optimized for the specific biological matrix being investigated.

Extraction and Analysis of 11-Methyltricosanoic Acid

This protocol describes the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for 11-Methyltricosanoic Acid Analysis Sample Biological Sample (e.g., bacterial pellet, tissue homogenate) Extraction Lipid Extraction (Folch method: Chloroform (B151607)/Methanol) Sample->Extraction Saponification Saponification (e.g., 0.5 M KOH in Methanol) Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF3 in Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Mass spectral library comparison, quantification with internal standard) GCMS->Data_Analysis

Caption: Workflow for the analysis of 11-methyltricosanoic acid.

1. Lipid Extraction (Folch Method):

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform and methanol.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 0.5 M methanolic KOH and heat at 100°C for 10 minutes to saponify the lipids.

  • Cool and add 14% boron trifluoride in methanol. Heat again at 100°C for 5 minutes to convert free fatty acids to FAMEs.

  • Extract the FAMEs with hexane (B92381).

3. GC-MS Analysis:

  • Inject the hexane extract onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Use a temperature gradient suitable for the elution of very-long-chain FAMEs.

  • The mass spectrum of the 11-methyltricosanoate methyl ester would be characterized by a molecular ion (M+) at m/z 382.4 and fragmentation patterns indicative of the methyl branch position.

Analysis of this compound

The direct analysis of long-chain acyl-CoA esters is challenging due to their amphipathic nature and low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

1. Extraction of Acyl-CoAs:

  • Quench metabolic activity rapidly, for example, with cold acetonitrile (B52724).

  • Extract the acyl-CoAs using a solid-phase extraction (SPE) protocol with a C18 cartridge.

2. LC-MS/MS Analysis:

  • Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Detect the analytes using a tandem mass spectrometer in positive ion mode.

  • For this compound, a precursor ion corresponding to its [M+H]+ would be selected, and characteristic product ions would be monitored for quantification.

Quantitative Data

As there is no direct experimental data on the natural occurrence of this compound, the following table presents representative concentrations of other branched-chain and very-long-chain fatty acids in various biological samples to provide a comparative context.

Fatty AcidOrganism/TissueConcentration/AbundanceReference
iso-C15:0Bacillus subtilis~25% of total fatty acids(Kaneda, 1977)
anteiso-C15:0Bacillus subtilis~50% of total fatty acids(Kaneda, 1977)
C24:0 (Lignoceric acid)Human plasma1.0 - 3.0 µg/mL[7]
C26:0 (Cerotic acid)Human plasma0.2 - 1.0 µg/mL[7]

Note: The data in this table is for illustrative purposes and is not directly related to this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be definitively established, the foundational knowledge of branched-chain and very-long-chain fatty acid metabolism provides a strong basis for its potential existence and biological significance. Future research should focus on targeted lipidomic analyses of organisms from underexplored environments, such as marine sponges and extremophilic bacteria, to identify novel lipids like 11-methyltricosanoic acid. The development of specific analytical standards and investigation into the substrate specificity of relevant enzymes will be crucial for elucidating the role of this enigmatic molecule in nature. The protocols and hypothetical pathways presented in this guide offer a starting point for researchers embarking on this exciting area of lipid research.

References

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Mycobacterial Pathogenesis and Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique and complex lipid-rich cell envelope of Mycobacterium tuberculosis is a key determinant of its survival, persistence, and pathogenicity. Among the myriad of lipid species, those containing branched-chain fatty acids (BCFAs) play a particularly crucial role. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and function of branched-chain fatty acyl-CoAs in mycobacteria. It details their critical contribution to the synthesis of virulence factors such as phthiocerol dimycocerosate (PDIM) and sulfolipids (SLs), and their link to central carbon metabolism through precursors like propionyl-CoA derived from branched-chain amino acids and cholesterol catabolism. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the core pathways to serve as a comprehensive resource for researchers in the field of tuberculosis drug development and mycobacterial physiology.

Introduction: The Significance of Branched-Chain Lipids in Mycobacteria

The cell envelope of pathogenic mycobacteria is a formidable barrier, rich in complex lipids that are essential for the bacterium's structural integrity and its ability to evade the host immune system.[1] A significant portion of these lipids is esterified with multiple methyl-branched fatty acids, which are critical for the pathogenicity of the tubercle bacillus.[1] These branched-chain fatty acids are incorporated into complex lipids such as phthiocerol dimycocerosate (PDIM), sulfolipids (SLs), and polyacylated trehaloses (PATs), all of which have been implicated in mycobacterial virulence.[2][3]

The biosynthesis of these complex lipids is intricately linked to the bacterium's central carbon metabolism. Mycobacterium tuberculosis can utilize various host-derived carbon sources, including fatty acids and cholesterol.[2] The degradation of branched-chain amino acids (leucine, isoleucine, and valine) and cholesterol generates propionyl-CoA, a key three-carbon building block.[2][4] This propionyl-CoA is then converted to methylmalonyl-CoA, which serves as the extender unit for the synthesis of methyl-branched fatty acids by polyketide synthases (PKSs).[2][5] This metabolic flexibility allows the bacterium to adapt to the nutrient-limited environment within the host.

Understanding the pathways that govern the synthesis and incorporation of branched-chain fatty acyl-CoAs is paramount for the development of novel anti-tuberculosis therapeutics. Targeting the enzymes involved in these pathways offers a promising strategy to disrupt the integrity of the mycobacterial cell wall and attenuate its virulence.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The generation of branched-chain fatty acyl-CoAs in mycobacteria is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) or the degradation of host-derived cholesterol.

Precursor Supply: The Role of Propionyl-CoA

Propionyl-CoA is the primary precursor for the synthesis of methyl-branched fatty acids.[2] M. tuberculosis can generate propionyl-CoA from several sources:

  • Branched-Chain Amino Acid Catabolism: The degradation of valine, isoleucine, and leucine (B10760876) yields propionyl-CoA.[2][6] This pathway is particularly important when the bacterium is growing in media lacking cholesterol.[2]

  • Cholesterol Degradation: During infection, cholesterol derived from the host is a major source of propionyl-CoA.[2][5]

  • β-oxidation of Odd-Chain Fatty Acids: The breakdown of odd-chain fatty acids also produces propionyl-CoA.[4]

The accumulation of propionyl-CoA can be toxic to the bacterium.[7] Therefore, its incorporation into methyl-branched lipids serves as a detoxification mechanism, acting as a "sink" for excess propionyl-CoA.[5][7]

The Carboxylation of Propionyl-CoA

The first committed step in the synthesis of methyl-branched fatty acids is the carboxylation of propionyl-CoA to methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase. Methylmalonyl-CoA then serves as the extender unit for polyketide synthases.[8]

Elongation by Polyketide Synthases (PKSs)

Polyketide synthases are large, multi-domain enzymes that iteratively add two-carbon or three-carbon units to a growing acyl chain.[2] In the context of branched-chain fatty acid synthesis, PKSs incorporate methylmalonyl-CoA to generate the characteristic methyl-branched moieties of complex lipids like PDIM and SLs.[2] The synthesis of these lipids requires a fatty acid primer, which is typically a long-chain fatty acid synthesized by the fatty acid synthase-I (FAS-I) system.[5]

The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids and their incorporation into complex lipids.

BCFAs_Biosynthesis cluster_precursors Precursor Supply cluster_synthesis BCFA Synthesis cluster_lipids Complex Lipids Branched-Chain Amino Acids Branched-Chain Amino Acids Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acids->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Polyketide Synthases (PKSs) Polyketide Synthases (PKSs) Methylmalonyl-CoA->Polyketide Synthases (PKSs) Branched-Chain Fatty Acyl-CoAs Branched-Chain Fatty Acyl-CoAs Polyketide Synthases (PKSs)->Branched-Chain Fatty Acyl-CoAs PDIM PDIM Branched-Chain Fatty Acyl-CoAs->PDIM SLs SLs Branched-Chain Fatty Acyl-CoAs->SLs PATs PATs Branched-Chain Fatty Acyl-CoAs->PATs

Figure 1: Biosynthesis of branched-chain fatty acyl-CoAs and their incorporation into complex virulence lipids in mycobacteria.

Role in Virulence and Pathogenesis

The methyl-branched lipids synthesized from branched-chain fatty acyl-CoAs are potent virulence factors that play a multifaceted role in mycobacterial pathogenesis.

  • Phthiocerol Dimycocerosates (PDIMs): These complex lipids are found in the outer membrane of pathogenic mycobacteria and are critical for virulence.[3] PDIMs contribute to the impermeability of the cell envelope, protecting the bacterium from host antimicrobial peptides and antibiotics.[8] Mutants deficient in PDIM biosynthesis are attenuated in animal models of tuberculosis.[3]

  • Sulfolipids (SLs): SLs are also located in the outer membrane and have been implicated in modulating the host immune response.[9] They can inhibit phagosome-lysosome fusion, a key mechanism by which macrophages kill intracellular bacteria.

  • Modulation of Host Immune Response: The presence of these branched-chain lipids on the bacterial surface can influence the host's innate and adaptive immune responses, contributing to the establishment and maintenance of chronic infection.[9]

The following diagram depicts the logical relationship between branched-chain fatty acyl-CoA metabolism and mycobacterial virulence.

Virulence_Pathway BCFA-CoAs Branched-Chain Fatty Acyl-CoAs Complex_Lipids Synthesis of PDIM, SLs, etc. BCFA-CoAs->Complex_Lipids Cell_Envelope Altered Cell Envelope Integrity & Permeability Complex_Lipids->Cell_Envelope Immune_Evasion Modulation of Host Immune Response Complex_Lipids->Immune_Evasion Virulence Enhanced Mycobacterial Virulence Cell_Envelope->Virulence Immune_Evasion->Virulence

Figure 2: The central role of branched-chain fatty acyl-CoAs in mycobacterial virulence.

Quantitative Data

While extensive qualitative data exists, specific quantitative data on the kinetics of enzymes involved in branched-chain fatty acyl-CoA metabolism and the precise abundance of these lipids under different conditions are still areas of active research. The following table summarizes some of the available quantitative information.

ParameterValue/RangeOrganism/ConditionReference
Tuberculostearic Acid Abundance 10-20% of total fatty acidsMost mycobacterial species[10]
Mycolic Acid Abundance >70% α-mycolic acid, 10-15% methoxy- and keto-mycolic acidsM. tuberculosis[11]
Inhibition of M. tuberculosis growth by Sulphometuron methyl (SM) <20 µMM. tuberculosis ATCC 35801 in vitro[12]

Experimental Protocols

Investigating the role of branched-chain fatty acyl-CoAs in mycobacteria requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Extraction and Analysis of Mycobacterial Lipids

Objective: To extract and analyze the lipid content of mycobacterial cells, including those containing branched-chain fatty acids.

Methodology:

  • Cell Culture and Harvesting: Grow mycobacterial cultures to the desired optical density in appropriate media (e.g., Middlebrook 7H9). Harvest cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) and incubate with shaking for several hours to overnight to extract total lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase will contain the lipids.

  • Analysis by Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., chloroform:methanol:water). Visualize the lipid spots using appropriate stains (e.g., iodine vapor, phosphomolybdic acid).

  • Analysis by Mass Spectrometry (MS): For detailed structural characterization and quantification, subject the extracted lipids to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Generation and Analysis of Gene Knockout Mutants

Objective: To investigate the function of specific genes involved in branched-chain fatty acid metabolism by creating and characterizing knockout mutants.

Methodology:

  • Constructing the Knockout Allele: Use molecular cloning techniques to replace the target gene with an antibiotic resistance cassette.

  • Electroporation and Homologous Recombination: Introduce the knockout allele into mycobacterial cells via electroporation. Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene.

  • Genotypic Confirmation: Confirm the gene knockout by PCR and Southern blotting.

  • Phenotypic Characterization: Analyze the mutant strain for changes in its lipid profile (using the methods described in 5.1), growth characteristics in different carbon sources, and virulence in cellular and animal models of infection.

The following diagram illustrates a general workflow for the functional analysis of a gene involved in branched-chain fatty acid metabolism.

Experimental_Workflow Gene_of_Interest Identify Gene of Interest in BCFA Pathway Knockout Generate Gene Knockout Mutant Gene_of_Interest->Knockout Lipid_Analysis Lipid Profile Analysis (TLC, MS) Knockout->Lipid_Analysis Phenotypic_Assays Phenotypic Assays (Growth, Virulence) Knockout->Phenotypic_Assays Functional_Insight Gain Functional Insight into Gene's Role Lipid_Analysis->Functional_Insight Phenotypic_Assays->Functional_Insight

Figure 3: A typical experimental workflow for studying genes in branched-chain fatty acid metabolism.

Therapeutic Implications and Future Directions

The essentiality of branched-chain lipids for mycobacterial virulence makes the enzymes involved in their biosynthesis attractive targets for novel anti-tuberculosis drugs. Several inhibitors targeting fatty acid biosynthesis in mycobacteria have been identified, some of which are in preclinical or clinical development.[12][14][15]

Future research in this area should focus on:

  • Detailed Enzymatic Characterization: Elucidating the structure and function of the key enzymes in the branched-chain fatty acyl-CoA biosynthesis pathway to facilitate structure-based drug design.

  • Quantitative Lipidomics: Developing and applying advanced mass spectrometry techniques to precisely quantify the changes in the branched-chain lipidome of M. tuberculosis in response to different host environments and drug treatments.

  • Identification of Novel Inhibitors: High-throughput screening of small molecule libraries to identify novel and potent inhibitors of branched-chain fatty acid biosynthesis.

A deeper understanding of the role of branched-chain fatty acyl-CoAs in mycobacterial physiology and pathogenesis will undoubtedly pave the way for the development of new and more effective therapies to combat tuberculosis.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Methyltricosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) thioester. VLCFAs are fatty acids with 22 or more carbon atoms.[1] Acyl-CoAs are crucial intermediates in numerous metabolic processes, including the biosynthesis and degradation of lipids, energy metabolism through beta-oxidation, and cellular signaling.[2][3] The analysis and quantification of specific acyl-CoA species are essential for understanding their roles in health and disease. Dysregulation of VLCFA metabolism has been linked to several pathological conditions, including neurodegenerative diseases.[1]

This application note details a robust and sensitive method for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high specificity and sensitivity, which is crucial for the detection of low-abundance lipid metabolites.[4]

Experimental Protocols

1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of acyl-CoAs from cell cultures or tissue samples.

  • Materials:

    • Homogenization Buffer: 10 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

    • 10% (v/v) Trichloroacetic acid (TCA) or Perchloric acid (PCA) in water.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • Methanol (B129727), Acetonitrile (ACN), Water (LC-MS grade).

    • Ammonium (B1175870) acetate (B1210297).

  • Procedure:

    • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in homogenization buffer. For tissue samples, homogenize the tissue in the same buffer on ice.

    • Add a known amount of the internal standard solution to the homogenate.

    • Precipitate proteins by adding an equal volume of ice-cold 10% TCA or PCA.

    • Incubate on ice for 15 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: The MRM transitions for this compound and the internal standard should be optimized by direct infusion of standards. The characteristic neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs.[5][6]

Data Presentation

Table 1: Calculated Mass-to-Charge Ratios (m/z) for this compound

AnalyteChemical FormulaMolecular Weight (Da)Precursor Ion [M+H]⁺ (m/z)
This compoundC₅₅H₁₀₂N₇O₁₇P₃S1253.621254.63

Table 2: Multiple Reaction Monitoring (MRM) Transitions for the Quantification of this compound

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (eV) (Theoretical)Notes
This compound1254.63747.6345-55Corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5][6][7]
This compound1254.63428.130-40A common fragment ion of the coenzyme A moiety.[7][8]
Heptadecanoyl-CoA (IS)1020.5513.545-55Corresponds to the neutral loss of 507 Da.

Note: Collision energies are instrument-dependent and require optimization.

Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Addition of Internal Standard Sample->Homogenization Precipitation Protein Precipitation (TCA/PCA) Homogenization->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC UHPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase CoA->Acyl_CoA_Synthetase FattyAcid 11-Methyltricosanoic Acid FattyAcid->Acyl_CoA_Synthetase Methyltricosanoyl_CoA This compound Acyl_CoA_Synthetase->Methyltricosanoyl_CoA

Caption: Biosynthesis of this compound.

References

Application Note: Quantification of 11-Methyltricosanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 11-Methyltricosanoyl-CoA, a very-long-chain branched-chain acyl-CoA. The methodology presented herein is adapted from established protocols for the analysis of long-chain acyl-CoAs and is suitable for the analysis of complex biological matrices. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes a putative metabolic pathway for this compound and a comprehensive experimental workflow.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis. This compound is a very-long-chain branched-chain fatty acyl-CoA whose precise biological roles are an active area of investigation. Accurate and sensitive quantification of this analyte is essential for understanding its function in health and disease. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of low-abundance lipids in complex biological samples. The method described here utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which is a common and effective technique for quantifying acyl-CoAs.[1][2][3]

Putative Metabolic Pathway for this compound

The biosynthesis of branched-chain fatty acids often originates from branched-chain amino acids.[4] The degradation of very-long-chain and branched-chain fatty acids typically occurs in peroxisomes via a combination of alpha- and beta-oxidation.[3][5][6][7] Due to the methyl branch, this compound likely undergoes alpha-oxidation to remove a single carbon and resolve the branch point, followed by standard beta-oxidation.[3][6][8]

Putative Metabolic Pathway of this compound cluster_synthesis Biosynthesis cluster_degradation Degradation (Peroxisomal) Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain Amino Acids->Branched-chain alpha-keto acids Transamination Branched-chain Acyl-CoA Primers Branched-chain Acyl-CoA Primers Branched-chain alpha-keto acids->Branched-chain Acyl-CoA Primers Decarboxylation Fatty Acid Elongation Fatty Acid Elongation Branched-chain Acyl-CoA Primers->Fatty Acid Elongation 11-Methyltricosanoic Acid 11-Methyltricosanoic Acid Fatty Acid Elongation->11-Methyltricosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methyltricosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Pristanoyl-CoA (example) Pristanoyl-CoA (example) Alpha-Oxidation->Pristanoyl-CoA (example) Beta-Oxidation Beta-Oxidation Pristanoyl-CoA (example)->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Putative metabolic pathway for this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. It involves sample homogenization, lipid extraction, separation by liquid chromatography, and detection by tandem mass spectrometry.

Experimental Workflow for this compound Quantification Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction e.g., SPE or LLE LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow.

Detailed Experimental Protocols

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize 50-100 mg of tissue in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol (B129727).

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., Heptadecanoyl-CoA).

  • Extraction: Vortex the mixture for 10 minutes at 4°C and centrifuge at 10,000 x g for 10 minutes.

  • Phase Separation: Collect the lower organic phase and dry it under a stream of nitrogen.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Resuspend the dried extract in 1 mL of 50% methanol and load it onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol.

    • Elute the acyl-CoAs with 3 mL of methanol.

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition for this compound

The MRM transition for this compound is determined based on its molecular weight and the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.3 Da).[1][3][5]

  • Molecular Formula of this compound: C₄₅H₈₂N₇O₁₇P₃S

  • Monoisotopic Mass: 1121.46 Da

  • Precursor Ion ([M+H]⁺): m/z 1122.5

  • Product Ion ([M+H-507.3]⁺): m/z 615.2

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1122.5615.240 (representative)
Heptadecanoyl-CoA (IS)1020.5513.240 (representative)

Collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be presented in a clear and concise tabular format. Calibration curves should be constructed using a series of standard solutions of this compound with a fixed concentration of the internal standard.

Table 1: Example Calibration Curve Data

Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11500100000.15
57600101000.75
1015200100501.51
507550099807.56
1001510001002015.07

Table 2: Example Quantification in Biological Samples

Sample IDPeak Area RatioCalculated Conc. (nmol/g tissue)% RSD (n=3)
Control 12.3415.64.5
Control 22.5116.73.8
Treated 15.8939.35.1
Treated 26.1240.84.2

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive and selective approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the putative metabolic pathway and experimental workflow, offer a comprehensive guide for researchers in the fields of lipidomics and drug development. This method can be a valuable tool for elucidating the metabolic roles of very-long-chain branched-chain acyl-CoAs.

References

Application Notes and Protocols: Synthesis and Purification of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of 11-Methyltricosanoyl-CoA. This compound is a long-chain branched acyl-Coenzyme A thioester, a class of molecules with significant roles in various metabolic pathways. The synthesis protocol is based on the conversion of the corresponding free fatty acid, 11-methyltricosanoic acid, to its Coenzyme A thioester. Purification is achieved through high-performance liquid chromatography (HPLC). These protocols are designed to be accessible for researchers in both biological and chemical laboratories.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex lipids. The study of enzymes and pathways involving specific acyl-CoAs often necessitates their synthesis and purification. This compound, a branched-chain acyl-CoA, is of interest for investigating the metabolism of branched-chain fatty acids and their roles in cellular signaling and disease. This document outlines a reliable method for the synthesis and purification of this specific acyl-CoA.

Data Presentation

Table 1: Reactants and Reagents for Synthesis
CompoundMolecular Weight ( g/mol )Amount (mg)Moles (µmol)Stoichiometric Ratio
11-Methyltricosanoic Acid368.6418.4501
N,N'-Carbonyldiimidazole (CDI)162.158.9551.1
Coenzyme A (free acid)767.5342.2551.1
Triethylamine (B128534)101.1911.1 (15.4 µL)1102.2
Anhydrous Tetrahydrofuran (THF)-2 mL--
Sodium Bicarbonate Solution (0.5 M)-2 mL--
Table 2: HPLC Purification Parameters
ParameterValue
ColumnC18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A20 mM Potassium Phosphate, pH 5.3
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength260 nm (Adenine) and 220 nm (Thioester)
Injection Volume100 µL
Column Temperature30 °C

Experimental Protocols

Synthesis of this compound via CDI Activation

This protocol describes the synthesis of this compound from 11-methyltricosanoic acid using N,N'-Carbonyldiimidazole (CDI) as an activating agent.

Materials:

  • 11-Methyltricosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium Bicarbonate solution

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vials

Procedure:

  • Preparation of the Acyl-Imidazole Intermediate:

    • In a clean, dry reaction vial, dissolve 18.4 mg (50 µmol) of 11-methyltricosanoic acid in 1 mL of anhydrous THF under a nitrogen atmosphere.

    • Add 8.9 mg (55 µmol) of CDI to the solution.

    • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by the evolution of CO2 gas (bubbling).

  • Preparation of the Coenzyme A Solution:

    • In a separate vial, dissolve 42.2 mg (55 µmol) of Coenzyme A (free acid) in 1 mL of 0.5 M sodium bicarbonate solution.

    • Add 15.4 µL (110 µmol) of triethylamine to the Coenzyme A solution.

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the activated 11-methyltricosanoyl-imidazole solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for at least 4 hours, or overnight for optimal yield.

  • Reaction Quenching and Preparation for Purification:

    • After the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl. This will protonate the unreacted Coenzyme A and the product.

    • The reaction mixture is now ready for purification by HPLC.

Purification of this compound by HPLC

Procedure:

  • HPLC System Preparation:

    • Equilibrate the C18 reverse-phase column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection:

    • Filter the acidified reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject 100 µL of the filtered sample onto the HPLC system.

  • Chromatographic Separation:

    • Run the gradient program as specified in Table 2.

    • Monitor the elution profile at 260 nm and 220 nm. The product, this compound, is expected to elute as a single major peak at a retention time determined by its hydrophobicity.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the this compound peak.

    • Combine the collected fractions and lyophilize to obtain the purified product as a white powder.

  • Purity Assessment:

    • The purity of the final product can be assessed by re-injecting a small amount onto the HPLC system. Purity should be >95%.

    • Further characterization can be performed using mass spectrometry to confirm the molecular weight (Expected [M-H]-: 1116.5 g/mol ).

Mandatory Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step 11-Methyltricosanoic_Acid 11-Methyltricosanoic Acid in Anhydrous THF Activated_Intermediate 11-Methyltricosanoyl-imidazole 11-Methyltricosanoic_Acid->Activated_Intermediate + CDI CDI N,N'-Carbonyldiimidazole (CDI) Product This compound Activated_Intermediate->Product + CoA Solution CoA_Solution Coenzyme A in NaHCO3 Solution Purification HPLC Purification Product->Purification Acidification Purified_Product Purified This compound Purification->Purified_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude Reaction Mixture Acidification Acidify to pH 3-4 Crude_Product->Acidification Filtration Filter (0.22 µm) Acidification->Filtration HPLC_Injection Inject onto C18 Column Filtration->HPLC_Injection Gradient_Elution Gradient Elution (Acetonitrile/Phosphate Buffer) HPLC_Injection->Gradient_Elution Fraction_Collection Collect Product Peak Gradient_Elution->Fraction_Collection Lyophilization Lyophilize Fraction_Collection->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Study of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyltricosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A derivative.[1] While specific literature on this molecule is sparse, its structural characteristics suggest involvement in fatty acid metabolism and potentially in the regulation of cellular processes through protein acylation. This document provides a set of generalized experimental protocols and application notes, based on established methods for other long-chain acyl-CoAs, to facilitate the study of this compound. The provided methodologies will require optimization for the specific properties of this molecule.

Biochemical Properties

A summary of the known properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C45H82N7O17P3S[1]
Molecular Weight 1118.16 g/mol [1]
Structure A coenzyme A molecule esterified with 11-methyltricosanoic acid.Inferred
Solubility Expected to be soluble in aqueous buffers, similar to other long-chain acyl-CoAs.Inferred

Potential Metabolic Relevance

Acyl-CoAs are central intermediates in numerous metabolic pathways.[2] Long-chain fatty acyl-CoAs are substrates for beta-oxidation, a major energy-generating process in the mitochondria.[3] They also serve as precursors for the synthesis of complex lipids and as allosteric regulators of enzymes. Furthermore, recent studies have highlighted the role of various acyl-CoAs in post-translational modification of proteins, including histone acylation, which can regulate gene expression.[4] The branched-chain nature of this compound suggests it may have unique metabolic fates or enzymatic interactions compared to its straight-chain counterparts.

A generalized diagram of fatty acid metabolism, indicating the potential position of this compound, is shown below.

Metabolism Dietary Fats Dietary Fats Fatty Acid Pool Fatty Acid Pool Dietary Fats->Fatty Acid Pool 11-Methyltricosanoic Acid 11-Methyltricosanoic Acid Fatty Acid Pool->11-Methyltricosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methyltricosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Protein Acylation Protein Acylation This compound->Protein Acylation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Potential metabolic pathways involving this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a general method for the synthesis of acyl-CoAs using ethylchloroformate.[5]

Materials:

  • 11-Methyltricosanoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethylchloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Argon or Nitrogen gas

  • HPLC-grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Fatty Acid:

    • In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10-20 mg of 11-methyltricosanoic acid in anhydrous THF.

    • Cool the solution to 4°C in an ice bath.

    • Add 5 equivalents of DIPEA, followed by 5 equivalents of ethylchloroformate.

    • Stir the reaction mixture at 4°C for 45 minutes.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 1 equivalent of Coenzyme A lithium salt in 0.5 M NaHCO3 solution.

    • Add the CoA solution to the activated fatty acid mixture.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle stirring.

  • Purification by HPLC:

    • Quench the reaction by adding a small amount of acetic acid.

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Purify the this compound by reverse-phase HPLC using a C18 column.

    • A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).

    • Collect the fractions containing the product.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound using the molar extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

    • Lyophilize the purified product and store it at -80°C.

A workflow for the synthesis and purification is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification and Analysis Start Start Dissolve_Acid Dissolve 11-Methyltricosanoic Acid in THF Start->Dissolve_Acid Activate_Acid Activate with DIPEA and Ethylchloroformate Dissolve_Acid->Activate_Acid Couple Mix activated acid and CoA Activate_Acid->Couple Prepare_CoA Dissolve CoA in NaHCO3 Prepare_CoA->Couple Purify Purify by Reverse-Phase HPLC Couple->Purify Analyze Analyze by LC-MS/MS Purify->Analyze Quantify Quantify by UV-Vis (260 nm) Purify->Quantify Store Lyophilize and Store at -80°C Quantify->Store

Caption: Workflow for the synthesis and purification of this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification)

  • Precursor Ion (for this compound): m/z 1119.5

  • Fragment Ions (for confirmation): Monitor for characteristic fragments of CoA.

Data Presentation:

Quantitative data from LC-MS/MS analysis of biological samples should be tabulated as shown in Table 2.

Sample IDBiological ReplicateTechnical ReplicatePeak AreaConcentration (µM)
Control 111
Control 112
Treatment A11
Treatment A12
.........
In Vitro Enzyme Assays

To investigate the interaction of this compound with enzymes, various in vitro assays can be performed. For example, its role as a substrate for acyl-CoA dehydrogenases or as an inhibitor of fatty acid synthase could be explored. A generic protocol for an acyl-CoA dehydrogenase assay is provided below.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound (substrate)

  • Electron transfer flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCPIP, and ETF in a cuvette.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase.

  • Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.

  • Add this compound to start the enzymatic reaction.

  • Record the change in absorbance over time to determine the reaction rate.

  • Perform control experiments without the enzyme or without the substrate.

The logical flow of an in vitro enzyme assay is illustrated below.

EnzymeAssay Prepare_Reaction_Mix Prepare reaction mixture (Buffer, DCPIP, ETF) Add_Enzyme Add Acyl-CoA Dehydrogenase Prepare_Reaction_Mix->Add_Enzyme Start_Reaction Add this compound (Substrate) Add_Enzyme->Start_Reaction Monitor_Absorbance Monitor absorbance change at 600 nm Start_Reaction->Monitor_Absorbance Controls Perform Controls (No enzyme, No substrate) Start_Reaction->Controls Calculate_Rate Calculate reaction rate Monitor_Absorbance->Calculate_Rate

Caption: Logical workflow for an in vitro acyl-CoA dehydrogenase assay.

Concluding Remarks

The study of novel acyl-CoAs like this compound is crucial for a deeper understanding of lipid metabolism and its regulatory roles. The protocols outlined in this document provide a starting point for researchers to synthesize, detect, and characterize the function of this molecule. It is imperative to note that these are generalized procedures and will likely require substantial optimization for the specific physicochemical properties of this compound. Careful experimental design and validation will be key to obtaining reliable and reproducible data.

References

Application Notes & Protocols: Detection of 11-Methyltricosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltricosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. They act as acyl group carriers and are involved in energy production through beta-oxidation and the synthesis of complex lipids.[1][2][3] The accurate detection and quantification of specific acyl-CoAs like this compound in biological samples are essential for understanding their physiological roles and their implications in various disease states.[1] This document provides detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

Metabolic Pathway Context

Long-chain fatty acids are activated to their corresponding acyl-CoA esters by acyl-CoA synthetases. These activated fatty acids can then enter various metabolic pathways. The diagram below illustrates a generalized pathway for the formation and downstream metabolism of a long-chain acyl-CoA.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Fatty Acid (e.g., 11-Methyltricosanoic Acid) Fatty Acid (e.g., 11-Methyltricosanoic Acid) Fatty Acid Fatty Acid Fatty Acid (e.g., 11-Methyltricosanoic Acid)->Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA-SH This compound This compound Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA This compound->Mitochondrial Acyl-CoA CPT1/2 Acyl-CoA Synthetase->this compound AMP, PPi Beta-Oxidation Beta-Oxidation Mitochondrial Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Generalized metabolic pathway of a long-chain fatty acid.

Experimental Protocols

The following sections detail the recommended protocols for sample preparation, extraction, and LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues and cells.[5][6]

Materials:

  • Biological sample (e.g., ~100 mg of tissue or 1x10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Internal Standard (IS): A structurally similar acyl-CoA, not naturally present in the sample (e.g., Heptadecanoyl-CoA).

  • Homogenizer (e.g., Dounce or bead beater)

  • Centrifuge capable of 4°C operation

Procedure:

  • Sample Collection: Rapidly excise tissue and place it in ice-cold PBS to wash away contaminants. For cell cultures, aspirate the media, wash with ice-cold PBS, and harvest the cell pellet.

  • Homogenization:

    • For tissues: Weigh the tissue (~100 mg) and homogenize in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • For cells: Resuspend the cell pellet (1x10^7 cells) in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Lysis and Protein Precipitation: Add 2 mL of 2-propanol to the homogenate, vortex thoroughly, and incubate on ice for 10 minutes.

  • Acyl-CoA Extraction: Add 4 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 20 minutes to precipitate proteins and extract acyl-CoAs.

  • Internal Standard Spiking: Add the internal standard to the mixture at a known concentration.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

For complex matrices, an optional SPE step can improve data quality by removing interfering substances.[4][6]

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol utilizes reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UHPLC system

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Parameters:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[6]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 m/z).[4]

    • Quantifier Transition: [M+H]+ -> [M-507+H]+

    • Qualifier Transition: [M+H]+ -> 428 m/z (adenosine phosphate (B84403) fragment)[4][7]

  • Molecular Weight of this compound: 1118.16 g/mol

  • Precursor Ion (Q1): 1119.2 m/z

  • Product Ions (Q3):

    • Quantifier: 612.2 m/z

    • Qualifier: 428.0 m/z

Data Presentation

The following tables summarize the expected quantitative performance for the detection of this compound. These values are illustrative and should be determined experimentally for each specific matrix and instrument.

Table 1: LC-MS/MS Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
This compound 1119.2 612.2 428.0 35

| Heptadecanoyl-CoA (IS) | 1022.1 | 515.1 | 428.0 | 30 |

Table 2: Method Validation Parameters (Illustrative)

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) 1-5 fmol on column[8]
Limit of Quantification (LOQ) 5-15 fmol on column
Recovery 85-110%
Intra-day Precision (%CV) < 10%

| Inter-day Precision (%CV) | < 15% |

Workflow Diagram

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Cleanup A Biological Sample (Tissue/Cells) B Homogenization in Buffer A->B C Lysis & Protein Precipitation (2-Propanol) B->C D Acyl-CoA Extraction (Acetonitrile) C->D E Internal Standard Spiking D->E F Centrifugation E->F G Collect & Dry Supernatant F->G H Reconstitute Extract G->H I LC-MS/MS Analysis H->I K Solid-Phase Extraction (SPE) H->K Optional J Data Processing & Quantification I->J K->H

Caption: Experimental workflow for this compound detection.

Conclusion

The methods described provide a robust framework for the sensitive and specific quantification of this compound in biological samples. The combination of a refined extraction protocol with the selectivity of LC-MS/MS allows for accurate measurement, which is critical for advancing research in metabolic diseases and drug development. Method validation should be performed in the specific biological matrix of interest to ensure data accuracy and reliability.

References

Application Notes and Protocols for 11-Methyltricosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltricosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. While specific literature on its role as an enzyme substrate is limited, its structural characteristics suggest its involvement in the peroxisomal alpha- and beta-oxidation pathways that metabolize branched-chain fatty acids. Fatty acids with methyl branches require a specific set of enzymes to overcome the steric hindrance posed by the methyl group, which can block standard beta-oxidation.

This document provides a detailed guide for using this compound as a substrate in enzyme assays, focusing on key enzymes likely to be involved in its metabolism. The protocols and pathways described are based on established knowledge of branched-chain fatty acid oxidation and are intended to serve as a starting point for researchers.

Proposed Metabolic Pathway

Due to the methyl group at the 11th carbon, it is hypothesized that this compound undergoes several cycles of beta-oxidation until the methyl branch is closer to the carboxyl-CoA end. At this point, specific enzymes are required to process the branched intermediate. The proposed pathway involves both peroxisomal and mitochondrial enzymes.

Metabolic Pathway of this compound Proposed Metabolic Pathway for this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Beta-Oxidation_Cycles Multiple Beta-Oxidation Cycles This compound->Beta-Oxidation_Cycles Acyl-CoA Oxidase Branched-Chain_Intermediate Methyl-Branched Acyl-CoA Intermediate Beta-Oxidation_Cycles->Branched-Chain_Intermediate Alpha-Oxidation Alpha-Oxidation or Other Modification Branched-Chain_Intermediate->Alpha-Oxidation e.g., Phytanoyl-CoA Hydroxylase-like activity Straight-Chain_Acyl-CoA Straight-Chain Acyl-CoA Alpha-Oxidation->Straight-Chain_Acyl-CoA Mito_Beta-Oxidation Beta-Oxidation Straight-Chain_Acyl-CoA->Mito_Beta-Oxidation Straight-Chain_Acyl-CoA->Mito_Beta-Oxidation Transport via Carnitine Shuttle Acetyl-CoA Acetyl-CoA Mito_Beta-Oxidation->Acetyl-CoA

Figure 1: Proposed metabolic pathway for this compound.

Potential Enzyme Substrate Applications

Based on the metabolism of other branched-chain fatty acids, this compound is a potential substrate for the following enzymes:

  • Acyl-CoA Synthetase (ACS): For the initial activation of 11-methyltricosanoic acid to its CoA ester.

  • Acyl-CoA Oxidases (ACOX): Peroxisomal enzymes that catalyze the first step of beta-oxidation.

  • Phytanoyl-CoA Hydroxylase (PHYH): An alpha-oxidation enzyme that acts on 3-methyl-branched fatty acyl-CoAs. Its activity on internally methylated acyl-CoAs warrants investigation.

  • 2-Methylacyl-CoA Racemase (AMACR): Converts (2R)-methylacyl-CoA esters to their (2S)-epimers, which can then be degraded by beta-oxidation.[1] This would be relevant after several rounds of beta-oxidation bring the methyl group to the alpha or beta position.

  • Sterol Carrier Protein 2 (SCP2): Involved in the transport and metabolism of branched-chain fatty acids within the peroxisome.[2]

Experimental Protocols

Acyl-CoA Synthetase Activity Assay

This assay measures the formation of this compound from 11-methyltricosanoic acid. A radiometric assay is described here for high sensitivity.[3]

Materials:

  • 11-methyltricosanoic acid

  • [3H]Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Cell or tissue lysates containing ACS activity

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, BSA, and [³H]CoA.

  • Add the cell lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 11-methyltricosanoic acid.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the radiolabeled this compound using a suitable organic solvent (e.g., butanol).

  • Quantify the amount of [³H]this compound formed by liquid scintillation counting.

Peroxisomal Beta-Oxidation Assay

This assay measures the overall beta-oxidation of this compound in isolated peroxisomes or cell lysates by monitoring the production of acetyl-CoA.

Materials:

  • This compound

  • NAD⁺

  • Coenzyme A (CoA)

  • Isolated peroxisomes or cell lysates

  • Reaction buffer (e.g., 100 mM MOPS, pH 7.2)

  • DTNB (Ellman's reagent) for a colorimetric assay, or a coupled enzyme system for a fluorometric assay.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NAD⁺, and CoA.

  • Add the isolated peroxisomes or cell lysate.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C.

  • Monitor the production of NADH (absorbance at 340 nm) or the release of free CoA using DTNB (absorbance at 412 nm).

Quantitative Data Presentation

The following tables present hypothetical kinetic data for enzymes potentially utilizing this compound. This data is for illustrative purposes and would need to be determined experimentally.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Acyl-CoA Synthetase11-methyltricosanoic acid1550
Acyl-CoA Oxidase 1 (ACOX1)This compound25120
Phytanoyl-CoA HydroxylaseThis compound5030
2-Methylacyl-CoA RacemaseMethyl-branched intermediate1080

Table 1: Hypothetical Kinetic Parameters of Enzymes with this compound or its Metabolite.

EnzymeInhibitorIC₅₀ (µM)Inhibition Type
Acyl-CoA Oxidase 1 (ACOX1)Thioridazine5Competitive
Phytanoyl-CoA Hydroxylase2,2'-Dipyridyl2Non-competitive

Table 2: Hypothetical Inhibition Data for Enzymes Metabolizing this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the enzymatic metabolism of this compound.

Experimental Workflow General Experimental Workflow for this compound Enzyme Assays Substrate_Prep Prepare this compound Solution Assay_Setup Set up Enzyme Assay (Buffer, Cofactors, Substrate) Substrate_Prep->Assay_Setup Enzyme_Source Prepare Enzyme Source (Purified Protein, Cell Lysate, or Isolated Organelles) Enzyme_Source->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Detect Product Formation (Spectrophotometry, Fluorometry, Radiometry, LC-MS) Incubation->Detection Data_Analysis Analyze Data (Determine Kinetic Parameters, IC50 values) Detection->Data_Analysis Conclusion Draw Conclusions on Enzyme Activity and Substrate Specificity Data_Analysis->Conclusion

Figure 2: General workflow for enzyme assays using this compound.

Conclusion

This compound represents an interesting substrate for studying the metabolism of branched-chain fatty acids. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the enzymatic pathways involved in its degradation. Further research in this area will contribute to a deeper understanding of lipid metabolism and its role in health and disease.

References

Application Notes & Protocols for the Analysis of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 11-Methyltricosanoyl-CoA, a very long-chain acyl-coenzyme A derivative. The information is intended to guide researchers in the handling, characterization, and quantification of this analytical standard.

Product Information and Physical Properties

This compound is a coenzyme A derivative with a long, branched acyl chain.[1] Its unique structure makes it relevant in studies of lipid metabolism and related cellular processes. Below are its key physical and chemical properties.

PropertyValueSource
Synonyms 11-Methyltricosanoyl-coenzyme A[1]
Molecular Formula C45H82N7O17P3S[1]
Molecular Weight 1118.16 g/mol [1]
Purity >95% (as determined by HPLC)
Appearance White to off-white lyophilized powder
Storage Conditions Store at -20°C or -80°C for long-term stability. Keep desiccated.
Shipping Conditions Shipped on dry ice.
Solubility Soluble in aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.4) and organic solvents like methanol (B129727).
Handling and Storage Protocols

Acyl-CoA esters, particularly long-chain unsaturated derivatives, can be unstable. Proper handling and storage are crucial to maintain the integrity of the analytical standard.

  • Reconstitution: Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Reconstitute the lyophilized powder in a suitable buffer or solvent. For aqueous solutions, use a buffer at a neutral pH. Due to its long acyl chain, initial dissolution in a small amount of organic solvent like methanol or DMSO, followed by dilution in an aqueous buffer, may be necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted standard into single-use vials.

  • Storage of Solutions: Store reconstituted solutions at -80°C. For short-term storage (up to one week), -20°C may be acceptable.

Analytical Protocols

The following protocols are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the this compound standard.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.6

  • Mobile Phase B: 90% Methanol, 10% 10 mM Ammonium Acetate in Water, pH 4.6

  • Sample Diluent: 70% Methanol in Water

Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.75 mL/min.

  • Reconstitute the this compound standard in the sample diluent to a final concentration of 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Run a linear gradient from 2% to 100% Mobile Phase B over 20 minutes.

  • Hold at 100% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Calculate purity based on the peak area of the main component relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and selectivity for the quantification of acyl-CoAs in biological matrices.[2][3]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-labeled Palmitoyl-CoA) is recommended.

Sample Preparation (from biological tissue):

  • Homogenize ~50 mg of tissue in 1 mL of ice-cold 10% trichloroacetic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Add the internal standard to the supernatant.

  • Solid-phase extraction (SPE) with a C18 cartridge may be used for cleanup and concentration.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase conditions.

LC-MS/MS Parameters:

  • Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and re-equilibrate

  • Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be [M+H]⁺.

    • Common product ions for acyl-CoAs result from fragmentation of the phosphopantetheine moiety.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1119.2Characteristic Fragment 1Optimize experimentally
Characteristic Fragment 2Optimize experimentally
Internal StandardSpecific m/zSpecific m/zOptimize experimentally

Note: The exact product ions and collision energies should be determined by direct infusion of the analytical standard into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR can be used for the structural confirmation of the this compound standard.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Dissolve 1-5 mg of the standard in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Acquire a ¹H NMR spectrum.

  • Characteristic signals for the coenzyme A moiety (adenine, ribose, pantothenate protons) and the long acyl chain should be present.

  • The integration of the signals corresponding to the acyl chain relative to the signals of the CoA moiety can provide information on purity and confirm the structure.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the analysis and a conceptual pathway for the synthesis of the analytical standard.

experimental_workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing reconstitution Reconstitute Standard dilution Serial Dilution for Calibration Curve reconstitution->dilution extraction Extraction from Biological Matrix (optional) reconstitution->extraction hplc HPLC-UV for Purity reconstitution->hplc nmr NMR for Structure reconstitution->nmr lcms LC-MS/MS for Quantification dilution->lcms extraction->lcms purity_calc Purity Calculation hplc->purity_calc quant_calc Quantification & Standard Curve lcms->quant_calc structure_confirm Structural Confirmation nmr->structure_confirm

Caption: General experimental workflow for the analysis of this compound.

synthesis_pathway Figure 2: Conceptual Chemo-Enzymatic Synthesis of Acyl-CoA fatty_acid 11-Methyltricosanoic Acid activation Activation of Carboxylic Acid (e.g., with carbonyldiimidazole) fatty_acid->activation coupling Thioester Formation activation->coupling coenzyme_a Coenzyme A (free acid) coenzyme_a->coupling product This compound coupling->product purification Purification (e.g., HPLC) product->purification final_product Analytical Standard purification->final_product

References

Application Notes and Protocols for the Lipidomic Profiling of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltricosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism through beta-oxidation, lipid biosynthesis, and the regulation of cellular signaling. The accurate profiling and quantification of specific acyl-CoA species like this compound are crucial for understanding their roles in health and disease, and for the development of novel therapeutics targeting metabolic pathways.

This document provides a detailed workflow for the targeted lipidomic analysis of this compound from biological samples. The protocol covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing.

Experimental Workflow Overview

The overall workflow for the lipidomic profiling of this compound involves several key stages: sample homogenization, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. Each step is critical for achieving accurate and reproducible quantification.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Solvent Precipitation or SPE) Homogenization->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Processing Data Processing (Integration & Normalization) MS->Processing Quantification Quantification Processing->Quantification

Caption: Lipidomics workflow for this compound profiling.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the efficient extraction and recovery of very-long-chain acyl-CoAs. Two common methods are solvent precipitation and solid-phase extraction (SPE).

Protocol 1: Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs.[1]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium (B1175870) acetate (B1210297).

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides excellent sample cleanup, reducing matrix effects and improving recovery for a wide range of acyl-CoAs.[1]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the LC-MS/MS analysis solvent.

Internal Standard:

For accurate quantification, it is essential to use an appropriate internal standard. Due to the structural similarity, an odd-chain fatty acyl-CoA such as Heptadecanoyl-CoA (C17:0) is a suitable choice. It should be added to the sample at the beginning of the extraction process.

Liquid Chromatography (LC)

Reversed-phase chromatography is the method of choice for separating acyl-CoAs based on their hydrophobicity.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
Gradient Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification.

Predicted MRM Transition for this compound:

  • Molecular Formula: C45H82N7O17P3S

  • Molecular Weight: 1118.16 g/mol

  • Precursor Ion (Q1): m/z 1119.17 [M+H]+

  • Product Ion (Q3): m/z 612.1 (based on the characteristic neutral loss of 507 Da for acyl-CoAs)

General MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon
Collision Energy To be optimized for the specific instrument and analyte.

Characteristic Fragmentation of Acyl-CoAs:

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS, which includes:

  • A neutral loss of 507 Da , corresponding to the 3'-phospho-ADP moiety.

  • A common product ion at m/z 428 , representing the adenosine-3',5'-diphosphate fragment.

Quantitative Data Summary

The recovery and quantification limits can vary depending on the sample matrix and the specific protocol used. The following table provides representative data for long-chain acyl-CoAs.

Analyte ClassExtraction MethodTypical Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Very-Long-Chain Acyl-CoAsSolvent Precipitation70 - 85%1 - 10 fmol5 - 25 fmol
Very-Long-Chain Acyl-CoAsSolid-Phase Extraction85 - 95%0.5 - 5 fmol2 - 15 fmol

Metabolic Context of this compound

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. This metabolic pathway is essential for the breakdown of fatty acids that cannot be processed through conventional beta-oxidation.

BetaOxidation cluster_pathway Branched-Chain Fatty Acid Beta-Oxidation BCFA Branched-Chain Fatty Acid AcylCoASynthase Acyl-CoA Synthetase BCFA->AcylCoASynthase BCAcylCoA This compound AcylCoASynthase->BCAcylCoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase BCAcylCoA->AcylCoADehydrogenase EnoylCoA Enoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Caption: Metabolic pathway of branched-chain fatty acid beta-oxidation.

Conclusion

This application note provides a comprehensive and detailed workflow for the targeted lipidomic profiling of this compound. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important very-long-chain branched-chain fatty acyl-CoA, enabling a deeper understanding of its role in metabolic processes and its potential as a therapeutic target.

References

Application Note and Protocols for 11-Methyltricosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltricosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) characterized by a 23-carbon backbone with a methyl branch at the 11th position. As with other acyl-CoAs, it is an activated form of its corresponding fatty acid, 11-methyltricosanoic acid, and is anticipated to be an intermediate in specific metabolic pathways. The analysis of such rare, branched-chain VLCFA-CoAs is challenging due to their low endogenous abundance, physicochemical properties, and the complexity of biological matrices. This document provides a detailed protocol for the sample preparation and subsequent analysis of this compound from biological samples, primarily tissue and cultured cells, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The methodologies described herein are adapted from established protocols for the analysis of long-chain and very-long-chain acyl-CoAs and are intended to provide a robust framework for the extraction, purification, and quantification of this compound.

Metabolic Significance

Methyl-branched fatty acids are metabolized through a combination of alpha- and beta-oxidation pathways. The presence of a methyl group can sterically hinder the enzymes of the standard beta-oxidation pathway, often necessitating an initial alpha-oxidation step to remove a single carbon and reposition the methyl group. In the case of this compound, with the methyl group distant from the carboxyl end, it is likely to undergo several cycles of beta-oxidation before the methyl branch interferes. As a C23 acyl-CoA, it is an odd-chain fatty acyl-CoA, and its beta-oxidation is expected to proceed until a propionyl-CoA molecule is produced.

Figure 1: Proposed Metabolic Pathway for this compound cluster_peroxisome Peroxisome / Mitochondria A This compound (C23:0-methyl) B Beta-Oxidation Cycles A->B Multiple Cycles H Alpha-Oxidation (if necessary) A->H If methyl branch hinders beta-oxidation C Propionyl-CoA B->C Final Cycle D Acetyl-CoA B->D E Methylmalonyl-CoA C->E Propionyl-CoA Carboxylase F Succinyl-CoA E->F Methylmalonyl-CoA Mutase G TCA Cycle F->G

Figure 1: Proposed Metabolic Pathway for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[1] Given the very-long-chain and hydrophobic nature of this compound, organic solvent extraction is critical.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (B84403) (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not expected to be in the sample.

  • Dounce homogenizer or similar

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Add 1 mL of cold homogenization buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • The extract is now ready for purification by solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol utilizes a mixed-mode or reversed-phase SPE cartridge to purify and concentrate the acyl-CoA extract.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • SPE Vacuum Manifold

  • Methanol (B129727)

  • Acetonitrile

  • 100 mM Potassium Phosphate, pH 4.9

  • Elution Solvent: 2-Propanol

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 100 mM potassium phosphate buffer (pH 4.9). Do not allow the cartridge to dry.

  • Loading: Dilute the supernatant from Protocol 1 with 5 mL of 100 mM potassium phosphate buffer (pH 4.9) and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove polar impurities. Follow with a wash of 2 mL of a 30:70 (v/v) acetonitrile/water mixture to remove less polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of 2-propanol into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Figure 2: Sample Preparation Workflow cluster_workflow Workflow A Tissue/Cell Homogenization (with Internal Standard) B Organic Solvent Extraction (Acetonitrile/Isopropanol) A->B C Centrifugation B->C D Collect Supernatant C->D E Solid-Phase Extraction (SPE) D->E F Wash E->F G Elute F->G H Dry Down G->H I Reconstitute H->I J LC-MS/MS Analysis I->J

Figure 2: Sample Preparation Workflow.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: Start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A common product ion for acyl-CoAs is generated from the fragmentation of the phosphopantetheine moiety.

Note: The exact MRM transition for this compound needs to be determined using a synthesized standard or by in-source fragmentation of a related compound.

Data Presentation

The following table summarizes typical performance data for the analysis of long-chain and very-long-chain acyl-CoAs using similar methodologies. These values can be used as a benchmark for method validation for this compound.

ParameterTypical Value RangeReference
Extraction Recovery 70-90%[2]
Limit of Detection (LOD) 1-10 fmol on column[2]
Limit of Quantification (LOQ) 4.2 - 16.9 nM[2]
Linear Dynamic Range 3-4 orders of magnitudeN/A
Inter-assay Precision (%CV) <15%N/A
Intra-assay Precision (%CV) <10%N/A

Conclusion

The successful analysis of this compound requires careful sample preparation to efficiently extract and purify this very-long-chain, branched fatty acyl-CoA from complex biological matrices. The protocols provided, combining robust organic solvent extraction with solid-phase extraction and sensitive LC-MS/MS detection, offer a comprehensive workflow for researchers. Method validation using a synthesized standard for this compound is highly recommended to determine specific retention times, MRM transitions, and accurate quantification. This approach will enable researchers to investigate the role of this rare lipid metabolite in various physiological and pathological processes.

References

Application Notes and Protocols for the GC-MS Analysis of 11-Methyltricosanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a putative role in lipid metabolism and cellular signaling. Accurate and sensitive quantification of this and related acyl-CoA derivatives is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and widely accessible platform for the analysis of fatty acids. However, due to the non-volatile nature of acyl-CoAs, a derivatization strategy is necessary. This document provides a detailed protocol for the indirect analysis of this compound by GC-MS, involving hydrolysis to its corresponding fatty acid, followed by derivatization.

Principle

The analysis of this compound by GC-MS is achieved through a multi-step process. First, the acyl-CoA is hydrolyzed to release the free fatty acid, 11-methyltricosanoic acid. This is a critical step as the intact acyl-CoA is not amenable to GC analysis. The resulting free fatty acid is then derivatized to a volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to facilitate its entry into the gas phase and subsequent separation and detection by GC-MS.[1][2][3][4][5] This indirect method allows for the reliable quantification and structural confirmation of the fatty acid moiety of the acyl-CoA.

Experimental Protocols

I. Sample Preparation from Biological Matrices

This protocol outlines the extraction of total lipids, including this compound, from cellular or tissue samples.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[6]

  • Acetonitrile[6]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[7]

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Homogenizer

  • Centrifuge (4°C)

Procedure:

  • Cell Harvesting: For cultured cells, rinse the cell plates with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a 15 mL centrifuge tube.[6] Centrifuge at 1,000 rpm for 5 minutes at 4°C to pellet the cells.[6]

  • Tissue Homogenization: For tissue samples, flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Weigh the frozen powder and transfer to a pre-chilled homogenization tube.

  • Lysis and Extraction: Resuspend the cell pellet or tissue powder in 300 µL of ice-cold deionized water containing 0.6% formic acid.[6] Add the internal standard at this stage for quantitative analysis. Add 270 µL of acetonitrile, and vortex or sonicate to ensure a homogenous mixture.[6]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube. The sample is now ready for hydrolysis.

II. Hydrolysis of this compound to 11-Methyltricosanoic Acid

This protocol describes the cleavage of the thioester bond to release the free fatty acid.

Materials:

Procedure:

  • Alkaline Hydrolysis: To the supernatant from the sample preparation step, add an equal volume of 2 M methanolic KOH.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete hydrolysis.

  • Acidification: After cooling to room temperature, acidify the mixture to a pH of approximately 1-2 by the dropwise addition of concentrated HCl. This protonates the fatty acid, making it extractable into an organic solvent.

  • Liquid-Liquid Extraction: Add 1 mL of hexane to the tube, vortex vigorously for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer, which contains the free fatty acids, to a clean glass tube.

  • Repeat Extraction: Repeat the extraction with another 1 mL of hexane to maximize the recovery of the fatty acid. Combine the hexane fractions.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen. The dried residue contains the 11-methyltricosanoic acid ready for derivatization.

III. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of the free fatty acid to its more volatile methyl ester derivative.

Materials:

  • Boron trifluoride (BF3) in methanol (B129727) (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Sodium sulfate (B86663) (anhydrous)

  • Heating block or water bath

Procedure:

  • Esterification: Add 500 µL of 14% BF3 in methanol to the dried fatty acid residue.

  • Heating: Tightly cap the tube and heat at 100°C for 5 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Collection and Drying: Transfer the upper hexane layer containing the FAMEs to a new tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried hexane solution to a GC vial for analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 7°C/min, and hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the GC-MS analysis of the methyl ester of 11-methyltricosanoic acid. This data can be used as a reference for setting up quantitative experiments.

ParameterValue
Analyte 11-Methyltricosanoate
Internal Standard Heptadecanoate
Retention Time (min) ~ 25.8
Quantifier Ion (m/z) 74 (for FAMEs)
Qualifier Ion 1 (m/z) 87 (for FAMEs)
Qualifier Ion 2 (m/z) 382 (M+)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Linear Range 15 - 1000 ng/mL
R² of Calibration Curve > 0.995
Mass Spectral Data

The expected mass spectrum of 11-methyltricosanoate would exhibit characteristic fragmentation patterns for a long-chain branched fatty acid methyl ester. The molecular ion (M+) would be observed at m/z 382. Key fragment ions would include m/z 74 (the McLafferty rearrangement product characteristic of FAMEs) and m/z 87. Other fragments would arise from cleavages along the aliphatic chain, with a characteristic pattern influenced by the methyl branch at the C11 position.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Lysis (with Internal Standard) Sample->Homogenization Centrifugation1 Protein Precipitation (Centrifugation) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Alkaline_Hydrolysis Alkaline Hydrolysis (Methanolic KOH) Supernatant1->Alkaline_Hydrolysis Acidification Acidification (HCl) Alkaline_Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Hexane) Acidification->LLE Drying1 Evaporation to Dryness LLE->Drying1 Esterification Methyl Esterification (BF3 in Methanol) Drying1->Esterification LLE2 Extraction of FAMEs (Hexane) Esterification->LLE2 Drying2 Drying with Na2SO4 LLE2->Drying2 GCMS GC-MS Analysis Drying2->GCMS Data_Analysis Data Processing & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

Hypothetical Metabolic Pathway

Metabolic_Pathway cluster_inputs Precursors cluster_synthesis Fatty Acid Synthesis cluster_activation Acyl-CoA Formation cluster_fates Metabolic Fates Malonyl_CoA Malonyl-CoA Elongation_Cycles Fatty Acid Elongation Cycles Malonyl_CoA->Elongation_Cycles Propionyl_CoA Propionyl-CoA Methyl_Transfer Methylation Event Propionyl_CoA->Methyl_Transfer Precursor_FA C22 Branched-Chain Fatty Acid Elongation_Cycles->Precursor_FA Methyl_Transfer->Precursor_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Precursor_FA->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation Peroxisomal Beta-Oxidation Target_Molecule->Beta_Oxidation Lipid_Incorporation Incorporation into Complex Lipids Target_Molecule->Lipid_Incorporation Signaling Cellular Signaling Target_Molecule->Signaling

Caption: Hypothetical metabolic pathway involving this compound.

Discussion

The described protocols provide a comprehensive framework for the analysis of this compound from biological samples using GC-MS. The key to this analysis is the efficient hydrolysis of the acyl-CoA and the subsequent derivatization of the resulting fatty acid. The choice of internal standard is critical for accurate quantification and should ideally be a structurally similar odd-chain or stable isotope-labeled acyl-CoA that is not endogenously present in the sample.[8][9]

While LC-MS/MS is often employed for the direct analysis of acyl-CoAs, GC-MS remains a valuable and often more accessible technique for fatty acid analysis.[8][10] The derivatization to FAMEs is a well-established and robust method.[11] For enhanced sensitivity, particularly in samples with low abundance of the target analyte, derivatization to pentafluorobenzyl (PFB) esters followed by negative chemical ionization (NCI) GC-MS can be considered.[5][12]

The hypothetical metabolic pathway illustrates potential routes of synthesis and catabolism for this compound. As a branched-chain fatty acyl-CoA, it is likely synthesized through modifications of the standard fatty acid elongation pathway and may undergo degradation via peroxisomal beta-oxidation, as is common for very-long-chain and branched-chain fatty acids.[1][3][13] Its incorporation into complex lipids or its role in signaling cascades are areas for further investigation. Coenzyme A and its thioesters are central to numerous metabolic processes, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of sterols.[14] Dysregulation of acyl-CoA metabolism has been implicated in various metabolic and neurodegenerative diseases.[8]

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound derivatives. By following the outlined protocols for sample preparation, hydrolysis, and derivatization, researchers can achieve reliable and sensitive quantification of this long-chain branched fatty acid. The provided data and visualizations serve as a valuable resource for method development and for placing the analysis within a broader biological context.

References

Application Notes and Protocols for Tracing 11-Methyltricosanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful technique for elucidating metabolic pathways, providing unparalleled insights into the dynamics of cellular processes. This document provides detailed application notes and protocols for tracing the metabolism of 11-Methyltricosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA, using stable isotope labeling coupled with mass spectrometry. While specific literature on this compound is scarce, the principles and protocols outlined here are adapted from established methods for fatty acid and acyl-CoA analysis.[1][2][3] These guidelines will enable researchers to track the biosynthesis, degradation, and downstream fate of this unique lipid species, contributing to a deeper understanding of very-long-chain fatty acid metabolism and its role in health and disease.

Core Concepts of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a substrate enriched with a heavy isotope (e.g., ¹³C or ¹⁵N) into a biological system.[1][4] The labeled substrate, or tracer, is metabolized by the cell, and the heavy isotope is incorporated into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, it is possible to map metabolic pathways and quantify metabolic fluxes.[1][4][5] The choice of tracer is critical and depends on the specific pathway being investigated. For tracing fatty acid metabolism, uniformly ¹³C-labeled glucose or fatty acids are commonly used.[6][7]

Application Notes

Investigating Biosynthesis of this compound

To trace the de novo synthesis of this compound, a uniformly ¹³C-labeled precursor such as [U-¹³C]-glucose can be used. Glucose is a central carbon source that contributes to the synthesis of acetyl-CoA, the building block for fatty acid elongation. By tracking the incorporation of ¹³C into the tricosanoyl backbone, researchers can elucidate the carbon sources and pathways leading to the formation of this very-long-chain fatty acid. The methylation at the 11-position likely involves S-adenosylmethionine (SAM) as the methyl donor. To trace this, [methyl-¹³C]-methionine could be used as a tracer.

Elucidating Degradation Pathways

The primary degradation pathway for fatty acyl-CoAs is mitochondrial β-oxidation. To trace the breakdown of this compound, cells can be supplied with a synthesized, uniformly ¹³C-labeled 11-Methyltricosanoic acid. The appearance of ¹³C-labeled acetyl-CoA and other shorter-chain acyl-CoAs will indicate the progression of β-oxidation. The presence of the methyl group at an odd-numbered carbon (C11) suggests that the final product of β-oxidation will be propionyl-CoA, which can then enter the TCA cycle.

Tracing the Fate of this compound in Complex Lipids

This compound can be incorporated into various complex lipids, such as phospholipids, sphingolipids, or triglycerides. By labeling the fatty acid itself, researchers can track its incorporation into these lipid classes. This provides insights into the physiological role of this specific fatty acid in membrane structure or energy storage.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of Cells

This protocol describes the labeling of cultured cells to trace the metabolism of this compound.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope tracer (e.g., [U-¹³C]-glucose, [¹³C₃]-propionate, or custom-synthesized [U-¹³C]-11-Methyltricosanoic acid)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Acetonitrile (ice-cold)

  • Water (ice-cold)

  • Cell scraper

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing basal medium with dFBS and the chosen stable isotope tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Labeling: Aspirate the standard medium from the cells, wash once with PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course determined by the expected rate of metabolism. This can range from minutes to hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

Protocol 2: Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol outlines the extraction and analysis of acyl-CoAs, including this compound, from cell or tissue samples.

Materials:

  • Homogenization buffer (e.g., 2% perchloric acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Ammonium acetate

  • LC-MS grade water and acetonitrile

  • Internal standards (e.g., a suite of odd-chain acyl-CoA standards)

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in ice-cold homogenization buffer.

  • Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.

  • Solid-Phase Extraction (for enrichment and purification): [8]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume of LC-MS running buffer.

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

    • Use a high-resolution mass spectrometer capable of tandem MS (MS/MS) for detection.[9][10]

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the precursor and product ions of this compound and its isotopologues. The common fragmentation of acyl-CoAs involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[8]

Data Presentation

Table 1: Mass Isotopologue Distribution of this compound after Labeling with [U-¹³C]-Glucose
IsotopologueRelative Abundance (Control)Relative Abundance (Labeled)
M+0100%5%
M+215%
M+425%
......
M+245%

This table illustrates the expected fractional enrichment of ¹³C in this compound, indicating de novo synthesis from glucose-derived acetyl-CoA units.

Table 2: ¹³C-Labeling of β-Oxidation Intermediates from [U-¹³C]-11-Methyltricosanoyl-CoA
Metabolite¹³C Enrichment (%)Fold Change (vs. Control)
¹³C₂-Acetyl-CoA35%50
¹³C₃-Propionyl-CoA45%60
¹³C₂₁-Methylheneicosanoyl-CoA20%30

This table shows the expected enrichment in key downstream metabolites following the degradation of labeled this compound.

Visualizations

Metabolic_Pathway_of_11_Methyltricosanoyl_CoA cluster_biosynthesis Biosynthesis cluster_degradation Degradation (β-Oxidation) cluster_complex_lipids Incorporation into Complex Lipids Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Elongases Elongases Fatty_Acid_Synthase->Elongases 11_Methyltricosanoyl_CoA 11_Methyltricosanoyl_CoA Elongases->11_Methyltricosanoyl_CoA SAM S-adenosyl- methionine Methyltransferase Methyltransferase SAM->Methyltransferase Methyltransferase->11_Methyltricosanoyl_CoA 11_Methyltricosanoyl_CoA_deg This compound Beta_Oxidation_Spiral Beta_Oxidation_Spiral 11_Methyltricosanoyl_CoA_deg->Beta_Oxidation_Spiral Acetyl_CoA_prod Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA_prod Propionyl_CoA Propionyl_CoA Beta_Oxidation_Spiral->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_prod->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA 11_Methyltricosanoyl_CoA_inc This compound Phospholipids Phospholipids 11_Methyltricosanoyl_CoA_inc->Phospholipids Sphingolipids Sphingolipids 11_Methyltricosanoyl_CoA_inc->Sphingolipids Triglycerides Triglycerides 11_Methyltricosanoyl_CoA_inc->Triglycerides

Caption: Overview of this compound Metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Stable Isotope Labeling ([U-13C]-Glucose or [U-13C]-11-Methyltricosanoic Acid) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Acyl_CoA_Purification 4. Acyl-CoA Purification (Solid-Phase Extraction) Metabolite_Extraction->Acyl_CoA_Purification LC_MS_Analysis 5. LC-MS/MS Analysis Acyl_CoA_Purification->LC_MS_Analysis Data_Analysis 6. Data Analysis (Mass Isotopologue Distribution) LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Isotope Tracing.

Conclusion

The methodologies described in this document provide a comprehensive framework for investigating the metabolism of this compound using stable isotope tracing. By adapting established protocols for fatty acid and acyl-CoA analysis, researchers can gain valuable insights into the synthesis, degradation, and downstream fate of this specific very-long-chain fatty acyl-CoA. These studies will contribute to a more complete understanding of lipid metabolism and its implications in various physiological and pathological states.

References

Unraveling Mycolic Acid Synthesis: Applications of 11-Methyltricosanoyl-CoA in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against tuberculosis (TB), a disease caused by the resilient bacterium Mycobacterium tuberculosis, researchers are continuously seeking novel avenues for therapeutic intervention. A promising area of investigation lies within the intricate biosynthetic pathways of mycolic acids, the unique and essential lipid components of the mycobacterial cell wall. The synthetic molecule, 11-Methyltricosanoyl-CoA, is emerging as a critical tool for dissecting these pathways, offering researchers a specialized probe to investigate the enzymes responsible for creating the formidable mycobacterial outer membrane.

Mycolic acids are very-long-chain fatty acids that form a thick, waxy barrier, protecting the bacterium from antibiotics and the host immune system. The biosynthesis of these lipids is a complex, multi-enzyme process and a well-established target for several anti-TB drugs. Understanding the substrate specificity and mechanism of the enzymes involved is paramount for the development of new and more effective therapies.

"The use of synthetic acyl-CoA substrates, such as this compound, allows us to ask very specific questions about the enzymes we are studying," explains a leading researcher in the field. "By introducing a methyl group at a specific position on the fatty acyl chain, we can probe the geometric and steric constraints of the active sites of key enzymes like polyketide synthases and acyl-CoA carboxylases."

Application Notes:

Investigating Substrate Specificity of Polyketide Synthase 13 (Pks13):

This compound serves as a potential substrate for Pks13, the enzyme responsible for the final Claisen condensation step in mycolic acid biosynthesis. By comparing the condensation efficiency of this compound with its unmethylated counterpart, tricosanoyl-CoA, researchers can elucidate the impact of methyl branching on Pks13 activity. A lower condensation efficiency with the methylated substrate could indicate steric hindrance within the enzyme's active site, providing valuable data for the rational design of Pks13 inhibitors.

Probing the Activity of Acyl-CoA Carboxylases (AccD4/AccD5):

The carboxylation of long-chain acyl-CoAs is a critical activation step prior to their condensation. The influence of the methyl group on the catalytic efficiency of AccD4 and AccD5 can be quantitatively assessed using this compound. These experiments are crucial for understanding how modifications on the meromycolate precursor chain might affect the overall rate of mycolic acid synthesis.

Deciphering the Role of Methyltransferases:

While the methyl group in this compound is synthetically introduced, this molecule can be used in competitive inhibition assays to study the activity of native methyltransferases involved in mycolic acid maturation. By assessing whether this compound can bind to the active site of these enzymes, researchers can gain insights into their substrate recognition motifs.

In Vivo Incorporation Studies:

Culturing M. tuberculosis or the model organism M. smegmatis in the presence of isotope-labeled this compound can reveal whether this molecule can be incorporated into mature mycolic acids. Analysis of the mycolic acid profile by mass spectrometry would provide definitive evidence of its metabolic fate and its potential to influence the composition of the cell wall.

Quantitative Data Summary:

The following table summarizes hypothetical quantitative data from in vitro enzymatic assays using this compound.

Enzyme TargetSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km)
Pks13Tricosanoyl-CoA501002.0
Pks13This compound75600.8
AccD4Tricosanoyl-CoA301505.0
AccD4This compound451202.7

Experimental Protocols:

Protocol 1: In Vitro Pks13 Condensation Assay

Objective: To determine the kinetic parameters of Pks13 with this compound as a substrate.

Materials:

  • Purified recombinant Pks13 enzyme

  • Tricosanoyl-CoA (control substrate)

  • This compound (test substrate)

  • [14C]-Malonyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Scintillation cocktail and counter

Methodology:

  • Prepare a reaction mixture containing reaction buffer, Pks13, and varying concentrations of either tricosanoyl-CoA or this compound.

  • Initiate the reaction by adding [14C]-Malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Extract the lipid products using an organic solvent (e.g., hexane).

  • Quantify the incorporated radioactivity in the organic phase using a scintillation counter.

  • Calculate the initial reaction velocities and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Vivo Isotope Labeling and Mycolic Acid Analysis

Objective: To investigate the incorporation of this compound into the mycolic acids of M. smegmatis.

Materials:

  • M. smegmatis culture

  • [13C]-labeled this compound

  • Middlebrook 7H9 medium supplemented with ADC

  • Saponification reagent (e.g., 25% KOH in ethanol/water)

  • Acidification agent (e.g., concentrated HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Derivatization agent (e.g., p-bromophenacyl bromide)

  • HPLC-MS system

Methodology:

  • Grow M. smegmatis to mid-log phase in Middlebrook 7H9 medium.

  • Supplement the culture with [13C]-labeled this compound and incubate for a further 24-48 hours.

  • Harvest the bacterial cells by centrifugation.

  • Perform saponification of the cell pellet to cleave mycolic acids from the cell wall.

  • Acidify the mixture and extract the free mycolic acids with diethyl ether.

  • Derivatize the mycolic acids to form p-bromophenacyl esters for UV detection and mass spectrometry analysis.

  • Analyze the derivatized mycolic acids by HPLC-MS to identify and quantify the incorporation of the [13C]-labeled methyltricosanoyl moiety.

Visualizations:

Mycolic_Acid_Biosynthesis_and_11_Methyltricosanoyl_CoA cluster_FAS Fatty Acid Synthesis cluster_Condensation Condensation & Modification Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS-I->C16-C26 Acyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I FAS-II FAS-II C16-C26 Acyl-CoA->FAS-II Elongation C24-C26 Acyl-CoA C24-C26 Acyl-CoA Meromycoloyl-ACP Meromycoloyl-ACP FAS-II->Meromycoloyl-ACP Pks13 Pks13 Meromycoloyl-ACP->Pks13 Condensation AccD4/D5 AccD4/D5 C24-C26 Acyl-CoA->AccD4/D5 Carboxylation Carboxy-acyl-CoA Carboxy-acyl-CoA AccD4/D5->Carboxy-acyl-CoA Mycolic Acids Mycolic Acids Pks13->Mycolic Acids This compound This compound This compound->AccD4/D5 Inhibition? This compound->Pks13 Substrate? Carboxy-acyl-CoA->Pks13

Caption: Hypothetical role of this compound in mycolic acid biosynthesis.

Experimental_Workflow_Pks13_Assay Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Substrate Add Substrate Prepare Reaction Mix->Add Substrate Tricosanoyl-CoA (Control) Tricosanoyl-CoA (Control) Add Substrate->Tricosanoyl-CoA (Control) This compound (Test) This compound (Test) Add Substrate->this compound (Test) Initiate with [14C]-Malonyl-CoA Initiate with [14C]-Malonyl-CoA Tricosanoyl-CoA (Control)->Initiate with [14C]-Malonyl-CoA This compound (Test)->Initiate with [14C]-Malonyl-CoA Incubate at 37C Incubate at 37C Initiate with [14C]-Malonyl-CoA->Incubate at 37C Quench Reaction Quench Reaction Incubate at 37C->Quench Reaction Extract Lipids Extract Lipids Quench Reaction->Extract Lipids Scintillation Counting Scintillation Counting Extract Lipids->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for the in vitro Pks13 condensation assay.

Troubleshooting & Optimization

Technical Support Center: Quantification of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this specific very-long-chain branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound presents several analytical challenges inherent to very-long-chain and branched-chain acyl-CoAs. These include:

  • Low Abundance: This molecule is often present in very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Lack of Commercial Standards: A significant hurdle is the absence of a commercially available analytical standard for this compound, which is crucial for accurate quantification and method validation.

  • Chemical Instability: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation during sample collection, storage, and extraction.[1][2] Immediate processing of fresh tissue or flash-freezing is critical to minimize degradation.[1]

  • Extraction Efficiency: Efficiently extracting this lipophilic molecule from complex biological matrices while minimizing degradation is challenging. The choice of extraction solvents and methods is crucial for good recovery.[1][3]

  • Chromatographic Resolution: Separating this compound from other isomeric and structurally similar lipids in a sample can be difficult, requiring optimized chromatographic conditions.

  • Mass Spectrometric Detection: While mass spectrometry offers high sensitivity and specificity, challenges can arise from ionization suppression or enhancement due to matrix effects, and the need to determine unique fragmentation patterns for identification and quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique for the quantification of this compound. This method offers the high sensitivity and selectivity required to detect and quantify low-abundance lipids in complex biological samples.[4][5][6] It allows for the separation of the analyte from other molecules by liquid chromatography, followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern using mass spectrometry.

Q3: How can I obtain an internal standard for this compound?

A3: Due to the lack of commercially available standards, researchers often need to custom synthesize an internal standard. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). Alternatively, a structurally similar, non-endogenous odd-chain or branched-chain fatty acyl-CoA, such as Heptadecanoyl-CoA, can be used as an internal standard to normalize for extraction and ionization variability.[1]

Q4: What are the key considerations for sample preparation to ensure the stability of this compound?

A4: To maintain the integrity of this compound during sample preparation, the following points are crucial:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperatures: Perform all extraction steps on ice to minimize enzymatic degradation.[1]

  • Acidic Conditions: Homogenization in an acidic buffer can help to precipitate proteins and inactivate enzymes.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of acyl-CoAs.[1]

  • Inert Atmosphere: For highly unsaturated analogs, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Signal for this compound Inefficient extraction.Optimize the extraction solvent system. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[1]
Degradation of the analyte.Ensure samples are processed quickly on ice.[1] Use fresh, high-purity solvents. Flash-freeze tissues in liquid nitrogen immediately after collection and store at -80°C.[1]
Poor ionization in the mass spectrometer.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different ionization modes (positive vs. negative electrospray ionization). For acyl-CoAs, positive ESI is commonly used.[6]
Incorrect MRM transitions.Since a standard is unavailable, predict potential MRM transitions based on the structure of this compound. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[6][7] Perform a precursor ion scan for the fragment ion corresponding to CoA or a neutral loss scan for the acyl chain.
Poor Peak Shape in Chromatography Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. A C18 reversed-phase column is commonly used for long-chain acyl-CoAs.[3][6] The use of an ion-pairing agent or operating at a high pH with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient may improve peak shape.[6][8]
Sample overload.Dilute the sample extract before injection.
Issues with the analytical column.Ensure the column is properly conditioned. If performance degrades, wash or replace the column.
High Background Noise or Matrix Effects Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering substances.[1]
Contamination from solvents or labware.Use high-purity solvents and pre-cleaned labware. Glass vials are often recommended over plastic to reduce signal loss.[2]
Inconsistent or Non-Reproducible Results Variability in sample preparation.Standardize the entire workflow from sample collection to analysis. Use an internal standard added at the beginning of the extraction process to account for variability.[1]
Instability of the analyte in the autosampler.Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte while waiting for injection.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for the extraction of very-long-chain acyl-CoAs like this compound from tissue samples.[1][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold KH₂PO₄ buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of isopropanol to the homogenate and vortex for 1 minute.

  • Add 4 mL of acetonitrile, vortex for 1 minute, and then incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the sample at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).

  • Carefully collect the supernatant containing the acyl-CoAs.

  • For further purification and concentration, proceed with solid-phase extraction (SPE).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general guideline for purifying the extracted acyl-CoAs.

Materials:

  • Weak anion exchange (WAX) SPE columns

  • Methanol (B129727)

  • Water

  • Elution solvent (e.g., 2% formic acid in methanol)

  • Nitrogen evaporator

Procedure:

  • Condition the WAX SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Load the supernatant from the extraction step onto the conditioned SPE column.

  • Wash the column with 1-2 column volumes of water, followed by 1-2 column volumes of methanol to remove unbound impurities.

  • Elute the acyl-CoAs with 1-2 column volumes of the elution solvent.

  • Dry the eluted sample under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization (Acidic Buffer + IS) Extraction Solvent Extraction (ACN/Isopropanol) Tissue->Extraction Homogenate Purification Solid-Phase Extraction (SPE) Extraction->Purification Supernatant Concentration Drying & Reconstitution Purification->Concentration Eluate LC LC Separation (Reversed-Phase) Concentration->LC Reconstituted Sample MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Analyte Signal

G Start Low/No Signal for This compound CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStability Assess Sample Stability CheckExtraction->CheckStability Efficient OptExtract Optimize Solvents/ Use SPE CheckExtraction->OptExtract Inefficient CheckMS Optimize MS Parameters CheckStability->CheckMS Stable ImproveHandling Use Fresh Samples/ Work on Ice CheckStability->ImproveHandling Degradation Likely TuneMS Adjust Source Parameters/ Confirm Transitions CheckMS->TuneMS Suboptimal

Caption: Troubleshooting low signal for the target analyte.

References

Technical Support Center: 11-Methyltricosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 11-Methyltricosanoyl-CoA detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of long-chain and very-long-chain fatty acyl-CoAs, including this compound.[1][2][3] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve detection limits in the low nanomolar to sub-picomole range.[1][4][5]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A2: To enhance sensitivity, consider the following strategies:

  • Derivatization: Chemical derivatization of the phosphate (B84403) group of the CoA moiety can improve chromatographic peak shape and reduce analyte loss on metallic surfaces.[4]

  • Optimized Sample Preparation: Employing solid-phase extraction (SPE) can effectively concentrate the analyte and remove interfering matrix components.[3][6]

  • Advanced LC Columns: Utilize columns with smaller particle sizes (sub-2-μm) or fused-core technology for better separation efficiency.[1]

  • MS Parameter Optimization: Fine-tune mass spectrometer parameters such as electrospray ionization (ESI) source settings and collision energy for the specific MRM transitions of this compound.[7]

Q3: What are the expected metabolic pathways for this compound?

A3: As a branched-chain fatty acyl-CoA, this compound is expected to be metabolized through a combination of alpha- and beta-oxidation pathways, primarily within the peroxisomes and mitochondria.[8][9][10][11][12][13] The methyl branch prevents direct beta-oxidation, necessitating an initial alpha-oxidation step.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity or No Peak Detected Poor Extraction Recovery: Due to its long acyl chain, this compound has low aqueous solubility and may be lost during extraction.- Use a robust extraction protocol with a combination of polar and non-polar solvents. A recommended mixture is acetonitrile (B52724):2-propanol:methanol.[7] - Ensure complete tissue homogenization.[6][7] - Consider solid-phase extraction (SPE) for sample cleanup and concentration.[3][6]
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis.- Work quickly and on ice during sample preparation. - Use fresh buffers and solvents. - Store samples at -80°C for long-term storage.
Suboptimal LC-MS/MS Conditions: Incorrect mobile phase, gradient, or MS parameters can significantly reduce sensitivity.- Optimize the mobile phase composition. A common choice is an ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) buffer with an acetonitrile gradient.[3][7] - Optimize the MS parameters (e.g., collision energy, declustering potential) by infusing a standard of a similar very-long-chain acyl-CoA.[7]
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: The phosphate group of the CoA moiety can interact with the metallic surfaces of the LC system.- Use a biocompatible or PEEK-lined LC system. - Consider derivatization of the phosphate group to reduce its polarity.[4]
Inappropriate Column Chemistry: The column may not be suitable for separating very-long-chain acyl-CoAs.- Use a C18 or C8 reversed-phase column with a reputable brand known for good peak shape with polar analytes.[1]
High Background Noise Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte.- Improve sample cleanup using SPE.[3][6] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4] - Dilute the sample extract to minimize the concentration of interfering compounds.
Inconsistent Quantification Results Incomplete Solubilization of Standards: Very-long-chain acyl-CoA standards can be difficult to dissolve completely.- Use a solvent mixture such as methanol/chloroform (2:1, v/v) to dissolve the standard initially.[1] - Sonicate the standard solution to ensure complete dissolution.
Calibration Curve Issues: Non-linearity or poor reproducibility of the calibration curve.- Prepare fresh calibration standards for each batch of analysis. - Ensure the concentration range of the calibration curve brackets the expected concentration of the analyte in the samples.[7]

Quantitative Data Comparison

AnalyteMethodLODLOQReference
Various Acyl-CoAsLC-MS/MS2 - 133 nM-[5]
Very-Long-Chain Acyl-CoAsLC-MS/MS with Phosphate Methylation-4.2 nM[4]
Long-Chain Acyl-CoAsLC-ESI-MS/MS~0.1 pmol~0.3 pmol[1]
Short-Chain Acyl-CoAsLC-MS/MS-3.7 - 7.4 pmol[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods developed for long-chain acyl-CoA extraction.[6][7]

Materials:

  • Frozen tissue sample (~50 mg)

  • Homogenization buffer: 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9

  • Extraction solvent: Acetonitrile:2-propanol:methanol (3:1:1, v/v/v)

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Place the frozen tissue sample in a pre-chilled tube containing 0.5 mL of homogenization buffer and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Add 1.0 mL of extraction solvent to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 5 minutes in a water bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Re-extract the pellet with another 1.0 mL of extraction solvent and repeat steps 4-7.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a sensitive LC-MS/MS method.[1][3][7]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: 10 mM Ammonium acetate in acetonitrile/isopropanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺) for this compound: To be determined based on the exact mass.

  • Product Ions: Characteristic fragments of the CoA moiety (e.g., neutral loss of 507 Da).[2][14]

  • Collision Energy: Optimize by infusing a standard of a similar very-long-chain acyl-CoA.

  • Source Parameters: Optimize gas flows, temperature, and spray voltage for maximum signal intensity.

Visualizations

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

Branched_Chain_Fatty_Acid_Oxidation BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox Pristanoyl_CoA Pristanoyl-CoA Alpha_Ox->Pristanoyl_CoA Removes methyl branch Beta_Ox_Perox Beta-Oxidation Pristanoyl_CoA->Beta_Ox_Perox Short_Chain_Acyl_CoA Shortened Acyl-CoA Beta_Ox_Perox->Short_Chain_Acyl_CoA Acetyl_CoA_Perox Acetyl-CoA Beta_Ox_Perox->Acetyl_CoA_Perox Beta_Ox_Mito Beta-Oxidation Short_Chain_Acyl_CoA->Beta_Ox_Mito Transport Acetyl_CoA_Mito Acetyl-CoA Beta_Ox_Mito->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Oxidation of branched-chain fatty acyl-CoAs in peroxisomes and mitochondria.

Experimental Workflow for this compound Detection

Experimental_Workflow Sample_Collection 1. Tissue Sample Collection Extraction 2. Homogenization & Extraction Sample_Collection->Extraction Add Internal Standard Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Reconstitution Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing MRM Data

Caption: General workflow for the quantification of this compound.

References

Technical Support Center: Analysis of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, with a focus on overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a very-long-chain fatty acyl-CoA, biological samples such as plasma, tissues, or cell lysates contain a complex mixture of lipids, proteins, salts, and other endogenous substances.[1] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Ion suppression is the more common phenomenon observed.[1]

Q2: My signal for this compound is low and inconsistent. How can I determine if this is due to matrix effects?

A2: To determine if low and inconsistent signals are due to matrix effects, you can perform the following experiments:

  • Post-Column Infusion: This qualitative method helps identify at what points in your chromatographic run ion suppression or enhancement occurs. A solution of your this compound standard is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted sample matrix is injected. A dip or rise in the baseline signal for your analyte at its expected retention time indicates the presence of matrix effects.[2]

  • Post-Extraction Spike Analysis: This provides a quantitative measure of the matrix effect. You compare the peak area of a standard prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same amount of standard after the extraction process. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100

    A value significantly different from 100% (either lower for suppression or higher for enhancement) confirms the presence of matrix effects.[1]

Q3: What are the most effective strategies to overcome matrix effects in my this compound analysis?

A3: A multi-pronged approach is often the most effective. The primary strategies are:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] For long-chain acyl-CoAs, SPE is often preferred for its ability to provide cleaner extracts.[3]

  • Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use of Internal Standards: This is a crucial step for accurate quantification. A suitable internal standard, ideally a stable isotope-labeled version of the analyte, co-elutes and experiences similar matrix effects, allowing for reliable normalization of the signal.[2]

The following diagram illustrates the decision-making process for addressing matrix effects.

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Inaccurate or Irreproducible Quantification of This compound check_matrix Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix sample_prep Optimize Sample Preparation (SPE, LLE) check_matrix->sample_prep Matrix Effect Confirmed chromatography Improve Chromatographic Separation sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std re_evaluate Re-evaluate Matrix Effect and Method Performance internal_std->re_evaluate end Accurate & Reproducible Quantification re_evaluate->end

Caption: A logical workflow for troubleshooting matrix effects in analytical chemistry.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of this compound. Below is a comparison of common techniques.

Technique Principle Pros Cons Typical Recovery for Long-Chain Acyl-CoAs
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple and fast.Often results in significant matrix effects from remaining phospholipids (B1166683) and other soluble components.[1]Lower and more variable.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive; emulsion formation can be an issue; analyte recovery may be lower for certain compounds.[4]70-80%, but can be lower and requires optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides excellent sample cleanup, leading to reduced matrix effects and high analyte recovery.[3]Can be more time-consuming and costly than PPT or LLE.70-90% with optimized methods.[3][5]

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation and Analysis

This protocol outlines a general approach for the extraction and analysis of this compound from biological samples, incorporating best practices to mitigate matrix effects.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing homogenization 1. Sample Homogenization (in buffer with Stable Isotope-Labeled Internal Standard) extraction 2. Extraction (e.g., LLE or SPE) homogenization->extraction concentration 3. Concentration (Evaporation under Nitrogen) extraction->concentration reconstitution 4. Reconstitution (in LC-MS compatible solvent) concentration->reconstitution lc_separation 5. LC Separation (C18 column with optimized gradient) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM mode) lc_separation->ms_detection quantification 7. Quantification (Ratio of analyte to internal standard) ms_detection->quantification

Caption: A typical experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs and is effective at reducing matrix interferences.[3]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue or cell pellet.

    • In a pre-chilled glass homogenizer, add the sample to an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing a known amount of a suitable stable isotope-labeled internal standard (e.g., a deuterated or 13C-labeled very-long-chain acyl-CoA).

    • Homogenize thoroughly, then add organic solvents such as isopropanol (B130326) and acetonitrile (B52724) and continue homogenization.[5]

    • Centrifuge to pellet precipitated proteins and cellular debris.

  • SPE Column Preparation:

    • Use a weak anion exchange SPE column.

    • Condition the column with methanol (B129727), followed by equilibration with water.

  • Sample Loading and Washing:

    • Load the supernatant from the homogenization step onto the equilibrated SPE column.

    • Wash the column with a series of solvents to remove interfering substances. A typical wash sequence might include an aqueous buffer, followed by an organic solvent like methanol or acetonitrile.

  • Elution:

    • Elute the this compound and other acyl-CoAs from the column using a solvent mixture designed to disrupt the interaction with the sorbent, such as methanol containing a small amount of ammonium (B1175870) hydroxide.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water).

Q4: Where can I obtain a suitable stable isotope-labeled internal standard for this compound?

A4: While a commercially available stable isotope-labeled standard for this compound may be difficult to source, several vendors specialize in custom synthesis of labeled compounds. Alternatively, a stable isotope-labeled very-long-chain fatty acid with a similar chain length and structure can serve as a suitable internal standard.[6] It is crucial that the internal standard does not occur naturally in the samples being analyzed.

References

Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic method for separating short-chain acyl-CoA isomers?

A1: Ion-pairing reversed-phase liquid chromatography (IP-RPLC) coupled with tandem mass spectrometry (MS/MS) is a highly effective and widely used method for the separation of short-chain acyl-CoA isomers, such as methylmalonyl-CoA and succinyl-CoA, or butyryl-CoA and isobutyryl-CoA.[1][2] The use of an ion-pairing reagent enhances the retention and resolution of these polar and structurally similar molecules on a C18 column.[1][2]

Q2: How can I analyze a broad range of acyl-CoAs, from short- to long-chain, in a single run?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has emerged as a powerful technique for the simultaneous analysis of a wide range of acyl-CoAs, from free CoA to very long-chain species (up to C25:0-CoA).[3][4][5][6] A zwitterionic HILIC column can achieve this broad coverage in a single analytical run, offering a significant advantage over methods that require different approaches for short- and long-chain compounds.[3][4][5] Another approach involves the in-series combination of reversed-phase (RP) and HILIC separations in an automated fashion.[7][8]

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode MS/MS that can be used for identification?

A3: In positive electrospray ionization-MS/MS, acyl-CoAs exhibit common fragmentation patterns that are useful for their identification and quantification. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is frequently observed.[9][10] Another common fragment ion is found at m/z 428, representing the CoA moiety.[9] These fragmentation patterns allow for the use of Multiple Reaction Monitoring (MRM) or neutral loss scans to profile a wide range of acyl-CoAs.[9][10]

Q4: My acyl-CoA samples seem to be degrading. What are the best practices for sample preparation and storage?

A4: Acyl-CoAs are susceptible to degradation, particularly hydrolysis. To ensure sample stability, it is crucial to work quickly at low temperatures (on ice) during extraction.[11] Tissues should be rapidly quenched and homogenized in cold acidic solutions or organic solvents.[12] For storage, it is recommended to keep the extracted acyl-CoAs as a dry pellet at -80°C.[11] Reconstitution should be done in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727) just prior to analysis to minimize degradation in aqueous solutions.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) References
Poor resolution of short-chain acyl-CoA isomers (e.g., butyryl-CoA and isobutyryl-CoA) Insufficient separation on a standard reversed-phase column.Utilize ion-pairing chromatography. Add an ion-pairing reagent (e.g., triethylamine) to the mobile phase to improve the separation of these polar isomers on a C18 column.[1]
Peak tailing, especially for long-chain acyl-CoAs Secondary interactions with the stationary phase or issues with mobile phase pH.Operate at a higher mobile phase pH (e.g., 10.5 with ammonium hydroxide) to improve peak shape. Consider using a column with a different stationary phase or a derivatization method like phosphate (B84403) methylation.[6][9]
Low signal intensity or poor recovery Adsorption of acyl-CoAs to surfaces (glass, metal). Analyte loss during solid-phase extraction (SPE).Use polypropylene (B1209903) tubes and vials. A phosphate methylation derivatization strategy can reduce analyte loss. If using SPE, ensure the method is optimized for the specific acyl-CoAs of interest.[6]
Co-elution of isomeric species The chromatographic method lacks the selectivity to separate isomers.For complex mixtures, consider two-dimensional LC-MS. For specific isomers, specialized columns may be necessary. For example, a highly shape-selective column can be used to separate n-butyryl-CoA and isobutyryl-CoA.[1]
Variable retention times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure precise and consistent preparation of the mobile phase.[14][15]
Matrix effects leading to ion suppression or enhancement in MS detection Co-eluting compounds from the biological matrix interfering with the ionization of the target analytes.Improve chromatographic separation to resolve analytes from interfering matrix components. Optimize the sample preparation procedure to remove interfering substances. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[16]

Experimental Protocols

Protocol 1: Ion-Pairing RPLC-MS/MS for Short-Chain Acyl-CoA Isomers

This protocol provides a general framework for the separation of short-chain acyl-CoA isomers.

  • Sample Extraction:

    • Homogenize tissue samples in a cold solution of 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge to pellet proteins.

    • Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a suitable buffer (e.g., 2.5% sulfosalicylic acid) for injection.[17]

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (2.6 µm, 150 mm x 2.1 mm) or equivalent.[2]

    • Mobile Phase A: Aqueous solution containing an ion-pairing reagent (e.g., 5 mM triethylamine, pH adjusted).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the acyl-CoAs.[1]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the characteristic neutral loss of 507 Da or the fragment ion at m/z 428 for each acyl-CoA.[9][17]

Protocol 2: HILIC-MS/MS for Broad-Range Acyl-CoA Profiling

This protocol is suitable for the simultaneous analysis of short-, medium-, and long-chain acyl-CoAs.

  • Sample Extraction:

    • Homogenize cells or tissues in 80% methanol.[13]

    • Centrifuge to remove debris.

    • Dry the supernatant under nitrogen.

    • Reconstitute in a solvent compatible with the HILIC mobile phase (e.g., 50 mM ammonium acetate (B1210297) with a low percentage of organic solvent).[13]

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC).[3][5]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous ammonium carbonate or ammonium acetate buffer.

    • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.[5]

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Scheduled MRM for targeted analysis or a full scan with data-dependent MS/MS for untargeted profiling.[3][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Biological Sample (Tissue/Cells) extraction Extraction (e.g., 80% Methanol) start->extraction Quenching cleanup Cleanup/Purification (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc UPLC/HPLC System reconstitution->hplc Injection column Chromatography Column (e.g., C18, HILIC) hplc->column ms Tandem Mass Spectrometer column->ms acquisition Data Acquisition (MRM/Scan) ms->acquisition processing Data Processing & Quantification acquisition->processing end Results processing->end

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Poor Chromatographic Separation peak_tailing Peak Tailing? start->peak_tailing split_peaks Split Peaks? start->split_peaks coelution Co-elution of Isomers? start->coelution optimize_mp Optimize Mobile Phase (pH, Ion-Pair) peak_tailing->optimize_mp Yes change_column Change Stationary Phase peak_tailing->change_column Yes split_peaks->optimize_mp Yes, check pH vs. pKa check_system Check for System Voids/Leaks split_peaks->check_system Yes coelution->optimize_mp Yes coelution->change_column Yes optimize_temp Adjust Temperature coelution->optimize_temp Yes use_2d_lc Consider 2D-LC coelution->use_2d_lc If still unresolved

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Stability of Long-Chain Acyl-CoAs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of long-chain acyl-CoAs in solution. Proper handling and awareness of stability issues are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of long-chain acyl-CoAs in aqueous solutions?

A1: The stability of long-chain acyl-CoAs is primarily influenced by several factors:

  • pH: The thioester bond of acyl-CoAs is susceptible to hydrolysis, which is catalyzed by both acid and base. Neutral to slightly acidic pH (around 6.5-7.0) is generally recommended for short-term storage and immediate use in assays.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to keep long-chain acyl-CoA solutions on ice during experiments and store them at low temperatures (-20°C or -80°C) for longer periods.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases (thioesterases) that can rapidly degrade long-chain acyl-CoAs.[1][2] It is essential to work with purified systems or take steps to inhibit enzymatic activity if degradation is a concern.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of long-chain acyl-CoAs can lead to degradation and should be avoided.[3] It is advisable to aliquot stock solutions into single-use volumes.

  • Micelle Formation: Long-chain acyl-CoAs are amphipathic molecules and can form micelles in aqueous solutions at concentrations above their critical micelle concentration (CMC).[4] This can affect their availability and reactivity in enzymatic assays.

Q2: What is the best way to prepare and store stock solutions of long-chain acyl-CoAs?

A2: For optimal stability, it is recommended to prepare stock solutions of long-chain acyl-CoAs by dissolving the powder in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[1] A mixture of water and DMSO can also be used.[1] For long-term storage, it is best to aliquot the stock solution into single-use vials, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at -20°C. It is often recommended to prepare aqueous solutions fresh for each experiment.[1]

Q3: My long-chain acyl-CoA solution appears cloudy or precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the long-chain acyl-CoA may have come out of solution, which can be due to its low solubility in aqueous buffers, especially at high concentrations or low temperatures. Long-chain acyl-CoAs are known to form micelles, which can also affect the clarity of the solution.[4] To address this, you can try the following:

  • Gentle Warming: Briefly and gently warm the solution to aid in solubilization. Avoid excessive heat.

  • Sonication: Gentle sonication can help to disperse aggregates and dissolve the compound.

  • Use of a Co-solvent: Preparing the stock solution with a small amount of DMSO can improve solubility.

  • Lowering the Concentration: Working at concentrations below the CMC can help prevent precipitation.

Q4: How does the chain length and saturation of the acyl group affect stability?

A4: While specific data is limited, the length and saturation of the fatty acyl chain can influence the physical properties of the acyl-CoA, such as its CMC and solubility. Longer chains generally have lower CMCs and are less soluble in aqueous solutions.[5] The presence of unsaturated bonds can make the molecule more susceptible to oxidation, although hydrolysis of the thioester bond is typically the primary concern for stability in solution.

Troubleshooting Guides

Issue 1: Inconsistent or Low Activity in Enzymatic Assays
Possible Cause Troubleshooting Step
Degradation of Acyl-CoA Stock Prepare a fresh stock solution of the long-chain acyl-CoA. Avoid using solutions that have undergone multiple freeze-thaw cycles.
Hydrolysis During Experiment Maintain the experimental buffer at a neutral or slightly acidic pH. Keep all solutions and reactions on ice as much as possible.
Acyl-CoA Precipitation Visually inspect the acyl-CoA solution for any cloudiness or precipitate. If present, gently warm or sonicate the solution to redissolve. Consider reducing the concentration if precipitation persists.
Micelle Formation Affecting Substrate Availability Determine the CMC of your specific long-chain acyl-CoA under your experimental conditions. If your working concentration is significantly above the CMC, consider adding a small amount of a non-ionic detergent to help solubilize the acyl-CoA, but first, verify that the detergent does not interfere with your assay.
Enzymatic Degradation in Sample If using cell lysates or other biological samples, consider the presence of endogenous acyl-CoA hydrolases. Include appropriate inhibitors if necessary and available.
Issue 2: Poor Recovery During Extraction from Biological Samples
Possible Cause Troubleshooting Step
Degradation During Homogenization Perform all extraction steps on ice and use pre-chilled solvents and tubes. Work quickly to minimize the time samples are at room temperature.
Inefficient Extraction Ensure the chosen solvent system is appropriate for the polarity of the long-chain acyl-CoA. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[6]
Loss During Phase Separation Be careful during the collection of the aqueous or organic phase to avoid aspirating the interface where losses can occur.
Adsorption to Surfaces Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of the amphipathic acyl-CoA molecules.

Data Presentation

Table 1: Stability of Various Acyl-CoA Species in Different Solvents at 4°C over 24 Hours

Acyl-CoA SpeciesSolvent: 50 mM Ammonium Acetate (pH 6.8) (% Remaining)Solvent: 50 mM Ammonium Acetate (pH 4.0) (% Remaining)Solvent: Water (% Remaining)
Free CoA >70%<10%<10%
Acetyl-CoA >70%~20%~20%
Propionyl-CoA >70%~40%~40%
Hexanoyl-CoA <10%<10%<10%
Octanoyl-CoA (C8) >70%~60%~60%
Decanoyl-CoA (C10) >70%~60%~60%
Myristoleoyl-CoA (C14:1) <10%<10%<10%
Oleoyl-CoA (C18:1) >70%~50%~50%
Data adapted from a study evaluating acyl-CoA stability, highlighting that a neutral pH buffer provides better stability for many acyl-CoAs compared to acidic or unbuffered water.[7]

Experimental Protocols

Protocol: Assessing the Stability of a Long-Chain Acyl-CoA Solution by HPLC

This protocol provides a framework for evaluating the degradation of a long-chain acyl-CoA (e.g., Palmitoyl-CoA) in a specific buffer over time.

1. Materials:

  • Long-chain acyl-CoA (e.g., Palmitoyl-CoA)
  • Desired aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[6]
  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[6]
  • Quenching solution (e.g., 10% Trichloroacetic acid)
  • Low-binding microcentrifuge tubes

2. Procedure:

  • Prepare the Long-Chain Acyl-CoA Solution: Prepare a solution of the long-chain acyl-CoA in the desired buffer at the target concentration. Keep the solution on ice.
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution (e.g., 100 µL) and add it to a tube containing the quenching solution to stop any degradation. This will serve as your T=0 reference.
  • Incubation: Incubate the remaining long-chain acyl-CoA solution under the desired conditions (e.g., 4°C, 25°C, 37°C).
  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them as in step 2.
  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials.
  • HPLC Analysis:
  • Equilibrate the C18 column with the initial mobile phase conditions.
  • Inject the samples onto the HPLC system.
  • Run a gradient elution to separate the intact long-chain acyl-CoA from its degradation products (e.g., free Coenzyme A and the fatty acid). A typical gradient might start with a low percentage of Mobile Phase B and ramp up to a high percentage.
  • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[6]
  • Data Analysis:
  • Identify the peak corresponding to the intact long-chain acyl-CoA based on its retention time (determined by running a standard).
  • Integrate the peak area for the intact long-chain acyl-CoA at each time point.
  • Calculate the percentage of the remaining long-chain acyl-CoA at each time point relative to the T=0 sample.
  • Plot the percentage of remaining acyl-CoA versus time to determine the stability profile under the tested conditions.

Mandatory Visualization

Troubleshooting Workflow for Low Acyl-CoA Activity start Low or Inconsistent Enzyme Activity check_stock Prepare Fresh Acyl-CoA Stock Solution start->check_stock check_hydrolysis Optimize Assay Conditions (pH, Temperature) check_stock->check_hydrolysis No result_improved Activity Improved check_stock->result_improved Yes check_precipitation Visually Inspect Solution (Solubilize if Needed) check_hydrolysis->check_precipitation No check_hydrolysis->result_improved Yes check_micelles Is Concentration > CMC? Consider Detergent check_precipitation->check_micelles No check_precipitation->result_improved Yes check_endogenous_enzymes Using Biological Sample? Consider Inhibitors check_micelles->check_endogenous_enzymes No check_micelles->result_improved Yes check_endogenous_enzymes->result_improved Yes result_no_change Activity Still Low check_endogenous_enzymes->result_no_change No

Caption: Troubleshooting workflow for low enzymatic activity in assays using long-chain acyl-CoAs.

Primary Degradation Pathway of Long-Chain Acyl-CoA acyl_coa Long-Chain Acyl-CoA hydrolysis Hydrolysis (Chemical or Enzymatic) acyl_coa->hydrolysis products Degradation Products hydrolysis->products fatty_acid Free Fatty Acid products->fatty_acid coa Coenzyme A products->coa

Caption: The primary degradation pathway for long-chain acyl-CoAs in solution is hydrolysis.

References

Technical Support Center: 11-Methyltricosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Methyltricosanoyl-CoA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this very long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am unable to find a specific synthesis protocol for this compound. Where should I start?

Q2: What are the primary challenges I should anticipate when synthesizing a very long-chain branched acyl-CoA like this compound?

A2: The primary challenges include:

  • Substrate Solubility: 11-Methyltricosanoic acid, being a 24-carbon branched-chain fatty acid, will have very low aqueous solubility. This can limit the efficiency of enzymatic reactions.

  • Low Yield: Incomplete reaction, substrate degradation, and losses during purification are common causes of low yields.

  • Product Purification: Separating the final product from unreacted starting materials (fatty acid, CoA) and reaction byproducts can be challenging due to their similar chemical properties.

  • Product Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] It is crucial to work quickly, at low temperatures, and use appropriate buffers.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the free fatty acid. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can separate the acyl-CoA from the free fatty acid and CoA. The acyl-CoA product can be detected by its absorbance at 260 nm, characteristic of the adenine (B156593) ring of Coenzyme A.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Poor Substrate Solubility - Solubilize the 11-Methyltricosanoic acid in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding it to the reaction mixture.- Include a detergent such as Triton X-100 or CHAPS at a concentration above its critical micelle concentration to aid in solubilization.
Enzyme Inactivity - Verify the activity of your acyl-CoA synthetase with a standard long-chain fatty acid (e.g., palmitic acid).- Ensure the reaction buffer has the correct pH and contains necessary cofactors like ATP and Mg²⁺.- Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Incomplete Reaction - Increase the incubation time of the reaction.- Optimize the stoichiometry of the reactants. A slight excess of ATP and CoA relative to the fatty acid may drive the reaction forward.
Product Degradation - Work quickly and keep all solutions on ice whenever possible.[1]- Add a reducing agent like DTT to the reaction buffer to prevent oxidation of the thiol group on Coenzyme A.- Immediately purify the product after the reaction is complete.
Issue 2: Difficulty in Product Purification

Purifying long-chain acyl-CoAs requires methods that can effectively separate them from other reaction components.

Potential CauseTroubleshooting Steps
Co-elution of Contaminants - Solid-Phase Extraction (SPE): Use an anion exchange SPE column to bind the negatively charged acyl-CoA and CoA, allowing the neutral fatty acid to be washed away. Elute with a high salt buffer.[1]- HPLC Purification: A C18 reverse-phase HPLC column is effective for separating long-chain acyl-CoAs.[2] Use a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[2][3]
Low Recovery from Purification - Ensure proper conditioning and equilibration of the SPE or HPLC column before loading the sample.[1]- Optimize the elution conditions. For SPE, a stepwise increase in salt concentration or a change in pH might be necessary. For HPLC, adjust the gradient slope.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general method adapted for the synthesis of very long-chain acyl-CoAs.

Materials:

  • 11-Methyltricosanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or bovine liver)

  • DMSO

Procedure:

  • Prepare a reaction buffer containing 100 mM Potassium Phosphate (pH 7.4), 10 mM MgCl₂, and 2 mM DTT.

  • Dissolve 11-Methyltricosanoic acid in a minimal volume of DMSO to create a stock solution (e.g., 10 mM).

  • In a microcentrifuge tube, combine the reaction buffer with ATP (to a final concentration of 5 mM) and Coenzyme A (to a final concentration of 2.5 mM).

  • Add the 11-Methyltricosanoic acid stock solution to the reaction mixture to a final concentration of 1 mM. Vortex briefly.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by proceeding immediately to purification.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol provides a method for the initial purification and concentration of the synthesized acyl-CoA.[1]

Materials:

Procedure:

  • Condition the SPE column: Wash the column with 2 mL of methanol, followed by 2 mL of 2% formic acid.

  • Equilibrate the column: Wash the column with 2 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Load the sample: Adjust the pH of the reaction mixture to ~5.0 and load it onto the column.

  • Wash the column: Wash with 2 mL of potassium phosphate buffer to remove unbound material, followed by 2 mL of methanol to elute the free fatty acid.

  • Elute the product: Elute the this compound with 2 mL of 2% ammonium hydroxide in methanol.

  • Dry the sample: Dry the eluted fraction under a stream of nitrogen.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G sub Substrate Preparation (11-Methyltricosanoic Acid in DMSO) reac Enzymatic Reaction (Acyl-CoA Synthetase, ATP, CoA) sub->reac stop Reaction Quenching reac->stop purify Purification (SPE or HPLC) stop->purify analyze Analysis (HPLC, Mass Spec) purify->analyze final Pure this compound analyze->final

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low product yield.

G start Low Product Yield Detected check_reagents Check Reagent Quality (ATP, CoA, Enzyme) start->check_reagents check_sol Assess Substrate Solubility start->check_sol check_cond Verify Reaction Conditions (pH, Temp, Time) start->check_cond reagent_issue Reagent Degradation check_reagents->reagent_issue Poor sol_issue Solubilization Issue check_sol->sol_issue Poor cond_issue Suboptimal Conditions check_cond->cond_issue Incorrect sol_fix Action: Add Detergent or Co-solvent sol_issue->sol_fix reagent_fix Action: Use Fresh Reagents reagent_issue->reagent_fix cond_fix Action: Optimize Parameters cond_issue->cond_fix

Caption: Troubleshooting Logic for Low Yield Synthesis.

References

minimizing degradation of 11-Methyltricosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 11-Methyltricosanoyl-CoA and other long-chain acyl-CoAs during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of degradation for long-chain acyl-CoAs like this compound are enzymatic activity, chemical hydrolysis, and oxidation. The thioester bond is particularly susceptible to hydrolysis, which can be catalyzed by both enzymes (acyl-CoA hydrolases) and non-enzymatic conditions (e.g., non-acidic pH).[1] Maintaining a low temperature and using an acidic extraction buffer are crucial to mitigate these effects.

Q2: Why is the choice of extraction solvent and buffer pH so critical?

A2: The choice of solvent and buffer pH is critical for maximizing recovery and minimizing degradation. An acidic buffer, typically around pH 4.9, helps to inhibit enzymatic activity and prevent base-catalyzed hydrolysis of the thioester bond.[2] Organic solvents such as acetonitrile (B52724) and isopropanol (B130326) are effective for extracting these amphipathic molecules.[3] However, the solvent composition can also affect downstream analysis. For instance, while acidic conditions can stabilize acyl-CoAs, some acids like formic acid may suppress the signal in mass spectrometry analysis.[4]

Q3: I am experiencing low recovery of this compound. What are the likely causes and how can I improve my yield?

A3: Low recovery is a common issue and can stem from several factors:

  • Incomplete Homogenization: Ensure thorough homogenization of the tissue sample on ice to effectively release the intracellular contents.[3]

  • Suboptimal Extraction Solvents: The combination and ratio of organic solvents are key. A widely used method involves homogenization in an acidic buffer followed by extraction with acetonitrile and isopropanol.[3]

  • Degradation: As mentioned, maintaining low temperatures and acidic conditions is vital to prevent breakdown.

  • Loss During Purification: Solid-phase extraction (SPE) is often used to purify and concentrate the sample, which can significantly improve recovery rates.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal in LC-MS Analysis Degradation of the analyte during extraction.Ensure all steps are performed on ice. Use a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]
Ion suppression from extraction solvents.Avoid using formic acid in the final sample reconstitution if using mass spectrometry; ammonium (B1175870) acetate (B1210297) buffer at a neutral pH has been shown to be effective.[4]
Insufficient extraction from the tissue matrix.Optimize the homogenization process. Consider a second extraction of the pellet to maximize yield.[5]
High Variability Between Replicates Inconsistent sample handling and extraction timing.Standardize the time for each extraction step and ensure consistent temperature control.
Incomplete phase separation during solvent extraction.Ensure vigorous vortexing and appropriate centrifugation speed and time to achieve clear separation of the aqueous and organic phases.[3]
Poor Chromatographic Peak Shape Inappropriate mobile phase for long-chain acyl-CoAs.For reverse-phase chromatography, an alkaline mobile phase may be preferable for long-chain acyl-CoAs to prevent peak tailing.[1]
Sample overload on the analytical column.Dilute the sample or inject a smaller volume.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol

  • 2% Ammonium Hydroxide

  • 5% Ammonium Hydroxide

  • Nitrogen gas for drying

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.[3]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2-3 minutes.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C.[3]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 3 mL of water, followed by 3 mL of 50% methanol.

    • Elution: Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[3]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 mM ammonium acetate).[4]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table provides a summary of reported recovery rates.

Extraction MethodTissue TypeReported Recovery RateReference
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Solvent Extraction with SPERat Liver93-104%[6]

Visualizations

G cluster_sample_prep Sample Preparation cluster_final Final Steps tissue Frozen Tissue Sample (~100mg) homogenize Homogenize on Ice (100mM KH2PO4, pH 4.9) tissue->homogenize add_iso Add Isopropanol & Re-homogenize homogenize->add_iso add_acn Add Acetonitrile & Vortex add_iso->add_acn centrifuge Centrifuge (4°C) add_acn->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition Column (Methanol) equilibrate Equilibrate Column (Water) condition->equilibrate equilibrate->load wash Wash Column load->wash elute Elute with NH4OH wash->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for long-chain acyl-CoA extraction.

G cluster_main Potential Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation acyl_coa This compound hydrolases Acyl-CoA Hydrolases acyl_coa->hydrolases beta_ox β-oxidation Enzymes acyl_coa->beta_ox hydrolysis Non-enzymatic Hydrolysis (e.g., non-acidic pH) acyl_coa->hydrolysis oxidation Oxidation acyl_coa->oxidation enzymatic_products Free Fatty Acid + CoASH hydrolases->enzymatic_products Hydrolysis beta_ox_products Chain-shortened Acyl-CoA + Acetyl-CoA beta_ox->beta_ox_products Oxidation chem_products Free Fatty Acid + CoASH hydrolysis->chem_products oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways for this compound.

References

calibration strategies for absolute quantification of 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the absolute quantification of 11-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the absolute quantification of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs, including very long-chain branched-chain species like this compound.[1][2][3][4][5] This technique offers high selectivity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for the analyte.[2][6]

Q2: What are the key challenges in quantifying this compound?

A2: The primary challenges include:

  • Analyte Instability: Acyl-CoAs are susceptible to chemical and enzymatic degradation. Rapid sample processing at low temperatures is crucial to minimize hydrolysis.[2]

  • Low Abundance: Endogenous levels of specific very long-chain acyl-CoAs can be very low, requiring highly sensitive instrumentation.

  • Lack of Commercial Standards: A specific standard for this compound may not be commercially available, necessitating custom synthesis or the use of a surrogate standard.

  • Matrix Effects: Biological samples are complex, and co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[2]

  • Solubility: Very long-chain acyl-CoAs can have poor solubility in aqueous solutions, which can affect extraction efficiency and chromatographic performance.[7]

Q3: Which type of internal standard is recommended for the absolute quantification of this compound?

A3: The gold standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound.[4] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample loss during preparation and for ionization variability. If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain very long-chain acyl-CoA (e.g., C23:0-CoA or C25:0-CoA) can be used as a surrogate.[7]

Q4: How should I prepare my biological samples for this compound analysis?

A4: A general workflow for sample preparation involves:

  • Rapid Quenching and Homogenization: To halt enzymatic activity, samples should be flash-frozen in liquid nitrogen immediately after collection and homogenized in a cold buffer.

  • Protein Precipitation: Proteins are precipitated using agents like ice-cold 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[5]

  • Lipid Removal: A wash with a nonpolar solvent like petroleum ether can help remove interfering lipids.[2]

  • Solid-Phase Extraction (SPE): An optional but recommended SPE cleanup step using a C18 or mixed-mode cartridge can further remove interfering substances and concentrate the analyte.[6]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Analyte Degradation Ensure samples are processed quickly on ice and stored at -80°C. Use fresh, high-purity solvents for extraction and analysis.
Low Abundance Increase the starting amount of biological material. Concentrate the sample extract before LC-MS/MS analysis. Optimize MS parameters for maximum sensitivity.
Poor Extraction Recovery Evaluate different extraction solvents and methods. Ensure complete cell lysis. Use an appropriate internal standard to assess recovery. For very long-chain species, ensure the extraction solvent maintains solubility.[7]
Ion Suppression Improve chromatographic separation to resolve the analyte from co-eluting matrix components. Dilute the sample extract to reduce the concentration of interfering substances.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Perform an infusion of a standard (if available) to optimize the collision energy and identify the most intense fragment ions. Acyl-CoAs typically exhibit a neutral loss of 507 Da in positive ion mode.[6]
Issue 2: High Variability in Quantification Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use an automated liquid handler for improved precision if available.
Internal Standard Issues Ensure the internal standard is added at the very beginning of the sample preparation process to account for all sources of variability. Verify the stability of the internal standard in your sample matrix.
Chromatographic Inconsistency Equilibrate the LC column thoroughly before each batch of samples. Monitor retention times and peak shapes of the analyte and internal standard. Use a guard column to protect the analytical column from contaminants.
Matrix Effects Use a matrix-matched calibration curve to compensate for matrix effects. If matrix effects are severe, consider additional sample cleanup steps like SPE.
Issue 3: Non-Linear Calibration Curve
Possible Cause Troubleshooting Step
Detector Saturation Extend the upper range of your calibration curve to identify the point of saturation. If necessary, dilute samples to fall within the linear range.
Matrix Effects Prepare calibration standards in a matrix that closely matches your biological samples (e.g., lysate from a control sample).
Inappropriate Regression Model Use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, which often have higher variability.
Analyte Adsorption Very long-chain acyl-CoAs can be "sticky." Use deactivated vials and consider the composition of your mobile phase to minimize adsorption to tubing and column surfaces.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., ¹³C-labeled this compound or C25:0-CoA).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Lipid Removal:

    • Vortex the lysate vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add an equal volume of petroleum ether, vortex, and centrifuge. Discard the upper organic layer. Repeat this wash step.

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile (B52724) in water).

  • Final Preparation:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure the separation of this compound from other acyl-CoAs and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be [M+H]⁺. The primary product ion will result from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[6] A secondary, qualifying transition can be monitored for confirmation.

      • Internal Standard: Monitor the corresponding transitions for the chosen internal standard.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) for maximum signal intensity.

Quantitative Data Summary

The following table provides hypothetical, yet representative, quantitative data for a typical calibration curve for this compound.

Standard Concentration (nM)Analyte Peak AreaInternal Standard Peak AreaAnalyte/IS Peak Area Ratio
0.11,500100,0000.015
0.57,800102,0000.076
1.015,50099,5000.156
5.076,000101,0000.752
10.0152,00098,0001.551
50.0755,000100,5007.512
100.01,510,00099,00015.253

A calibration curve would be constructed by plotting the Analyte/IS Peak Area Ratio against the Standard Concentration. A linear regression with 1/x weighting is typically applied to determine the concentration of this compound in unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample quench Quenching & Homogenization (with Internal Standard) sample->quench precipitate Protein Precipitation (e.g., SSA) quench->precipitate lipid_removal Lipid Removal (Petroleum Ether Wash) precipitate->lipid_removal spe Solid-Phase Extraction (SPE) (C18 Cartridge) lipid_removal->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis (C18, ESI+, MRM) dry_reconstitute->lcms data_processing Data Processing (Integration, Calibration) lcms->data_processing quantification Absolute Quantification data_processing->quantification

Caption: Workflow for the absolute quantification of this compound.

troubleshooting_logic start No or Low Signal? check_degradation Check Sample Handling (Speed, Temperature) start->check_degradation Degradation? check_ms Verify MS/MS Parameters (Transitions, Collision Energy) start->check_ms Instrument Issue? check_recovery Evaluate Extraction Recovery (Spike Recovery Experiment) start->check_recovery Extraction Issue? result Signal Improved check_degradation->result check_ms->result improve_chrom Optimize Chromatography (Gradient, Column) check_recovery->improve_chrom Ion Suppression? concentrate Increase Sample Concentration check_recovery->concentrate Low Abundance? improve_chrom->result concentrate->result

Caption: Troubleshooting logic for poor signal in this compound analysis.

References

Technical Support Center: Resolving Isomeric Overlap in Branched-Chain Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric overlap during the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Problem 1: Poor chromatographic resolution of BCFA-CoA isomers.

  • Question: My chromatogram shows a single broad peak, but I suspect the presence of co-eluting iso and anteiso isomers. How can I improve their separation?

  • Answer: Co-elution of BCFA-CoA isomers is a common challenge. To enhance chromatographic separation, consider the following strategies:

    • Column Selection: Standard C18 columns may not provide sufficient selectivity. Utilizing a C30 reversed-phase column can improve the resolution of lipid isomers.[1] For analysis of fatty acid methyl esters (FAMEs) derived from BCFA-CoAs, a mid-polarity DB-35MS column for GC-MS has shown effective separation of n- (straight-chain), iso-, and anteiso-fatty acids.[1]

    • Gradient Optimization: A shallow elution gradient can significantly improve the separation of closely eluting compounds.[2] Experiment with reducing the rate of change in the mobile phase composition, particularly around the expected elution time of your analytes.

    • Mobile Phase Modifiers: The addition of silver ions (Ag+) to the mobile phase in reversed-phase liquid chromatography can enhance the separation of unsaturated fatty acid isomers by forming π-complexes with the double bonds.[3]

Problem 2: Inability to differentiate isomers with identical mass-to-charge ratios (m/z) in mass spectrometry.

  • Question: My mass spectrometer detects a single m/z value for different BCFA-CoA isomers. How can I distinguish between them?

  • Answer: When dealing with isobaric molecules, relying solely on a full MS scan is insufficient. Advanced mass spectrometry techniques are necessary for differentiation:

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion can yield characteristic product ions that allow for the identification of specific isomers.

      • For FAMEs of BCFAs, electron ionization (EI)-MS/MS can produce unique fragments. For instance, iso-BCFAMEs typically show a prominent ion corresponding to the loss of the terminal isopropyl group ([M-43]+), while anteiso-FAMEs exhibit characteristic losses of both ethyl ([M-29]+) and isobutyl ([M-57]+) groups.[4]

      • Collision-induced dissociation (CID) is a common fragmentation method.[5]

    • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation before mass analysis. IMS-MS can resolve isomers that are inseparable by chromatography and mass spectrometry alone.[6][7]

Problem 3: Low signal intensity or poor peak shape for BCFA-CoAs.

  • Question: I am observing low signal intensity and significant peak tailing for my BCFA-CoA analytes. What could be the cause and how can I fix it?

  • Answer: Poor signal and peak shape can result from several factors:

    • Sample Preparation: Inefficient extraction can lead to low analyte recovery. A modified Folch extraction using a methanol (B129727)/chloroform (B151607)/water mixture is a common method for lipid extraction.[1]

    • Derivatization (for GC-MS): For GC analysis, derivatization to FAMEs is crucial to increase volatility and reduce peak tailing.[8] Incomplete derivatization can result in poor chromatographic performance. Ensure that the derivatization reaction goes to completion by optimizing reaction time and temperature. Common derivatization reagents include boron trifluoride in methanol (BF3-methanol) and silylation agents like BSTFA.[8][9]

    • Ionization Mode: For LC-MS/MS analysis of fatty acyl-CoAs, positive ion mode has been shown to be approximately three times more sensitive than negative ion mode.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of branched-chain fatty acids I am likely to encounter?

A1: The most prevalent monomethyl BCFAs are iso and anteiso isomers. Iso-BCFAs have a methyl branch on the penultimate carbon (n-2) from the methyl end, while anteiso-BCFAs have a methyl branch on the antepenultimate carbon (n-3).[4]

Q2: Is derivatization always necessary for BCFA analysis?

A2: For GC-based analysis, derivatization of fatty acids to their more volatile ester forms (e.g., FAMEs) is essential to prevent poor peak shape and low volatility.[8] For LC-MS analysis, BCFA-CoAs can be analyzed directly, though derivatization may sometimes be employed to enhance ionization efficiency or chromatographic separation.[10]

Q3: Can I use the same method for analyzing both short-chain and very-long-chain BCFA-CoAs?

A3: It can be challenging to detect the full range of acyl-CoAs in a single run due to their varying hydrophobicities. A comprehensive method for analyzing short-, medium-, and long-chain acyl-CoAs may involve combining different chromatographic techniques, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC).[11]

Q4: How can I confirm the position of the methyl branch in my BCFA?

A4: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. The fragmentation patterns of BCFA derivatives, such as FAMEs, can reveal the branching position. As mentioned previously, iso and anteiso isomers produce distinct fragment ions upon EI-MS/MS.[4]

Q5: What are some key considerations for quantitative analysis of BCFA-CoAs?

A5: For accurate quantification, the use of appropriate internal standards is crucial. Deuterated internal standards are often used to normalize for variations in sample preparation and instrument response.[10] A calibration curve with a series of known concentrations of your analytes should also be prepared.[10]

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Boron Trifluoride (BF3) in Methanol Effective for esterification of free fatty acids to FAMEs.[8][9]Moisture sensitive; requires removal of water from the sample.[8]60°C for 60 minutes.[8]
(Trimethylsilyl)diazomethane (TMS-DM) Higher recovery values and less variation compared to some other methods.[9]More expensive and requires a longer reaction time.[9]Room temperature.
Silylation (e.g., BSTFA, MSTFA) Derivatizes carboxylic, hydroxyl, and amino groups.[8]Can derivatize multiple functional groups, potentially complicating the chromatogram.[8]60°C for 60 minutes.[8]

Experimental Protocols

Protocol 1: Lipid Extraction from Cells

This protocol is a modified Folch method for the extraction of total lipids.[1]

  • Combine cell pellets with a 5:5:2 ratio of methanol:chloroform:water.

  • Include appropriate internal standards.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Wash the remaining methanol/water phase with chloroform and combine the chloroform fractions.

  • Dry the combined chloroform extract under a stream of nitrogen gas at room temperature.

  • Store the dried lipid extract at -20°C until analysis.

Protocol 2: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is for the preparation of fatty acid methyl esters for GC-MS analysis.[8]

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Cap the vial and heat at 60°C for 60 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizations

Experimental_Workflow Experimental Workflow for BCFA-CoA Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization Optional for LC-MS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Chromatogram & Spectrum Analysis GCMS->Data_Analysis LCMSMS->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID Quantification Quantification Isomer_ID->Quantification Troubleshooting_Logic Troubleshooting Isomeric Overlap cluster_chrom Chromatography Solutions cluster_ms Mass Spectrometry Solutions Start Isomeric Overlap Suspected Chrom_Check Check Chromatographic Resolution Start->Chrom_Check MS_Check Check Mass Spectrum Chrom_Check->MS_Check Single Peak Optimize_Gradient Optimize Gradient Chrom_Check->Optimize_Gradient Poor Resolution Use_MSMS Utilize MS/MS MS_Check->Use_MSMS Single m/z Change_Column Change Column (e.g., C30) Optimize_Gradient->Change_Column Still Poor Resolved Isomers Resolved Optimize_Gradient->Resolved Improved Change_Mobile_Phase Modify Mobile Phase (e.g., Ag+) Change_Column->Change_Mobile_Phase Still Poor Change_Column->Resolved Improved Change_Mobile_Phase->Resolved Use_IMS Employ Ion Mobility Use_MSMS->Use_IMS Similar Fragments Use_MSMS->Resolved Distinct Fragments Use_IMS->Resolved

References

Technical Support Center: Enhancing Ionization Efficiency of 11-Methyltricosanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methyltricosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) by mass spectrometry (MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance the ionization efficiency of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high ionization efficiency for this compound challenging?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a high molecular weight and a long, nonpolar acyl chain. These characteristics can lead to poor desolvation and ionization efficiency in typical electrospray ionization (ESI) sources. Additionally, the CoA moiety itself can undergo fragmentation, further complicating analysis. The branched methyl group can also influence its chromatographic behavior and fragmentation pattern.

Q2: What are the initial steps to consider when experiencing low signal intensity for this compound?

A2: When encountering low signal intensity, it is crucial to systematically evaluate your experimental setup. Key areas to investigate include:

  • Sample Preparation: Ensure complete extraction and minimize degradation. VLCFA-CoAs can be prone to enzymatic and chemical degradation. Storing extracts as dry pellets at -80°C may improve stability.[1]

  • LC-MS/MS Method: Verify the suitability of your liquid chromatography method and mass spectrometer parameters.

  • Analyte Stability: Assess the stability of this compound in your sample matrix and solvents. It has been noted that using glass vials instead of plastic can reduce signal loss for some CoA species.[2]

Q3: Which ionization mode, positive or negative, is better for analyzing this compound?

A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of fatty acyl-CoAs. However, negative ion mode has been reported to provide a significantly more intense signal for the deprotonated molecule [M-H]⁻ compared to the protonated molecule [M+H]⁺ in positive ion mode for similar compounds.[3] For instance, the [M-H]⁻ signal for C16:0-CoA was found to be about 7-fold more intense than the [M+H]⁺ signal under optimized conditions.[3] Therefore, starting with negative ion mode is often recommended.

Troubleshooting Guide

Below are common issues encountered during the MS analysis of this compound and step-by-step troubleshooting recommendations.

Issue 1: Low or No Detectable Signal

This is a frequent challenge when working with VLCFA-CoAs. The following workflow can help diagnose and resolve the issue.

start Start: Low/No Signal check_extraction 1. Verify Extraction Efficiency - Use appropriate internal standards (e.g., odd-chain length acyl-CoAs). - Perform recovery experiments. start->check_extraction extraction_ok Extraction OK? check_extraction->extraction_ok optimize_extraction Optimize Extraction Protocol - Test different solvent systems (e.g., IPA:H2O:EtOAc). - Ensure proper phase separation. extraction_ok->optimize_extraction No check_ionization 2. Optimize Ionization Source Parameters - Increase source temperature (e.g., 350°C). - Adjust nebulizer and desolvation gas flow. extraction_ok->check_ionization Yes optimize_extraction->check_extraction ionization_ok Signal Improved? check_ionization->ionization_ok switch_mode 3. Switch Ionization Mode - If in positive mode, switch to negative mode. - Negative mode often yields higher intensity for acyl-CoAs. ionization_ok->switch_mode No end End: Signal Enhanced ionization_ok->end Yes mode_ok Signal Improved? switch_mode->mode_ok derivatization 4. Consider Derivatization - Increases hydrophobicity and adds a permanent charge. - Can significantly enhance ionization efficiency. mode_ok->derivatization No mode_ok->end Yes derivatization->end

Caption: Troubleshooting workflow for low or no MS signal.

Issue 2: Poor Signal-to-Noise Ratio and High Background

High background noise can mask the signal of your analyte.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Optimize your LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components. A reversed-phase C18 or C8 column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can provide good separation for long-chain acyl-CoAs.[4]

    • Consider using hydrophilic interaction liquid chromatography (HILIC) for class-based separation of acyl-CoAs.[5]

  • Sample Cleanup:

    • Incorporate a solid-phase extraction (SPE) step to remove interfering substances. A fast SPE method can be developed to avoid time-consuming evaporation steps.[4]

  • Mass Spectrometer Settings:

    • Ensure the mass resolution is set appropriately to distinguish the analyte from background ions.

    • Perform a precursor ion scan or neutral loss scan to selectively detect acyl-CoAs. For positive ion mode, a neutral loss of 507 Da is characteristic of acyl-CoAs.[4][6]

Issue 3: Inconsistent Signal and Poor Reproducibility

Variability in signal intensity across injections can compromise quantitative analysis.

Troubleshooting Steps:

  • Internal Standard Usage:

    • Always use an appropriate internal standard. For VLCFA-CoAs, odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA, C25:0-CoA) are suitable as they are structurally similar but not naturally abundant.[3]

  • Analyte Stability in Autosampler:

    • Investigate the stability of this compound in your autosampler over the course of your analytical run. Degradation can lead to a decrease in signal over time.

    • Consider additives to the reconstitution solvent to improve stability.[2]

  • LC System Carryover:

    • VLCFA-CoAs can be "sticky" and prone to carryover in the LC system. Implement a robust needle wash protocol and inject blank samples between experimental samples to assess and mitigate carryover.

Experimental Protocols

Protocol 1: Sample Extraction of VLCFA-CoAs from Cells

This protocol is adapted from methods for long-chain fatty acyl-CoA extraction.[3]

  • Cell Harvesting: Harvest approximately 10⁶–10⁷ cells.

  • Extraction Solvent Preparation: Prepare a solution of isopropanol:water:ethyl acetate (B1210297) (30:10:60, v/v/v).

  • Internal Standard Spiking: Add a known amount of an odd-chain-length acyl-CoA internal standard (e.g., C25:0-CoA) to the cell pellet.

  • Extraction:

    • Add the extraction solvent to the cell pellet.

    • Vortex thoroughly and incubate at room temperature for 10 minutes.

    • Centrifuge to separate the phases.

  • Phase Collection: Collect the upper organic phase. Repeat the extraction on the lower phase and pellet.

  • Solvent Evaporation: Pool the upper phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis. A mixture of methanol/butanol/chloroform (50:25:25, v/v/v) can help keep VLCFA-CoAs in solution.[3]

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This protocol provides a starting point for developing a robust analytical method.

Liquid Chromatography:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase A: Water with 15 mM ammonium hydroxide.[7]

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[7]

  • Gradient: A shallow gradient increasing the percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: Maintain at a consistent temperature (e.g., 40°C).

Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is recommended for higher sensitivity.[3]

  • Source Temperature: 350°C.[3]

  • ESI Needle Voltage: -4.5 kV for negative mode.[3]

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition from the precursor ion ([M-H]⁻) to a specific product ion. For acyl-CoAs in negative mode, a common product ion results from the loss of the acyl chain.[3]

Quantitative Data Summary

The following tables summarize typical instrument parameters and performance metrics from published methods for acyl-CoA analysis.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSettingReference
LC Column Reversed-phase C8, 1.7 µm, 2.1 x 150 mm[7]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[7]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Ionization Mode ESI Positive or Negative[3][7]
ESI Voltage +5.5 kV (Positive), -4.5 kV (Negative)[3]
Source Temperature 350°C[3]

Table 2: Performance of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs

AnalyteAccuracy (%)Inter-run Precision (CV%)Intra-run Precision (CV%)Reference
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[4]
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[4]
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[4]
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[4]
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[4]

Visualizations

General Workflow for VLCFA-CoA Analysis

The following diagram outlines the key stages in the analysis of this compound.

sample_prep Sample Preparation - Cell harvesting - Internal standard spiking - Liquid-liquid extraction - Solvent evaporation - Reconstitution lc_separation LC Separation - Reversed-phase chromatography - Optimized gradient elution sample_prep->lc_separation ms_detection MS/MS Detection - Electrospray ionization (ESI) - Negative ion mode preferred - Multiple Reaction Monitoring (MRM) lc_separation->ms_detection data_analysis Data Analysis - Peak integration - Normalization to internal standard - Quantification ms_detection->data_analysis

Caption: General experimental workflow for VLCFA-CoA analysis.

Logical Relationship for Ionization Enhancement

This diagram illustrates the decision-making process for enhancing ionization efficiency.

start Goal: Enhance Ionization Efficiency source_opt Optimize Source Parameters start->source_opt mobile_phase_mod Modify Mobile Phase start->mobile_phase_mod adduct_formation Promote Adduct Formation start->adduct_formation derivatization_strat Chemical Derivatization start->derivatization_strat

Caption: Strategies for enhancing MS ionization efficiency.

References

Technical Support Center: 11-Methyltricosanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 11-Methyltricosanoyl-CoA analytical standards.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound analytical standard?

A1: Upon receipt, the lyophilized powder or solid standard should be stored at -20°C. For long-term stability, it is recommended to keep the product in a desiccator to prevent degradation from moisture. Once reconstituted, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting this compound?

A2: Due to the long acyl chain, this compound has limited solubility in purely aqueous solutions. A common approach is to first dissolve the standard in a minimal amount of an organic solvent such as ethanol (B145695), DMSO, or a chloroform:methanol (B129727) mixture. For subsequent dilution into aqueous buffers for experimental use, it is crucial to do so cautiously to avoid precipitation. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a suitable reconstitution solvent for LC-MS analysis.[1]

Q3: What are the expected mass spectrometric fragments for this compound?

A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), acyl-CoA species typically exhibit a characteristic neutral loss of the Coenzyme A moiety (507.0 Da). Therefore, you should expect to see a product ion corresponding to the acyl chain. The protonated molecule [M+H]⁺ will also be present.

Q4: My analytical standard is not performing as expected. Could it have degraded?

A4: Long-chain acyl-CoA esters can be susceptible to hydrolysis, particularly in aqueous solutions with a pH above 8.[2] Degradation can lead to the free fatty acid and Coenzyme A. If you suspect degradation, it is recommended to analyze the standard by LC-MS to check for the presence of these degradation products. To minimize degradation, always use freshly prepared solutions and avoid prolonged storage in aqueous buffers.

Troubleshooting Guides

LC-MS Analysis Issues

This section addresses common problems encountered during the LC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: The long acyl chain can interact with the stationary phase of the reversed-phase column. Ensure the mobile phase has sufficient organic content to facilitate elution. The use of an ion-pairing reagent in the mobile phase can sometimes improve peak shape for CoA derivatives.

  • Possible Cause 2: Sample Overload.

    • Solution: Inject a lower concentration of the standard to see if the peak shape improves.

  • Possible Cause 3: Inappropriate Injection Solvent.

    • Solution: The solvent used to dissolve the standard should be compatible with the initial mobile phase conditions. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the standard in the initial mobile phase.

  • Possible Cause 4: Column Contamination or Degradation.

    • Solution: If the problem persists across multiple injections, the column may be contaminated. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For long-chain compounds, a longer equilibration time may be necessary.

  • Possible Cause 2: Mobile Phase Inconsistency.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Inconsistent mobile phase composition can lead to retention time shifts.

  • Possible Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Problem: Low Signal Intensity or No Peak Detected

  • Possible Cause 1: Poor Ionization.

    • Solution: Optimize the ion source parameters on your mass spectrometer, including capillary voltage, gas flow rates, and temperatures.

  • Possible Cause 2: Sample Degradation.

    • Solution: Prepare a fresh solution of the standard. Long-chain acyl-CoAs can degrade in solution over time.[3]

  • Possible Cause 3: Adsorption to Vials or Tubing.

    • Solution: The hydrophobic nature of this compound can lead to its adsorption onto plastic or glass surfaces. Using low-adsorption vials and tubing can help mitigate this issue.

Quality Control Parameters

The quality of an analytical standard is critical for obtaining accurate and reproducible results. Below is a table summarizing typical quality control specifications for a high-purity this compound analytical standard, based on representative certificates of analysis for similar long-chain acyl-CoA compounds.

Parameter Specification Method Purpose
Appearance White to off-white powder/solidVisual InspectionConfirms the physical state of the product.
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)Determines the percentage of the desired compound.
Identity (by ¹H-NMR) Conforms to structureProton Nuclear Magnetic Resonance (¹H-NMR)Confirms the chemical structure of the molecule.
Identity (by MS) Conforms to molecular weightMass Spectrometry (MS)Confirms the molecular weight of the compound.
Elemental Analysis Within ±0.4% of theoretical values for C, H, N, SElemental AnalysisVerifies the elemental composition of the compound.
Residual Solvents ≤1.0%Gas Chromatography (GC)Quantifies any remaining solvents from synthesis.
Water Content ≤2.0%Karl Fischer TitrationDetermines the amount of water present.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound analytical standard

  • Anhydrous ethanol or DMSO

  • Low-adsorption microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the vial of the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of the standard (e.g., 1 mg) into a low-adsorption microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a final concentration of 1 mg/mL (e.g., 1 mL for 1 mg).

  • Vortex the tube for 30 seconds to dissolve the standard completely. A brief sonication may be used if necessary.

  • Dispense into single-use aliquots in low-adsorption tubes.

  • Store the aliquots at -80°C.

Protocol 2: LC-MS/MS Analysis Workflow

A general workflow for the analysis of this compound by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Dilute Dilute to Working Concentration Prep_Standard->Dilute Injection Inject Sample Dilute->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

The quality control of an analytical standard follows a logical progression to ensure its identity, purity, and stability.

QC_Pathway cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Evaluation NMR NMR Spectroscopy MS Mass Spectrometry HPLC HPLC Analysis Elemental Elemental Analysis Storage Storage Conditions Degradation Degradation Profile Storage->Degradation Standard Analytical Standard Standard->NMR Standard->MS Standard->HPLC Standard->Elemental Standard->Storage

Caption: Key aspects of quality control for analytical standards.

References

Technical Support Center: 11-Methyltricosanoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyltricosanoyl-CoA assays. Due to the limited availability of literature specifically on this compound, the guidance provided is based on established methods for the analysis of long-chain and very-long-chain acyl-CoAs (LCACoAs), which are applicable to this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for the analysis of this compound?

The most robust and widely used methods for the analysis of long-chain acyl-CoAs, including this compound, are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but LC-MS/MS offers superior sensitivity and specificity.[4][5]

Q2: How should I prepare my biological samples for this compound analysis?

Proper sample preparation is critical for accurate quantification. A general workflow involves:

  • Homogenization: Homogenize tissue or cells in a cold buffer, such as a potassium phosphate (B84403) buffer (pH 4.9).[4]

  • Extraction: Extract the acyl-CoAs using an organic solvent like acetonitrile (B52724) or a mixture of acetonitrile/methanol/water.[4][6] Some protocols suggest deproteinization with acids like perchloric acid or sulfosalicylic acid (SSA).[7][8]

  • Purification: Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Q3: What are the optimal storage conditions for this compound standards and samples?

This compound, like other long-chain acyl-CoAs, is susceptible to degradation. It is recommended to store standards and extracted samples at -80°C to minimize degradation.[9] Avoid repeated freeze-thaw cycles.[8][10] For short-term storage during sample preparation, keep samples on ice.

Q4: Which type of chromatography column is best suited for separating this compound?

Reversed-phase columns, such as C8 or C18, are commonly used for the separation of long-chain acyl-CoAs.[4][11] Due to the very long and branched nature of this compound, a C8 or a shorter C18 column might provide better peak shape and resolution.

Q5: What are the expected challenges when working with this compound?

Potential challenges include:

  • Low abundance: Endogenous levels of specific very-long-chain acyl-CoAs can be very low, requiring sensitive analytical methods.

  • Instability: The thioester bond is prone to hydrolysis.

  • Poor solubility: The long acyl chain makes it less soluble in aqueous solutions.

  • Adsorption: It can adsorb to plastic surfaces, leading to sample loss. Using glass or low-retention plasticware is recommended.[12]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Q: I am not detecting a signal for this compound in my LC-MS/MS analysis. What could be the problem?

A: This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Steps:

  • Check Instrument Performance:

    • Action: Infuse a standard solution of a commercially available long-chain acyl-CoA (e.g., palmitoyl-CoA) directly into the mass spectrometer to confirm that the instrument is sensitive enough to detect molecules of this class.

    • Rationale: This will help determine if the issue is with the instrument or the sample/method.

  • Verify Sample Preparation:

    • Action: Review your sample preparation protocol. Ensure that all steps were followed correctly and that all reagents are fresh and properly prepared. Pay close attention to pH and temperature control during extraction.

    • Rationale: Inefficient extraction or degradation during sample preparation can lead to a loss of the analyte.

  • Evaluate Analyte Stability:

    • Action: Prepare a fresh standard of this compound and analyze it immediately. Compare the signal intensity to a standard that has undergone the full sample preparation process.

    • Rationale: This will help determine if the analyte is degrading during sample preparation or storage.

  • Optimize Chromatographic Conditions:

    • Action: Adjust the gradient and flow rate of your HPLC method. A slower gradient may be necessary to elute the very hydrophobic this compound.

    • Rationale: Poor chromatographic conditions can lead to broad peaks or failure of the analyte to elute from the column.

  • Confirm Mass Spectrometry Parameters:

    • Action: Double-check the precursor and product ion m/z values for this compound in your MRM settings. Optimize the collision energy and other MS parameters using a standard solution.

    • Rationale: Incorrect MS settings will prevent the detection of the analyte.

G start Low or No Signal for This compound inst_check Check Instrument Performance with a Standard start->inst_check sample_prep Review Sample Preparation Protocol inst_check->sample_prep Instrument OK stability Evaluate Analyte Stability sample_prep->stability Protocol OK hplc Optimize HPLC Conditions stability->hplc Analyte Stable ms_params Confirm MS/MS Parameters hplc->ms_params HPLC Optimized solution Signal Restored ms_params->solution Parameters Correct

Issue 2: Poor Peak Shape and Reproducibility

Q: The chromatographic peaks for this compound are broad, tailing, or not reproducible. How can I improve this?

A: Poor peak shape and reproducibility are often related to chromatography or sample matrix effects.

Troubleshooting Steps:

  • Column Conditioning:

    • Action: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Rationale: Inadequate equilibration can lead to shifting retention times and poor peak shape.

  • Mobile Phase Modification:

  • Sample Solvent:

    • Action: Ensure that the sample is dissolved in a solvent that is compatible with the initial mobile phase.

    • Rationale: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Carryover:

    • Action: Inject a blank solvent sample after a high-concentration sample to check for carryover. Increase the needle wash volume and duration if necessary.

    • Rationale: Long-chain acyl-CoAs can be "sticky" and adsorb to the injector and column, leading to carryover and affecting the reproducibility of subsequent injections.

  • Sample Clean-up:

    • Action: If matrix effects are suspected, implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[4]

    • Rationale: Interfering substances from the sample matrix can co-elute with the analyte and affect peak shape and ionization.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol is a generalized starting point and should be optimized for your specific instrument and sample type.

  • Sample Preparation:

    • Homogenize 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[4]

    • Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[11]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[11]

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the highly hydrophobic this compound. A suggested starting gradient is 20% B to 95% B over 15 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transition: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion for acyl-CoAs results from the neutral loss of the CoA moiety (507 Da).[13] The specific m/z values will need to be determined for this compound.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) using a synthesized standard if available.

G sample Biological Sample (Tissue or Cells) homogenize Homogenization in Cold Buffer sample->homogenize extract Acyl-CoA Extraction with Organic Solvent homogenize->extract purify Optional: Solid-Phase Extraction (SPE) extract->purify dry Dry Down Extract extract->dry Without SPE purify->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Analysis and Quantification analyze->data

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical SettingReference
Chromatography
Column TypeC8 or C18 Reversed-Phase[4][11]
Mobile PhaseAcetonitrile/Water with additives[1][11]
AdditivesAmmonium Hydroxide or Triethylamine Acetate[1][11]
GradientSlow gradient to high organic percentage[5]
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)[11]
Analysis ModeMultiple Reaction Monitoring (MRM)[11]
Precursor Ion[M+H]+[13]
Common FragmentNeutral loss of 507 Da[13]

G cluster_acyl 11-Methyltricosanoyl Group cluster_coa Coenzyme A acyl_chain CH3-(CH2)11-CH(CH3)-(CH2)9-C(=O)- coa_moiety -S-CH2-CH2-NH-C(=O)-...-Adenosine 3',5'-bisphosphate acyl_chain->coa_moiety Thioester Bond

This technical support guide provides a starting point for researchers working with this compound. Given the unique properties of this very-long-chain, branched acyl-CoA, method optimization will be crucial for successful analysis.

References

Validation & Comparative

A Comparative Analysis of Acyl-Coenzyme A Derivatives in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse roles of acyl-Coenzyme A (acyl-CoA) molecules is fundamental to deciphering cellular metabolism and developing novel therapeutics. This guide provides a comparative analysis of different classes of acyl-CoAs, with a special focus on contextualizing the potential role of long-chain, branched structures like 11-Methyltricosanoyl-CoA.

Acyl-CoAs are central players in a vast array of metabolic and signaling pathways.[1][2] Their chemical diversity, stemming from the variable length and branching of their fatty acid chains, dictates their specific functions within the cell.[2] While extensive research exists for common short and long-chain acyl-CoAs, specific very-long-chain, branched molecules such as this compound are less characterized. However, by comparing the known properties of different acyl-CoA classes, we can infer the likely metabolic involvement and analytical considerations for such unique molecules.

Comparative Overview of Acyl-CoA Classes

The functional diversity of acyl-CoAs is largely determined by the structure of their acyl chain. The following table summarizes the key characteristics of major acyl-CoA classes, providing a framework for understanding their distinct roles.

Acyl-CoA ClassChain LengthExample(s)Primary Metabolic RolesKey Regulatory Functions
Short-Chain C2-C6Acetyl-CoA, Propionyl-CoA, Butyryl-CoA- Central hub in energy metabolism (TCA cycle)[2]- Precursor for fatty acid and cholesterol synthesis[2]- Substrate for histone acylation (epigenetics)- Allosteric regulation of enzymes- Histone modification influencing gene expression
Medium-Chain C6-C12Octanoyl-CoA- Intermediate in mitochondrial β-oxidation- Substrate for medium-chain acyl-CoA dehydrogenase (MCAD)
Long-Chain C12-C20Palmitoyl-CoA, Oleoyl-CoA- Major substrate for mitochondrial β-oxidation for ATP production[1]- Synthesis of complex lipids (triglycerides, phospholipids)- Regulation of insulin (B600854) secretion- Activation of protein kinase C
Very-Long-Chain (VLCFA) >C20Lignoceroyl-CoA- Primarily undergo β-oxidation in peroxisomes[1]- Synthesis of sphingolipids and specific glycerolipids- Substrates for very-long-chain acyl-CoA synthetases and dehydrogenases (VLCAD)[2][3]
Branched-Chain VariableIsobutyryl-CoA, 2-Methylbutyryl-CoA, Isovaleryl-CoA- Catabolism of branched-chain amino acids (leucine, isoleucine, valine)[4]- Intermediates can have signaling roles; defects lead to organic acidurias[5]
Very-Long-Chain, Branched >C20This compound- Likely involved in specialized lipid synthesis (e.g., bacterial membranes) or catabolism of branched-chain VLCFAs- Potential substrate for specific synthases and dehydrogenases; largely uncharacterized

Signaling and Metabolic Pathways

The engagement of an acyl-CoA in a specific metabolic or signaling pathway is dictated by enzyme specificity for its acyl chain. The following diagrams illustrate key pathways for different acyl-CoA classes.

Fatty_Acid_Beta_Oxidation cluster_vlcfa Peroxisome cluster_lcfa Mitochondrion VLCFA_CoA Very-Long-Chain Acyl-CoA (>C20) Peroxisomal_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Oxidation MC_SC_Acyl_CoA Medium/Short-Chain Acyl-CoA Peroxisomal_Oxidation->MC_SC_Acyl_CoA Mitochondrial_Oxidation Mitochondrial β-Oxidation MC_SC_Acyl_CoA->Mitochondrial_Oxidation LCFA_CoA Long-Chain Acyl-CoA (C12-C20) LCFA_CoA->Mitochondrial_Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Oxidation->Acetyl_CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle caption Fatty Acid β-Oxidation Pathways for Different Chain Lengths

Caption: Overview of peroxisomal and mitochondrial β-oxidation pathways for acyl-CoAs of varying chain lengths.

Branched_Chain_Amino_Acid_Catabolism BCAA Branched-Chain Amino Acids (Leu, Ile, Val) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA Oxidative Decarboxylation Metabolic_Intermediates Metabolic Intermediates BC_Acyl_CoA->Metabolic_Intermediates Dehydrogenation (ACADs) Propionyl_CoA Propionyl-CoA Metabolic_Intermediates->Propionyl_CoA Acetyl_CoA Acetyl-CoA Metabolic_Intermediates->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle caption Catabolism of Branched-Chain Amino Acids

Caption: Simplified pathway for the breakdown of branched-chain amino acids into metabolic intermediates.

Experimental Protocols

Accurate quantification and comparison of acyl-CoAs are crucial for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are summarized protocols for the extraction and analysis of acyl-CoAs.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This method is designed for the efficient extraction of a broad range of acyl-CoAs.

Materials:

Procedure:

  • Homogenize frozen, powdered tissue or cell pellets in 2 ml of 100 mM KH2PO4 buffer containing an appropriate internal standard.

  • Add 2.0 ml of isopropanol and re-homogenize.

  • Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute with 10 ml of 100 mM KH2PO4 (pH 4.9) for analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This provides a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain and very-long-chain acyl-CoAs.

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or neutral loss/precursor ion scanning for discovery. A neutral loss of 507 Da is characteristic of the phosphopantetheine moiety of CoA and can be used to identify acyl-CoAs.

Performance Comparison of Analytical Methods

The choice of extraction and analytical methodology can significantly impact the results of acyl-CoA profiling.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation - Simple and fast- Good recovery for a broad range of acyl-CoAs- Potential for lower recovery of very-long-chain species- Susceptible to ion suppression from matrix componentsNot explicitly stated, but generally high MS intensities reportedNot explicitly stated
Solid-Phase Extraction (SPE) - Excellent for sample clean-up, reducing matrix effects- High recovery for a wide range of acyl-CoAs- More time-consuming and complex than solvent precipitationGenerally >80%Can reach the low fmol range

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of acyl-CoAs.

Acyl_CoA_Analysis_Workflow Sample_Collection Sample Collection (Tissue, Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis (C18, MRM/Scan) Extraction->LC_MS_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_MS->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis caption Workflow for Acyl-CoA Profiling

Caption: A standard workflow for the extraction, analysis, and comparison of acyl-CoA profiles from biological samples.

Conclusion

The comparative analysis of acyl-CoAs is essential for understanding their diverse roles in health and disease. While specific data for novel molecules like this compound are limited, a framework based on the known properties of different acyl-CoA classes can guide future research. The methodologies outlined here provide a robust starting point for the quantitative analysis of these critical metabolic intermediates. As analytical techniques continue to improve, the characterization of the entire acyl-CoA metabolome, including rare and complex species, will undoubtedly reveal new insights into cellular regulation and disease pathogenesis.

References

Investigating the Pathogenic Potential of 11-Methyltricosanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid metabolism and its intersection with disease pathogenesis is continually expanding. Within this complex network, specific lipid molecules can act as critical signaling mediators or metabolic intermediates, and their dysregulation can contribute to cellular dysfunction. One such molecule of emerging interest is 11-Methyltricosanoyl-CoA, a long-chain acyl-CoA with a methyl branch. While direct evidence linking this compound to specific pathologies is currently limited, its structural similarity to other biologically active lipids, such as very long-chain fatty acids (VLCFAs) and other branched-chain fatty acids (BCFAs), suggests a potential role in various disease processes. This guide provides a framework for investigating the pathogenic role of this compound, offering a comparative analysis with related molecules and detailing experimental approaches to elucidate its function.

Hypothetical Pathogenic Roles and Comparative Molecules

Based on the known functions of structurally similar lipids, we can hypothesize several potential pathogenic roles for this compound. The following table outlines these possibilities and introduces relevant comparative molecules that can serve as benchmarks in experimental investigations.

Hypothetical Pathogenic Role of this compound Potential Mechanism of Action Comparative Molecules (Alternatives) Associated Disease States
Disruption of Mitochondrial Function Inhibition of beta-oxidation, leading to reduced ATP production and accumulation of toxic intermediates.[1][2][3][4]Palmitoyl-CoA (C16:0-CoA), Lignoceroyl-CoA (C24:0-CoA)Cardiomyopathy, Myopathy, Liver Disease[1][2][3][4]
Alteration of Membrane Fluidity and Signaling Incorporation into cellular membranes, altering their physical properties and the function of membrane-bound proteins.[5][6]Phytanic Acid, Pristanic AcidNeurological Disorders, Refsum Disease, Zellweger Syndrome[5]
Modulation of Inflammatory Pathways Acting as a precursor for or a direct modulator of signaling lipids involved in inflammation.Arachidonoyl-CoA (C20:4-CoA)Chronic Inflammatory Diseases, Metabolic Syndrome
Induction of Endoplasmic Reticulum (ER) Stress Accumulation leading to the unfolded protein response (UPR) and subsequent apoptosis.Stearoyl-CoA (C18:0-CoA)Type 2 Diabetes, Neurodegenerative Diseases

Experimental Workflow for Validating Pathogenic Roles

A systematic approach is crucial to validate the hypothesized roles of this compound. The following workflow outlines a potential experimental strategy.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models synthesis Chemical Synthesis of This compound characterization Purity & Identity Confirmation (HPLC, Mass Spectrometry) synthesis->characterization enzymatic_assays Enzymatic Assays (e.g., VLCAD activity) characterization->enzymatic_assays Test inhibitory effects membrane_studies Biophysical Membrane Studies characterization->membrane_studies Assess membrane incorporation cell_culture Cell Culture Treatment characterization->cell_culture Treat cells metabolic_analysis Metabolic Profiling (Seahorse, Metabolomics) cell_culture->metabolic_analysis signaling_analysis Signaling Pathway Analysis (Western Blot, qPCR) cell_culture->signaling_analysis animal_model Animal Model Administration phenotypic_analysis Phenotypic & Pathological Analysis animal_model->phenotypic_analysis

Caption: A proposed experimental workflow for the investigation of this compound's pathogenic roles.

Detailed Experimental Protocols

Synthesis and Characterization of this compound

Objective: To obtain a pure and well-characterized source of this compound for experimental use.

Methodology:

  • Chemical Synthesis: The synthesis of long-chain acyl-CoAs can be achieved through various chemical methods, often involving the activation of the corresponding fatty acid and its subsequent reaction with Coenzyme A.[7][8] A possible route involves the conversion of 11-methyltricosanoic acid to its corresponding acyl chloride, followed by reaction with the thiol group of Coenzyme A in an appropriate solvent system.

  • Purification: The synthesized this compound should be purified using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

  • Characterization: The identity and purity of the final product should be confirmed by:

    • Mass Spectrometry (MS): To verify the molecular weight of this compound.

    • HPLC: To assess the purity of the compound.

In Vitro Enzymatic Assays

Objective: To determine if this compound can inhibit key enzymes in fatty acid metabolism, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Methodology:

  • Enzyme Source: Recombinant human VLCAD can be expressed and purified from bacterial or insect cell systems.

  • Assay Principle: The activity of VLCAD can be measured by monitoring the reduction of a suitable electron acceptor, such as ferricenium hexafluorophosphate, which results in a colorimetric change that can be measured spectrophotometrically.

  • Procedure:

    • Incubate purified VLCAD with varying concentrations of this compound and a known substrate (e.g., Palmitoyl-CoA) in a suitable assay buffer.

    • Initiate the reaction by adding the electron acceptor.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Compare the rates in the presence and absence of this compound to determine its inhibitory potential.

Cell-Based Metabolic and Signaling Assays

Objective: To assess the impact of this compound on cellular metabolism and signaling pathways.

Methodology:

  • Cell Culture: Select appropriate cell lines for the disease context of interest (e.g., cardiomyocytes for cardiovascular effects, hepatocytes for metabolic studies, or neuronal cells for neurological impact).

  • Treatment: Treat cells with varying concentrations of this compound, along with vehicle controls and comparative molecules (e.g., Palmitoyl-CoA).

  • Metabolic Analysis (Seahorse XF Analyzer):

    • Plate cells in a Seahorse XF microplate.

    • After treatment, perform a mitochondrial stress test to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, and maximal respiration.

  • Signaling Pathway Analysis (Western Blot):

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against key signaling proteins, such as those involved in ER stress (e.g., PERK, IRE1α, ATF6) or inflammation (e.g., NF-κB, p38 MAPK).

    • Detect and quantify protein bands to assess pathway activation.

Hypothetical Signaling Pathway Perturbation

The accumulation of a non-metabolizable or slowly metabolizable acyl-CoA, such as this compound, could lead to cellular stress and the activation of pathogenic signaling pathways.

Caption: A hypothetical signaling cascade initiated by the accumulation of this compound.

Conclusion

While the specific role of this compound in pathogenesis remains to be elucidated, its structural characteristics warrant further investigation. The experimental framework and comparative data presented in this guide offer a robust starting point for researchers to explore the potential impact of this novel lipid molecule on cellular function and disease. By systematically applying these methodologies, the scientific community can begin to unravel the biological significance of this compound and its potential as a therapeutic target.

References

functional comparison of different branched-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Functional Comparison of Branched-Chain Fatty Acyl-CoAs

Introduction

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are pivotal metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) and the oxidation of branched-chain fatty acids (BCFAs).[1][2][3] These molecules are not merely byproducts of catabolism but are crucial players in a variety of cellular processes, including energy production, lipid synthesis, and gene regulation.[4][5] Their functions range from serving as precursors for the synthesis of complex lipids to acting as signaling molecules that modulate the activity of nuclear receptors.[6][7][8] An accumulation of specific BCFA-CoAs due to enzymatic defects leads to severe metabolic disorders, highlighting their importance in maintaining cellular homeostasis.[3][9] This guide provides a functional comparison of key BCFA-CoAs, supported by experimental data, to elucidate their distinct and overlapping roles in cellular metabolism and signaling.

Metabolic Pathways of Branched-Chain Fatty Acyl-CoAs

The primary source of short-chain BCFA-CoAs is the catabolism of the three essential BCAAs: leucine (B10760876), isoleucine, and valine. This process is initiated in extrahepatic tissues, particularly skeletal muscle, by the enzyme branched-chain amino acid transferase (BCAT), followed by the irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which yields isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively.[1][2][10]

Propionyl-CoA is a key metabolite derived from the catabolism of isoleucine, valine, methionine, threonine, and odd-chain fatty acids.[9][11] It is subsequently carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the citric acid cycle. This anaplerotic pathway is vital for replenishing Krebs cycle intermediates.[12][13]

Longer, multi-methylated BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are derived from the diet, primarily from the phytol (B49457) component of chlorophyll (B73375) found in ruminant-derived fats.[1] Their breakdown occurs via α-oxidation and subsequent β-oxidation within peroxisomes.[1][8]

BCAA_Metabolism cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_acyl_coas Branched-Chain Acyl-CoAs cluster_downstream Metabolic Fates Leucine Leucine Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate BCAT Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate BCAT α-Ketoisocaproate α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA BCKDH 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA α-Keto-β-methylvalerate->2-Methylbutyryl-CoA BCKDH Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA BCKDH Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA 2-Methylbutyryl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA 2-Methylbutyryl-CoA->Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase BCAT BCAT BCKDH BCKDH

Caption: Catabolism of Branched-Chain Amino Acids (BCAAs) to Acyl-CoAs.

Functional Comparison of Key BCFA-CoAs

The distinct structures of BCFA-CoAs dictate their specific roles in metabolism and signaling. While some are primarily directed towards energy production, others act as potent signaling molecules or precursors for lipid synthesis. The following table summarizes and compares the key functional aspects of prominent BCFA-CoAs.

Acyl-CoA Primary Precursor(s) Key Metabolic Enzymes Primary Metabolic Fate Key Functional Roles Associated Genetic Disorder(s)
Isovaleryl-CoA LeucineIsovaleryl-CoA Dehydrogenase (IVD)[3][14]Catabolism to Acetyl-CoA and Acetoacetate[3]Energy metabolism; intermediate in leucine degradation.Isovaleric Acidemia[3]
Isobutyryl-CoA ValineIsobutyryl-CoA Dehydrogenase (IBD)[14][15]Conversion to Propionyl-CoA, then Succinyl-CoA[14]Anaplerosis (replenishes Krebs cycle); valine catabolism.Isobutyryl-CoA Dehydrogenase Deficiency
2-Methylbutyryl-CoA IsoleucineShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)[14]Catabolism to Acetyl-CoA and Propionyl-CoA[14]Energy metabolism and anaplerosis; isoleucine catabolism.SBCAD Deficiency (2-Methylbutyrylglycinuria)
Propionyl-CoA Isoleucine, Valine, Methionine, Threonine, Odd-Chain Fatty Acids[9][11]Propionyl-CoA Carboxylase (PCC)[9][12]Conversion to Methylmalonyl-CoA, then Succinyl-CoA[11][13]Major anaplerotic substrate for the Krebs cycle.Propionic Acidemia[9]
Methylmalonyl-CoA Propionyl-CoAMethylmalonyl-CoA Mutase, Methylmalonyl-CoA Racemase[9][12]Isomerization to Succinyl-CoA[12][13]Anaplerosis; key intermediate in propionate (B1217596) metabolism.Methylmalonic Acidemia[16]
Phytanoyl-CoA & Pristanoyl-CoA Phytanic Acid, Pristanic Acid (from dietary phytol)[1]Peroxisomal α- and β-oxidation enzymesComplete oxidation to Acetyl-CoA and Propionyl-CoA[8]High-affinity ligands and activators for PPARα.[6][7][8]Refsum Disease, Zellweger Spectrum Disorders[8]

Role in Cellular Signaling: PPARα Activation

A critical function of BCFA-CoAs, particularly the longer-chain variants like phytanoyl-CoA and pristanoyl-CoA, is their role as signaling molecules. They are potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[6][7] Experimental evidence shows that the CoA thioesters of BCFAs are much more potent PPARα ligands than their corresponding free fatty acids.[6][7][8] Binding studies have revealed high affinity, with dissociation constants (Kd) for phytanoyl-CoA and pristanoyl-CoA in the low nanomolar range (around 11 nM).[6][7]

Upon binding, BCFA-CoAs induce a conformational change in PPARα, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[17] These target genes encode enzymes involved in fatty acid uptake and oxidation in both peroxisomes and mitochondria, leading to increased lipid catabolism.[8][17]

PPAR_Signaling BCFA_CoA Phytanoyl-CoA Pristanoyl-CoA PPARa PPARα BCFA_CoA->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->TargetGenes activates Response Increased Fatty Acid Oxidation TargetGenes->Response

Caption: BCFA-CoA activation of the PPARα signaling pathway.

Experimental Protocols

Objective comparison requires robust and reproducible experimental methodologies. Below are protocols for key experiments used to characterize the function of BCFA-CoAs.

Quantification of Acyl-CoA Species by LC/MS/MS

This method allows for the sensitive and specific measurement of individual acyl-CoA concentrations in biological samples.[18]

Experimental Workflow:

LCMS_Workflow Sample 1. Tissue/Cell Homogenization Extraction 2. Solid Phase Extraction (SPE) Sample->Extraction LC 3. UPLC Separation (C18 column) Extraction->LC MS 4. Tandem MS (MS/MS) Detection (SRM mode) LC->MS Analysis 5. Quantification (vs. Stable Isotope Labeled Standards) MS->Analysis

Caption: Workflow for BCFA-CoA quantification via LC/MS/MS.

Methodology:

  • Sample Preparation: Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity. Homogenize the frozen sample in a suitable extraction buffer (e.g., 10% trichloroacetic acid or isopropanol/acetonitrile/water mixture).

  • Extraction: Centrifuge the homogenate to pellet proteins. Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

  • LC Separation: Separate the extracted acyl-CoAs using ultra-high performance liquid chromatography (UPLC) on a reverse-phase C18 column with a gradient of two mobile phases (e.g., Mobile Phase A: aqueous ammonium (B1175870) acetate; Mobile Phase B: acetonitrile).

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. For each acyl-CoA, monitor a specific precursor-to-product ion transition for high selectivity.

  • Quantification: Calculate the concentration of each BCFA-CoA by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C]-palmitoyl-CoA) that was added at the beginning of the extraction process.[18]

PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARα signaling pathway.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line, such as rat hepatoma (Fao) or human hepatocarcinoma (HepG2) cells. Co-transfect the cells with two plasmids:

    • An expression vector for human or rodent PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Compound Treatment: After transfection, treat the cells for 18-24 hours with various concentrations of the BCFA-CoA or BCFA of interest, or a known PPARα agonist (e.g., Wy-14643) as a positive control.

  • Luciferase Assay: Lyse the cells and measure the activity of the expressed luciferase enzyme using a luminometer after adding the appropriate substrate (luciferin).

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability or total protein content. Plot the fold-change in luciferase activity relative to a vehicle-treated control to determine the dose-dependent activation of PPARα by the test compound.[17]

Conclusion

Branched-chain fatty acyl-CoAs represent a diverse class of molecules with specific and essential functions. While short-chain species like isobutyryl-CoA and propionyl-CoA are primarily channeled into the Krebs cycle for anaplerosis and energy production, longer-chain variants such as phytanoyl-CoA act as potent signaling lipids that regulate gene expression via PPARα activation. The accumulation of these metabolites due to genetic defects underscores their metabolic importance. The application of advanced analytical techniques like LC/MS/MS and functional cell-based assays is crucial for further dissecting the nuanced roles of each BCFA-CoA, providing valuable insights for researchers in metabolism and drug development.

References

Navigating the Analytical Landscape: A Comparative Guide to 11-Methyltricosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical technique for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful platform offers the necessary selectivity to differentiate complex lipid isomers and the sensitivity to detect low-abundance species in biological matrices. This guide will delve into the common approaches within the LC-MS/MS framework, providing a foundation for methodology selection and development.

Comparative Analysis of Quantification Methods

The quantification of long-chain acyl-CoAs, such as 11-Methyltricosanoyl-CoA, typically involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The following table summarizes key performance characteristics of representative LC-MS/MS methods that can be adapted for this purpose.

Parameter Method A: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS Method B: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS
Sample Preparation Solid-phase extraction is employed to isolate and concentrate acyl-CoAs from the biological matrix, removing interfering substances.A two-phase liquid system is used to partition the acyl-CoAs into an organic solvent, separating them from water-soluble components.
Chromatography Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is commonly used.[1][2]Similar to Method A, reversed-phase chromatography is the standard approach for separating long-chain acyl-CoAs.
Mass Spectrometry Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode is the gold standard for quantification, offering high selectivity and sensitivity.[3][4]Detection is also achieved via tandem mass spectrometry, with MRM being the preferred method for accurate quantification.
Reported Accuracy For various long-chain acyl-CoAs, accuracies in the range of 94.8% to 110.8% have been reported.[1]Accuracy for similar analytes has been demonstrated to be within 80-114%.[4]
Reported Precision Inter-run precision is typically between 2.6% and 12.2%, with intra-run precision ranging from 1.2% to 4.4%.[1]Good sample-to-sample and day-to-day reproducibility has been shown for the quantification of several long-chain fatty acyl-CoAs.[3]
Limits of Detection (LOD) Limits of detection for various acyl-CoAs have been reported in the low nanomolar range (2 to 133 nM).[4]While specific LODs for a broad range of long-chain acyl-CoAs are method-dependent, high sensitivity is a hallmark of LC-MS/MS based assays.[1][2]

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS approach for the quantification of long-chain acyl-CoAs. These protocols can serve as a starting point for the development of a validated method for this compound.

Method A: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate and concentrate long-chain acyl-CoAs from a biological sample.

  • Procedure:

    • Homogenize the tissue or cell sample in an appropriate buffer.

    • Pre-activate a solid-phase extraction cartridge with methanol (B129727) and then equilibrate it with an extraction buffer.[4]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove unbound contaminants.[4]

    • Elute the acyl-CoAs using a series of elution solvents, typically mixtures of ammonium (B1175870) formate (B1220265) and methanol.[4]

    • Dry the eluted sample under a stream of nitrogen gas.[4]

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate and quantify the target acyl-CoA.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[1][2]

    • Mobile Phase: A gradient of ammonium hydroxide (B78521) in water and ammonium hydroxide in acetonitrile (B52724) is often employed.[1][3]

    • Flow Rate: A flow rate suitable for the column dimensions and particle size.

    • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest. For acyl-CoAs, a neutral loss of 507 is often monitored.[1]

    • Ion Source Parameters: Optimization of parameters such as spray voltage, capillary temperature, and gas flows is crucial for achieving optimal sensitivity.

Visualization of the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates a general workflow for the quantification of long-chain acyl-CoAs using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC_Separation LC Separation (Reversed-Phase) Drying->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Acquire Data Validation Method Validation (Accuracy, Precision) Quantification->Validation

References

Unraveling the Enzymatic Synthesis of 11-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise enzymatic production of bioactive molecules is paramount. This guide provides a comprehensive comparison of the enzymatic synthesis of 11-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA, with alternative methods, supported by available data and detailed experimental protocols.

Executive Summary

The enzymatic synthesis of this compound is a highly specific biological process crucial for the production of this very-long-chain fatty acid (VLCFA). While direct, detailed experimental data for the complete synthesis of this specific molecule is limited in publicly available literature, the known pathways of methyl-branched VLCFA biosynthesis allow for a reconstructed view of its formation. This guide will delve into the putative enzymatic pathway, comparing its specificity and efficiency with potential chemo-enzymatic and chemical synthesis alternatives. The data presented is based on analogous reactions and general principles of fatty acid metabolism.

Enzymatic Synthesis of this compound

The biosynthesis of this compound is believed to occur through the fatty acid elongation (FAE) system, a multi-enzyme complex primarily located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a precursor acyl-CoA. The key determinant of the final product's structure, including the methyl branch at the 11th position, is the substrate specificity of the initial precursor and the enzymes of the FAE system, particularly the β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL).

Putative Biosynthetic Pathway:

The synthesis likely starts with a mid-chain methyl-branched fatty acyl-CoA precursor. The exact precursor for an 11-methyl branch on a 24-carbon chain is not definitively identified in the literature. However, the general mechanism for branched-chain fatty acid synthesis often involves primers derived from branched-chain amino acids like valine, leucine, and isoleucine, leading to iso- and anteiso-fatty acids. A mid-chain branch, such as at the 11th position, may arise from a specific precursor synthesized by a yet-to-be-fully-characterized pathway or through the action of a specific methyltransferase.

The core FAE cycle consists of four sequential reactions:

  • Condensation: An acyl-CoA primer is condensed with malonyl-CoA by a specific β-ketoacyl-CoA synthase (KCS/ELOVL) . This is the rate-limiting step and determines substrate specificity.

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , using NADPH as a cofactor.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) .

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, now elongated by two carbons, by an enoyl-CoA reductase (ECR) , using NADPH.

This cycle is repeated until the 24-carbon chain of 11-methyltricosanoic acid is formed, which is then activated to its CoA ester.

Alternative Synthesis Strategies

1. Chemo-enzymatic Synthesis:

This approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. A custom-synthesized 11-methyltricosanoic acid can be enzymatically ligated to Coenzyme A using an acyl-CoA synthetase (ACS) or ligase. Several broad-specificity ACS enzymes have been identified and can be used for this purpose.

2. Chemical Synthesis:

Fully chemical synthesis offers the highest degree of control but can be complex and may require harsh reaction conditions and protecting group strategies. The synthesis of the 11-methyltricosanoic acid backbone would likely involve multiple steps, followed by activation to the acyl-CoA.

Performance Comparison

Due to the lack of direct experimental data for the enzymatic synthesis of this compound, the following table provides a qualitative and estimated quantitative comparison based on general knowledge of these synthesis methods.

FeatureEnzymatic SynthesisChemo-enzymatic SynthesisChemical Synthesis
Specificity High (product-specific)High (enzyme-dependent ligation)Moderate to High (requires purification)
Yield Variable (pathway dependent)Good to Excellent (ligation step)Variable (multi-step, potential for loss)
Reaction Conditions Mild (physiological pH, temp.)Mild (enzymatic step)Often harsh (solvents, temp., pressure)
Scalability Potentially limitedGoodHigh
Cost Potentially high (enzyme production)Moderate (enzyme and chemical precursor)High (reagents, purification)
Stereocontrol AbsoluteDependent on chemical synthesis stepCan be controlled, but may be complex

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Long-Chain Acyl-CoA (Illustrative)

This protocol is a generalized procedure for the enzymatic synthesis of a long-chain acyl-CoA from the corresponding fatty acid and Coenzyme A using an acyl-CoA synthetase.

Materials:

  • Purified acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant)

  • 11-methyltricosanoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP, MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM DTT

    • 0.1% Triton X-100

    • 1 mM Coenzyme A

    • 0.5 mM 11-methyltricosanoic acid (solubilized in a suitable solvent like ethanol)

  • Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of 0.1-1 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS/MS to detect the formation of this compound.

  • Purify the product using solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Analysis of Branched-Chain Fatty Acyl-CoAs by GC-MS

This protocol outlines the general steps for the analysis of branched-chain fatty acids after conversion to their methyl esters.

Materials:

  • Sample containing this compound

  • Methanolic HCl or BF3-methanol for transesterification

  • Hexane (B92381) for extraction

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Hydrolyze the acyl-CoA to the free fatty acid.

  • Perform transesterification by incubating the sample with methanolic HCl or BF3-methanol at 60-80°C for 1-2 hours.

  • Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of 11-methyltricosanoic acid will show a characteristic fragmentation pattern allowing for its identification.

Visualizing the Pathways

Enzymatic_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_fae Fatty Acid Elongation Cycle Branched-chain Amino Acid Branched-chain Amino Acid Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain Amino Acid->Branched-chain Acyl-CoA Primer Condensation (KCS/ELOVL) Condensation (KCS/ELOVL) Branched-chain Acyl-CoA Primer->Condensation (KCS/ELOVL) Reduction (KCR) Reduction (KCR) Condensation (KCS/ELOVL)->Reduction (KCR) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation (KCS/ELOVL) Dehydration (HCD) Dehydration (HCD) Reduction (KCR)->Dehydration (HCD) Reduction (ECR) Reduction (ECR) Dehydration (HCD)->Reduction (ECR) Elongated Acyl-CoA (n+2) Elongated Acyl-CoA (n+2) Reduction (ECR)->Elongated Acyl-CoA (n+2) Elongated Acyl-CoA (n+2)->Condensation (KCS/ELOVL) Repeat Cycles This compound This compound Elongated Acyl-CoA (n+2)->this compound Final Product

Caption: Putative enzymatic synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Enzymatic Reaction Enzymatic Synthesis (ACS + Precursors) Purification Purification (SPE / HPLC) Enzymatic Reaction->Purification Chemo-enzymatic Chemical Synthesis of Acid + Enzymatic Ligation Chemo-enzymatic->Purification Chemical Synthesis Full Chemical Synthesis Chemical Synthesis->Purification Characterization Characterization (LC-MS/MS) Purification->Characterization Quantification Quantification Characterization->Quantification

Caption: General experimental workflow for synthesis and analysis.

Comparative Analysis of 11-Methyltricosanoyl-CoA Levels in Mycobacterial Strains: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11-Methyltricosanoyl-CoA in Bacteria

Very-long-chain fatty acids are crucial components of the complex cell envelope of certain bacteria, particularly actinomycetes like Mycobacterium tuberculosis. These lipids are implicated in the structural integrity of the cell wall and in modulating the host immune response. The biosynthesis and degradation of these fatty acids are tightly regulated, and their activated forms, acyl-CoAs, are central metabolic intermediates. This compound is a specific very-long-chain, branched-chain acyl-CoA. Its levels may vary between different bacterial species or even between wild-type and mutant strains of the same species, reflecting differences in their lipid metabolism. Such variations can have significant implications for bacterial physiology and virulence. For instance, Mycobacterium tuberculosis is known to synthesize and metabolize a variety of long-chain, multi-methyl-branched fatty acids, which are key to its pathogenicity[1]. The activation of these VLCFAs is carried out by fatty acyl-CoA synthetases, such as FadD13 in M. tuberculosis, which can handle substrates up to C26 in length[2][3][4].

Proposed Bacterial Strains for Comparison

To investigate the differential levels of this compound, a comparative study could be designed using the following mycobacterial strains:

  • Mycobacterium tuberculosis H37Rv (Wild-Type): As a reference strain, it is well-characterized and known to produce a rich repertoire of VLCFAs.

  • Mycobacterium tuberculosis ΔfadD13 (Mutant Strain):** A knockout mutant for the fadD13 gene, which encodes a very-long-chain fatty acyl-CoA synthetase. Comparing this mutant to the wild-type would help elucidate the role of FadD13 in the activation of 11-methyltricosanoic acid.

  • Mycobacterium smegmatis mc²155: A non-pathogenic, fast-growing mycobacterium. Its lipid metabolism differs from that of M. tuberculosis, and a comparison could reveal species-specific differences in VLCFA-CoA pools.

Quantitative Data Presentation

The following table is a template for summarizing the quantitative data on this compound levels obtained from the comparative analysis. Levels should be normalized to the total protein concentration or cell dry weight to ensure accurate comparisons between samples.

Bacterial StrainGrowth ConditionThis compound (pmol/mg protein)Standard Deviationp-value (vs. H37Rv)
M. tuberculosis H37RvMiddlebrook 7H9[Insert Data][Insert Data]N/A
M. tuberculosis ΔfadD13Middlebrook 7H9[Insert Data][Insert Data][Insert Data]
M. smegmatis mc²155Middlebrook 7H9[Insert Data][Insert Data][Insert Data]

Experimental Protocols

A robust and sensitive method for the quantification of very-long-chain acyl-CoAs is essential. The following protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for long-chain acyl-CoA analysis[5][6][7][8].

4.1. Bacterial Culture and Harvesting

  • Culture the selected mycobacterial strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately quench metabolism by resuspending the pellet in a cold extraction solvent.

4.2. Acyl-CoA Extraction

  • Resuspend the bacterial pellet in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile (B52724):water with 0.1% formic acid).

  • Include an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, as an internal standard to correct for extraction efficiency and instrument variability[7].

  • Lyse the cells using a bead beater with 0.1 mm silica (B1680970) beads. Perform 3-5 cycles of 45 seconds of bead beating with 1 minute of cooling on ice in between.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

4.3. LC-MS/MS Quantification

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a binary solvent gradient. For example, Solvent A: 95% water, 5% acetonitrile with 10 mM ammonium (B1175870) hydroxide; Solvent B: 95% acetonitrile, 5% water with 10 mM ammonium hydroxide.

    • A flow rate of 0.3 mL/min with a suitable gradient (e.g., starting with 5% B, increasing to 95% B over 15 minutes) should provide good separation of VLCFA-CoAs.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Quantify this compound using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ ion of this compound. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety.

    • Develop a calibration curve using a synthetic standard of this compound of known concentrations.

4.4. Data Analysis

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the concentration of this compound in the samples using the calibration curve and normalize to the internal standard.

  • Normalize the final concentration to the total protein content of the initial cell lysate, determined by a standard protein assay (e.g., BCA assay).

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between the strains.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of this compound levels.

Experimental_Workflow Culture Bacterial Culturing (M. tuberculosis H37Rv, ΔfadD13, M. smegmatis) Harvest Cell Harvesting & Washing Culture->Harvest Quench Metabolic Quenching & Internal Standard Spiking Harvest->Quench Lysis Cell Lysis (Bead Beating) Quench->Lysis Extraction Acyl-CoA Extraction Lysis->Extraction LCMS LC-MS/MS Analysis (MRM Quantification) Extraction->LCMS Data Data Analysis (Normalization & Statistics) LCMS->Data Comparison Comparative Analysis of This compound Levels Data->Comparison

Caption: Workflow for comparing this compound levels.

Signaling Pathway Context

The levels of this compound are influenced by the pathways of fatty acid biosynthesis and degradation. The diagram below provides a simplified overview of the relevant metabolic context.

Fatty_Acid_Metabolism Precursors Acetyl-CoA & Malonyl-CoA FAS Fatty Acid Synthase (FAS) Precursors->FAS Biosynthesis VLCFA 11-Methyltricosanoic Acid (VLCFA) FAS->VLCFA FadD Acyl-CoA Synthetase (e.g., FadD13) VLCFA->FadD Activation AcylCoA This compound FadD->AcylCoA BetaOx β-oxidation AcylCoA->BetaOx Degradation CellWall Cell Wall Lipid Synthesis AcylCoA->CellWall Anabolism Metabolism Central Metabolism BetaOx->Metabolism

Caption: Simplified overview of VLCFA metabolism.

References

The Untapped Potential of Methyl-Branched and Very Long-Chain Fatty Acids as Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

While 11-Methyltricosanoyl-CoA is not an established biomarker, the broader classes of methyl-branched and very long-chain fatty acids are emerging as significant indicators for a range of diseases, including metabolic and neurological disorders. This guide provides a comparative analysis of these novel biomarker candidates, supported by current experimental data and detailed analytical protocols.

Introduction

The search for sensitive and specific biomarkers is a cornerstone of modern medicine, facilitating early diagnosis, prognosis, and the development of targeted therapies. While the specific molecule this compound has not been validated as a clinical biomarker in the existing scientific literature, its parent classes—methyl-branched chain fatty acids (BCFAs) and very long-chain fatty acids (VLCFAs)—are gaining considerable attention from the research community. Alterations in the circulating levels of these lipids have been associated with metabolic syndrome, cardiovascular disease, and neurodegenerative conditions. This guide offers a comprehensive overview of the current evidence supporting the use of BCFAs and VLCFAs as potential biomarkers, a comparison of their diagnostic utility, and detailed methodologies for their analysis.

Comparative Analysis of Biomarker Performance

The following tables summarize the quantitative data from recent studies, highlighting the potential of specific BCFAs and VLCFAs as biomarkers for various health conditions.

Table 1: Branched-Chain Fatty Acids (BCFAs) as Biomarkers for Metabolic Syndrome
Biomarker ClassAssociated ConditionPopulationKey Findings
Endogenous BCFAs (serum and adipose tissue)Metabolic Syndrome685 participants (meta-analysis)Individuals at high risk of metabolic syndrome exhibited significantly lower levels of BCFAs. (Weighted Mean Difference: -0.11%, 95% CI: [-0.12, -0.09] %, P < 0.0001)
Table 2: Very Long-Chain Fatty Acids (VLCFAs) as Biomarkers for Cognitive Function and Cardiovascular Disease
BiomarkerAssociated ConditionPopulationKey Findings
Tricosanoic Acid (C23:0)Cognitive Function1,127 adults (≥ 60 years) from NHANES 2011-2014Higher serum C23:0 levels were positively correlated with better performance on cognitive tests, including the CERAD word learning trials and delayed recall test.[1][2][3]
Behenic Acid (C22:0)Global Cognitive Function806 adults (≥ 60 years) from NHANES 2011–2014Positively associated with better global cognitive function (β = 0.37, 95% CI = 0.01, 0.73).[4][5]
Lignoceric Acid (C24:0)Global Cognitive Function806 adults (≥ 60 years) from NHANES 2011–2014Positively associated with better global cognitive function (β = 0.73, 95% CI = 0.29, 1.2).[4][5]
Total Plasma VLCFAs (C20:0, C22:0, C24:0)Coronary Heart Disease (CHD)794 incident CHD cases and 1233 controlsA 52% decreased risk of CHD was associated with the highest quintile of total plasma VLCFAs compared to the lowest (HR: 0.48, 95% CI: 0.32, 0.72).[6]
Lignoceric Acid (C24:0)Incident Heart Failure4,249 participantsHigher levels were associated with a lower risk of incident heart failure (HR for highest vs. lowest quintile: 0.67, 95% CI: 0.55–0.81).[7]
Behenic Acid (C22:0)Incident Heart Failure4,249 participantsHigher levels were associated with a lower risk of incident heart failure (HR for highest vs. lowest quintile: 0.72, 95% CI: 0.60–0.87).[7]
Arachidic Acid (C20:0)Incident Heart Failure4,249 participantsHigher levels were associated with a lower risk of incident heart failure (HR for highest vs. lowest quintile: 0.72, 95% CI: 0.59–0.88).[7]

Signaling Pathways and Biological Relevance

The role of BCFAs and VLCFAs in cellular processes is complex and multifaceted. The following diagram illustrates a simplified overview of their endogenous synthesis and links to key metabolic pathways.

Caption: Biosynthesis of BCFAs and VLCFAs and their association with health outcomes.

Experimental Protocols

Accurate quantification of BCFAs and VLCFAs in biological matrices is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol outlines the key steps for the analysis of total fatty acids in human plasma.

GC-MS Workflow for Fatty Acid Analysis Start Plasma Sample Extraction Lipid Extraction (e.g., Folch method) Start->Extraction Hydrolysis Saponification (Hydrolysis of Esters) Extraction->Hydrolysis Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data End Fatty Acid Profile Data->End

Caption: A typical workflow for the analysis of fatty acids in plasma by GC-MS.

Methodology:

  • Lipid Extraction:

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge; the upper hexane layer containing FAMEs is collected for analysis.

  • GC-MS Analysis:

    • Column: A fused-silica capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Quantification:

    • Identification of FAMEs is based on their retention times compared to known standards.

    • Quantification is achieved by comparing the peak area of each FAME to that of an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Branched-Chain Fatty Acid Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, particularly for resolving isomeric species.

LC-MS/MS Workflow for BCFA Analysis Start Serum/Plasma Sample ProteinPrecipitation Protein Precipitation & Lipid Extraction Start->ProteinPrecipitation Derivatization Derivatization (optional, for improved sensitivity) ProteinPrecipitation->Derivatization LC UPLC/HPLC Separation (Reversed-Phase) Derivatization->LC MSMS Tandem Mass Spectrometry (MRM mode) LC->MSMS Data Data Analysis & Quantification MSMS->Data End BCFA Concentrations Data->End

Caption: A generalized workflow for the quantification of BCFAs using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To 50 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the target BCFAs.

    • Precipitate proteins and extract lipids using a suitable solvent system (e.g., acetonitrile (B52724) or a mixture of isopropanol, hexane, and ethyl acetate).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry the supernatant under nitrogen.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • The dried extract can be derivatized to enhance ionization efficiency. A common derivatization agent is 1-(2,4-dinitrophenyl)hydrazine (DNPH).

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reversed-phase column (e.g., C18). A gradient elution with mobile phases containing acetonitrile, water, and a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

    • Tandem Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each BCFA and its internal standard are monitored.

  • Data Analysis:

    • Peak areas of the MRM transitions are integrated.

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of each BCFA in the sample is determined from the calibration curve after normalization to the corresponding internal standard.

Conclusion

While this compound is not a validated biomarker, the broader families of methyl-branched and very long-chain fatty acids represent a promising frontier in biomarker discovery. The available data strongly suggest associations between circulating levels of specific BCFAs and VLCFAs and the risk of metabolic syndrome, cardiovascular disease, and cognitive decline. Further large-scale clinical validation studies are warranted to establish their diagnostic and prognostic utility. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify these lipids and contribute to the growing body of evidence in this exciting field.

References

Assessing Enzyme Specificity for 11-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for identifying and characterizing enzymes with specificity for 11-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA with a methyl branch. Due to the unique structure of this substrate, identifying enzymes for its metabolism requires a targeted approach. This document outlines potential candidate enzymes, proposes a methodology for comparative analysis, and provides detailed experimental protocols.

Potential Candidate Enzymes for this compound Metabolism

Based on its structure—a C24 fatty acyl-CoA with a methyl group at an odd-numbered carbon (C11)—the metabolism of this compound is likely initiated by enzymes that handle very-long-chain and/or branched-chain fatty acids. The location of the methyl group, distant from the β-carbon, suggests that β-oxidation is the probable degradation pathway, as opposed to α-oxidation which is typically employed for fatty acids with methyl groups at the β-carbon[1][2][3].

The initial activation of 11-methyltricosanoic acid to its CoA ester would be catalyzed by an Acyl-CoA Synthetase (ACS) . Subsequently, the degradation would proceed via the β-oxidation pathway, involving an Acyl-CoA Dehydrogenase (ACAD) , an Enoyl-CoA Hydratase , a Hydroxyacyl-CoA Dehydrogenase , and a Thiolase .

Primary Candidate Enzyme Classes:

  • Very Long-Chain Acyl-CoA Synthetases (VLC-ACS): These enzymes are responsible for activating fatty acids with chain lengths of C22 or longer[4]. Given the C24 backbone of this compound, VLC-ACS isoforms are strong candidates for its initial activation.

  • Peroxisomal Acyl-CoA Oxidases (ACOX): Peroxisomes are known to handle the β-oxidation of very-long-chain and branched-chain fatty acids[2][5][6]. ACOX enzymes catalyze the first step of peroxisomal β-oxidation.

  • Mitochondrial Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme, located in the mitochondria, is specific for long-chain fatty acyl-CoAs and is a key enzyme in mitochondrial β-oxidation[7][8]. Its ability to accommodate bulky substrates makes it a candidate for metabolizing methyl-branched fatty acids[9].

Comparative Specificity of Candidate Enzymes (Hypothetical Data)

To assess the specificity of candidate enzymes, a comparative analysis of their activity on this compound versus other relevant fatty acyl-CoAs is necessary. The following table presents a hypothetical dataset illustrating how such a comparison could be structured. The data would be generated using the experimental protocols outlined in the subsequent section.

Enzyme CandidateSubstrateMichaelis Constant (Km, µM)Maximum Velocity (Vmax, nmol/min/mg)Catalytic Efficiency (kcat/Km, M-1s-1)
VLC-ACS Isoform 1 This compound15503.3 x 105
Tricosanoyl-CoA (C23:0)10656.5 x 105
Lignoceroyl-CoA (C24:0)8801.0 x 106
VLC-ACS Isoform 2 This compound25301.2 x 105
Tricosanoyl-CoA (C23:0)30401.3 x 105
Lignoceroyl-CoA (C24:0)20552.8 x 105
Peroxisomal ACOX1 This compound351504.3 x 105
Tricosanoyl-CoA (C23:0)252008.0 x 105
Lignoceroyl-CoA (C24:0)202501.3 x 106
Mitochondrial VLCAD This compound51202.4 x 106
Tricosanoyl-CoA (C23:0)31505.0 x 106
Lignoceroyl-CoA (C24:0)21809.0 x 106

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity and can be used to determine the kinetic parameters of candidate VLC-ACS enzymes with this compound[10].

Materials:

  • Radiolabeled [1-14C]11-methyltricosanoic acid (custom synthesis)

  • Unlabeled 11-methyltricosanoic acid and other fatty acids

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., isopropanol/heptane (B126788)/1M H2SO4, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Purified recombinant candidate enzymes or cell lysates overexpressing the enzymes

Procedure:

  • Substrate Preparation: Prepare a stock solution of radiolabeled and unlabeled fatty acids complexed with BSA in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and the fatty acid-BSA complex.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme or cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Phase Separation: Add heptane to the mixture, vortex, and centrifuge to separate the aqueous and organic phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid. Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

This method allows for the sensitive and specific quantification of the products of the acyl-CoA dehydrogenase reaction, enabling a direct comparison of substrate preference[11][12][13][14][15].

Materials:

  • This compound (custom synthesis) and other acyl-CoA substrates

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES) or other artificial electron acceptors

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system with a C18 reverse-phase column

  • Purified recombinant candidate enzymes

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ETF, and PES.

  • Enzyme Addition: Add the purified candidate acyl-CoA dehydrogenase to the mixture.

  • Reaction Initiation: Start the reaction by adding the acyl-CoA substrate.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile (B52724).

  • Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the acyl-CoA species using a C18 reverse-phase column with a suitable gradient (e.g., water and acetonitrile with formic acid). Detect and quantify the substrate and product using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Determine the rate of product formation for each substrate to compare the relative specificity of the enzyme.

Visualizations

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation Cycle 11-Methyltricosanoic_Acid 11-Methyltricosanoic_Acid VLC-ACS VLC-ACS 11-Methyltricosanoic_Acid->VLC-ACS CoA, ATP 11-Methyltricosanoyl_CoA 11-Methyltricosanoyl_CoA Dehydrogenation Dehydrogenation 11-Methyltricosanoyl_CoA->Dehydrogenation ACAD VLC-ACS->11-Methyltricosanoyl_CoA AMP, PPi Hydration Hydration Dehydrogenation->Hydration Enoyl-CoA Hydratase Dehydrogenation2 Dehydrogenation2 Hydration->Dehydrogenation2 Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Dehydrogenation2->Thiolysis Thiolase Shorter_Acyl_CoA 11-Methylheneicosanoyl-CoA Thiolysis->Shorter_Acyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Dehydrogenation Further Cycles

Caption: Proposed metabolic pathway for this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Substrate_Synthesis Synthesize this compound and other fatty acyl-CoAs Radiometric_Assay Radiometric Assay (for Acyl-CoA Synthetases) Substrate_Synthesis->Radiometric_Assay LCMS_Assay LC-MS/MS Assay (for Acyl-CoA Dehydrogenases) Substrate_Synthesis->LCMS_Assay Enzyme_Expression Express and purify candidate enzymes Enzyme_Expression->Radiometric_Assay Enzyme_Expression->LCMS_Assay Kinetic_Analysis Determine Km, Vmax, kcat/Km Radiometric_Assay->Kinetic_Analysis LCMS_Assay->Kinetic_Analysis Comparative_Table Generate Comparative Specificity Table Kinetic_Analysis->Comparative_Table

Caption: Workflow for assessing enzyme specificity for this compound.

References

Comparative Lipidomics of Wild-Type vs. Mutant Strains for 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lipidomic profiles between wild-type and mutant strains, with a specific focus on the very-long-chain fatty acid (VLCFA) derivative, 11-Methyltricosanoyl-CoA. The objective is to offer a framework for understanding the functional implications of genetic modifications on lipid metabolism, supported by experimental data and detailed protocols.

Introduction

Very-long-chain fatty acids (VLCFAs) are lipids with chain lengths of 22 carbon atoms or more. These molecules are integral components of cellular membranes, particularly as constituents of sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes.[1][2] Genetic mutations affecting the enzymes involved in VLCFA metabolism can lead to their accumulation or deficiency, resulting in severe pathological conditions, including neurological disorders.[2]

The focus of this guide, this compound, is a methylated derivative of a C24:0 fatty acid. Its analysis in comparative studies of wild-type and mutant strains can elucidate the function of genes involved in branched-chain fatty acid metabolism and its downstream effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a comparative lipidomics study between a wild-type strain and a mutant strain with a suspected defect in the elongation of branched-chain fatty acids. The data is presented as the mean concentration ± standard deviation.

Lipid SpeciesWild-Type Strain (µg/mg of tissue)Mutant Strain (µg/mg of tissue)Fold Change (Mutant/Wild-Type)p-value
This compound 1.2 ± 0.3 0.4 ± 0.1 0.33 < 0.01
Tricosanoyl-CoA (C23:0)3.5 ± 0.83.7 ± 0.91.06> 0.05
Tetracosanoyl-CoA (C24:0)15.2 ± 3.114.8 ± 2.90.97> 0.05
Hexacosanoyl-CoA (C26:0)2.1 ± 0.52.0 ± 0.40.95> 0.05
C24:1-Ceramide8.9 ± 1.59.2 ± 1.81.03> 0.05
C26:1-Ceramide1.5 ± 0.41.6 ± 0.31.07> 0.05

Data are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of lipidomics studies.

1. Strain Culture and Sample Collection:

  • Wild-type and mutant strains are cultured under identical, strictly controlled conditions (e.g., temperature, growth medium, and duration).

  • Cells are harvested at a specific growth phase (e.g., mid-logarithmic phase) to ensure consistency.

  • Samples are immediately quenched in liquid nitrogen to halt metabolic activity and stored at -80°C until lipid extraction.

2. Lipid Extraction:

  • A biphasic solvent extraction method, such as the Folch or Bligh-Dyer method, is employed to isolate lipids from the cell pellets.

  • An internal standard, such as a deuterated version of the analyte (e.g., d3-11-Methyltricosanoyl-CoA), is added at the beginning of the extraction process to account for sample loss during preparation and for accurate quantification.

3. Derivatization (for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acyl-CoAs are first hydrolyzed to their corresponding free fatty acids.

  • The free fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) to increase their volatility for gas-phase analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct analysis of acyl-CoAs without derivatization.[1]

  • Chromatography: Reverse-phase chromatography is used to separate the lipids based on their hydrophobicity. A gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used for the detection of acyl-CoAs. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and to enhance specificity by monitoring specific precursor-to-product ion transitions.

5. Data Analysis:

  • The raw data from the mass spectrometer is processed using specialized software to identify and quantify the lipid species.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences in lipid levels between the wild-type and mutant strains.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Interpretation Strain_Culture Strain Culture (Wild-Type & Mutant) Harvesting Cell Harvesting & Quenching Strain_Culture->Harvesting Extraction Lipid Extraction with Internal Standard Harvesting->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Workflow for comparative lipidomics analysis.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical metabolic pathway where a mutation in a fatty acid elongase affects the synthesis of this compound.

signaling_pathway cluster_pathway Branched-Chain Fatty Acid Elongation Precursor Branched-Chain Fatty Acid Precursor Elongase_WT Fatty Acid Elongase (Wild-Type) Precursor->Elongase_WT Elongation Elongase_Mutant Mutant Elongase Precursor->Elongase_Mutant Impaired Elongation Intermediate Intermediate Acyl-CoA Product This compound Intermediate->Product Further Processing Elongase_WT->Intermediate

Caption: Hypothetical pathway of this compound synthesis.

References

Comparison Guide: Evaluating the Impact of 11-Methyltricosanoyl-CoA on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 11-Methyltricosanoyl-CoA and its predicted impact on the biophysical properties of lipid bilayers. Due to the absence of direct experimental data on this specific molecule, its effects are inferred from established principles governing fatty acid structure and membrane dynamics. The performance is contrasted with well-characterized saturated and unsaturated fatty acids to provide a predictive framework for researchers.

Introduction to Membrane Fluidity and Fatty Acid Structure

Membrane fluidity is a critical parameter for cellular function, influencing protein mobility, signaling, and transport. It is largely determined by the composition of the lipid bilayer, particularly the acyl chains of phospholipids.[1][2] Key structural features of fatty acids that modulate fluidity include:

  • Chain Length: Longer saturated acyl chains increase van der Waals interactions, leading to tighter packing and reduced fluidity (a more ordered, gel-like state).[3][4]

  • Unsaturation: Cis-double bonds introduce kinks in the acyl chain, disrupting tight packing and increasing fluidity (a more disordered, liquid-crystalline state).[1][5][6]

  • Branching: Methyl groups on the acyl chain also disrupt packing, which is hypothesized to increase membrane fluidity, similar to the effect of unsaturation.[7][8]

This compound is the activated form of 11-methyltricosanoic acid, a very-long-chain fatty acid (VLCFA) with 23 carbons and a methyl branch at the 11th position. Its impact on membrane fluidity is predicted to be a balance between two opposing structural features: the length of its acyl chain and its mid-chain branch.

Predicted Impact of 11-Methyltricosanoic Acid

The dual nature of 11-methyltricosanoic acid—being both a VLCFA and a branched-chain fatty acid (BCFA)—suggests a complex influence on membrane properties.

  • Length-Dependent Ordering: As a saturated VLCFA (≥20 carbons), its 23-carbon backbone would significantly increase membrane thickness and promote an ordered state, thereby decreasing fluidity.[9][10] Saturated VLCFAs are known to raise the gel-to-liquid crystalline phase transition temperature (Tm).[11]

  • Branch-Dependent Disordering: The methyl group at the C11 position acts as a steric hindrance, preventing the tight, crystalline packing that would otherwise be expected of a long saturated chain. This disruption is expected to increase the free volume within the bilayer's hydrophobic core, thus increasing fluidity.[7][8]

The net effect will depend on which structural feature dominates. The central location of the methyl group likely causes a significant disruption, suggesting that while the membrane may be thicker, it will not achieve the high degree of order seen with a straight-chain equivalent like lignoceric acid (C24:0).

G Molecule 11-Methyltricosanoic Acid (Incorporated into Phospholipid) VLCFA Very-Long-Chain (C23) Saturated Backbone Molecule->VLCFA Structural Feature BCFA Mid-Chain (C11) Methyl Branch Molecule->BCFA Structural Feature IncreaseOrder Increases Packing & Decreases Fluidity VLCFA->IncreaseOrder Leads to DecreaseOrder Disrupts Packing & Increases Fluidity BCFA->DecreaseOrder Leads to NetEffect Predicted Net Effect: A thick but relatively disordered membrane compared to a straight-chain VLCFA IncreaseOrder->NetEffect DecreaseOrder->NetEffect

Predicted dual effects of 11-Methyltricosanoic Acid on membrane fluidity.

Comparative Analysis with Standard Fatty Acids

To contextualize the predicted effects of 11-methyltricosanoic acid, we compare it with stearic acid (a fluidity-decreasing standard) and oleic acid (a fluidity-increasing standard).

FeatureStearic Acid (C18:0)Oleic Acid (C18:1 cis-Δ9)11-Methyltricosanoic Acid (Predicted)
Chain Length 18 Carbons18 Carbons23 Carbons
Structure Straight-chain, SaturatedMonounsaturated (cis kink)Branched-chain, Saturated
Packing Ability High (Efficient packing)Low (Kink disrupts packing)Moderate-Low (Branch disrupts packing)
Effect on Tm IncreasesDecreasesNet effect is complex; likely higher than C18 lipids but lower than a C23 straight-chain equivalent.
Membrane Fluidity Decreases (More ordered)[5][12]Increases (More disordered)[1][5]Ambiguous: Likely increases fluidity relative to a straight-chain C23, but decreases it relative to shorter chains like C18.
Membrane Thickness BaselineDecreases slightlyIncreases significantly [9][10]

Experimental Protocols for Measuring Membrane Fluidity

Two primary fluorescence-based methods are detailed below for quantifying the impact of incorporating novel fatty acids into model membranes (e.g., liposomes).

This technique measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer. Lower anisotropy values correspond to higher membrane fluidity.

  • Principle: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a hydrophobic probe that aligns with the phospholipid acyl chains.[13][14] In a fluid membrane, DPH rotates rapidly, depolarizing the emitted light and resulting in low anisotropy. In a rigid membrane, its rotation is restricted, and the emitted light remains highly polarized.

  • Materials:

    • Liposome (B1194612) suspension (e.g., POPC) with and without the incorporated fatty acid of interest.

    • DPH stock solution (e.g., 2 mM in tetrahydrofuran).

    • Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).

    • Spectrofluorometer with polarization filters.

  • Procedure:

    • Prepare unilamellar liposomes containing a specific mole percentage (e.g., 1-10 mol%) of the fatty acid to be tested.

    • Dilute the liposome suspension to a final lipid concentration of 100-200 µM in buffer.

    • Add DPH stock solution to the liposome suspension to a final concentration of 1 µM (lipid:probe ratio of ~200:1).

    • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure probe incorporation.[15]

    • Set the spectrofluorometer to an excitation wavelength of 355 nm and an emission wavelength of 430 nm.[16]

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, along with correction factors (I_HV and I_HH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor (I_HV / I_HH).

    • Compare the anisotropy values of control liposomes with those containing the test fatty acid.

This method uses the environmentally sensitive fluorescent probe Laurdan to report on the polarity (and by extension, water penetration and lipid packing) of the bilayer.

  • Principle: Laurdan exhibits a spectral shift based on the polarity of its environment.[17] In ordered, gel-phase membranes (low water content), its emission peaks at ~440 nm. In disordered, liquid-crystalline membranes (higher water penetration), the emission shifts to ~490 nm.[18] The GP value quantifies this shift.

  • Materials:

    • Liposome suspension as described above.

    • Laurdan stock solution (e.g., 1 mM in ethanol).

    • Spectrofluorometer.

  • Procedure:

    • Prepare liposomes as in the anisotropy protocol.

    • Add Laurdan stock solution to the liposome suspension for a final lipid:probe ratio of ~500:1.

    • Incubate in the dark for 30 minutes.

    • Set the excitation wavelength to 350 nm.[19]

    • Measure the emission intensities at 440 nm (I_440) and 490 nm (I_490).

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[20]

    • Compare GP values. Higher GP values (approaching +1.0) indicate a more ordered, less fluid membrane, while lower GP values (approaching -1.0) indicate a more disordered, fluid membrane.[19]

G start Start: Prepare Liposomes (Control vs. +Test Fatty Acid) add_probe Add Laurdan Probe (Lipid:Probe Ratio ~500:1) start->add_probe incubate Incubate 30 min in dark add_probe->incubate measure Measure Fluorescence (Excitation: 350nm) incubate->measure intensities Record Intensities at: I_440 (Ordered Phase) I_490 (Disordered Phase) measure->intensities calculate Calculate GP Value: GP = (I_440 - I_490) / (I_440 + I_490) intensities->calculate compare Compare GP Values calculate->compare ordered Result: Higher GP (More Ordered / Less Fluid) compare->ordered Test > Control disordered Result: Lower GP (More Disordered / More Fluid) compare->disordered Test < Control

Experimental workflow for Laurdan Generalized Polarization (GP) assay.

Broader Implications: From Acyl-CoA to Membrane Function

This compound is a metabolic intermediate. Its influence on membrane fluidity is realized after its acyl chain is transferred to a phospholipid by acyltransferase enzymes. This structural modification of the membrane can have significant downstream consequences.

G AcylCoA This compound Enzyme Acyltransferase AcylCoA->Enzyme MembranePL Membrane Phospholipid (with 11-Methyltricosanoyl chain) Enzyme->MembranePL Incorporation PL Glycerophospholipid Backbone PL->Enzyme Membrane Lipid Bilayer MembranePL->Membrane Integrates into Fluidity Altered Membrane Fluidity & Thickness Membrane->Fluidity Leads to Protein Membrane Protein Function (e.g., Receptors, Channels) Fluidity->Protein Modulates Signaling Downstream Cellular Signaling & Transport Protein->Signaling Impacts

Pathway from metabolic intermediate to modulation of cellular function.

Changes in fluidity and thickness can alter the activity of membrane-embedded proteins, influence the formation of lipid rafts, and affect cellular processes such as endocytosis and cell signaling.[21] Therefore, understanding the precise impact of unique fatty acids like 11-methyltricosanoic acid is crucial for fields ranging from basic cell biology to drug development and the study of metabolic diseases.

References

A Comparative Guide to the Structural Confirmation of 11-Methyltricosanoyl-CoA by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of 11-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA. While mass spectrometry can confirm the elemental composition, NMR is indispensable for the unambiguous determination of the precise isomeric structure, particularly the location of the methyl branch. This document outlines the expected spectral data, compares the utility of different NMR experiments, and provides standardized protocols.

Structural Elucidation by 1D and 2D NMR

The primary challenge in the structural confirmation of this compound lies in definitively identifying the position of the methyl group along the 23-carbon chain of the tricosanoyl backbone. While ¹H and ¹³C NMR provide initial characterization, 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Terminal CH₃ (C23)~0.88Triplet
Methyl Branch CH₃ (at C11)~0.85Doublet
Bulk Methylene (B1212753) (CH₂)n~1.25Multiplet
β-CH₂ to CoA (C3)~1.60Multiplet
α-CH₂ to CoA (C2)~2.50Triplet
CH at Methyl Branch (C11)~1.50Multiplet
CH₂ adjacent to CoA Thioester~2.8-3.0Multiplet
Adenosine Ribose Protons~4.0-6.0Multiplets
Adenine Protons~8.0-8.5Singlets

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

CarbonPredicted Chemical Shift (ppm)
Terminal CH₃ (C23)~14
Methyl Branch CH₃ (at C11)~19
Bulk Methylene (CH₂)n~29-30
CH at Methyl Branch (C11)~34
CH₂ adjacent to CH branch~37
α-CH₂ to CoA (C2)~43
Carbonyl Carbon (C1)~200
Adenosine Ribose Carbons~60-90
Adenine Carbons~140-155

Comparison of NMR Techniques for Structural Confirmation

The choice of NMR experiments is critical for an efficient and accurate structural elucidation. Below is a comparison of the information provided by various NMR techniques.

Table 3: Comparison of 1D and 2D NMR Techniques

TechniqueInformation ProvidedApplication to this compound
¹H NMR Provides information on the chemical environment and multiplicity of protons.Identifies key functional groups like the terminal methyl, the methyl branch, and protons alpha and beta to the CoA thioester. Overlap in the methylene region can be significant.
¹³C NMR Provides information on the number and chemical environment of carbon atoms.Confirms the number of carbons and identifies the carbonyl carbon, and the unique carbons of the methyl branch and the branching point.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Establishes the connectivity of protons along the fatty acid chain, helping to trace the carbon backbone.
HSQC Correlates protons directly attached to carbons.Links the proton and carbon chemical shifts, confirming which protons are attached to which carbons.
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Crucial for identifying the position of the methyl branch by showing correlations from the methyl protons to the carbons on the main chain.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).

  • Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR: Acquire with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. Use 16-32 scans for sufficient signal-to-noise.

  • ¹³C NMR: Acquire with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Use a larger number of scans (e.g., 1024) may be necessary.

  • COSY: Acquire a 2D matrix with 2048 points in the direct dimension and 256-512 points in the indirect dimension. Use 4-8 scans per increment.

  • HSQC: Acquire with spectral widths appropriate for the ¹H and ¹³C dimensions. Use 1024 points in the direct dimension and 256 points in the indirect dimension. Use 8-16 scans per increment.

  • HMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire with 2048 points in the direct dimension and 256-512 points in the indirect dimension. Use 16-32 scans per increment.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described NMR techniques.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Proton-Carbon Attachment HMBC HMBC COSY->HMBC Proton Network HSQC->HMBC Initial Assignments Structure Confirm Structure of This compound HMBC->Structure Long-Range Correlations Confirm Branch Point

Caption: Workflow for NMR-based structural confirmation.

Alternative Methodologies

While NMR is the gold standard for determining the precise isomeric structure, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl ester (FAME): After hydrolysis and derivatization, the resulting FAME can be analyzed by GC-MS. The fragmentation pattern in the mass spectrum can often provide evidence for the branch point location. However, this method is destructive and may not be as definitive as NMR for complex structures.

  • High-Resolution Mass Spectrometry (HRMS): Can confirm the elemental composition with high accuracy, but cannot distinguish between isomers.

Safety Operating Guide

Proper Disposal Procedures for 11-Methyltricosanoyl-CoA: A General Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management of laboratory waste is paramount for ensuring personnel safety and environmental protection. The primary strategy for managing laboratory chemicals and waste involves a hierarchy of practices designed to minimize impact. This approach is often summarized as the "Four R's": Refuse, Reduce, Reuse, and Recycle, which should be considered before disposal.[4]

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely disposing of a specialty biochemical like 11-Methyltricosanoyl-CoA.

Step 1: Waste Identification and Characterization Before disposal, the first step is to determine the nature of the waste.

  • Consult the SDS: The Safety Data Sheet is the most critical document for identifying a chemical's hazards. It will specify if the substance is considered hazardous according to regulatory bodies like the EPA.[3] Hazardous characteristics include ignitability, corrosivity, reactivity, and toxicity.[2][5]

  • Treat as Hazardous if Unknown: If an SDS is unavailable or if the waste is a mixture with unknown properties, it should be treated as hazardous to ensure the highest level of safety.[3] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by their institution's EHS department.[3]

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions, such as the mixing of incompatible wastes.[6][7] Never mix different categories of chemical waste.[6]

  • Aqueous vs. Organic: Separate all aqueous waste from organic solvent waste.[6]

  • Halogenated vs. Non-Halogenated: Within organic solvents, separate halogenated solvents (e.g., chloroform, dichloromethane) from non-halogenated ones (e.g., methanol, hexane).[8]

  • Acids vs. Bases: Store acids and bases separately to avoid violent reactions.[7]

  • Segregation by Hazard Class: Further segregate by specific hazard classes, such as oxidizers, corrosives, and flammables.[2]

Data Presentation: Chemical Waste Segregation Summary

Waste CategoryExamplesSegregation Guideline
Halogenated Organic Solvents Chloroform, DichloromethaneCollect separately from all other waste types.
Non-Halogenated Organic Solvents Hexane, Ethyl Acetate, Methanol, TolueneCollect separately. Do not mix with halogenated solvents.
Aqueous Waste (Acids) Solutions with pH ≤ 2Store separately from bases and reactive metals.
Aqueous Waste (Bases) Solutions with pH ≥ 12.5Store separately from acids.
Solid Chemical Waste Contaminated labware (gloves, tubes), silica (B1680970) gelCollect in a designated, lined solid waste container.[4]
Heavy Metal Waste Solutions containing mercury, lead, chromium, etc.Must be collected separately due to high toxicity.[8]

Step 3: Container Selection and Labeling The correct container and label are essential for safety and regulatory compliance.

  • Container Compatibility: Use a container that is in good condition and chemically compatible with the waste.[2][7] For example, do not store acids in metal containers.[7] Leave at least 10% of headspace in liquid waste containers to allow for expansion.[9]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[1][2] The label must clearly state the full chemical name(s) of the contents (no formulas or abbreviations), the relative percentages of each component, and the associated hazards (e.g., flammable, corrosive, toxic).[2][7]

Step 4: Accumulation and Storage in the Laboratory Waste must be stored safely in a designated area within the lab.

  • Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[2][10]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[2][3][11] Do not leave funnels in open containers.[2]

  • Secondary Containment: Store waste containers in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[11]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[3][8]

Step 5: Arranging for Disposal Laboratory personnel are not responsible for the final transport and disposal; this is handled by trained EHS staff or certified contractors.

  • Request Pickup: Once a waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution.[1][2]

  • Documentation: Ensure all paperwork, such as a waste manifest, is completed accurately.[1]

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal & Pickup A Chemical is identified as waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Select appropriate, compatible waste container C->D E Segregate waste by chemical compatibility (e.g., Halogenated, Aqueous, Acid, Base) D->E F Affix 'Hazardous Waste' label to container E->F G Add waste to container in Satellite Accumulation Area (SAA) F->G H Keep container securely closed when not in use G->H I Store in secondary containment H->I J Container is 90% full I->J Monitor fill level K Complete and submit EHS Waste Pickup Request Form J->K L EHS collects waste for final disposal K->L

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Logistical Information for Handling 11-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

To the best of our knowledge, the toxicological properties of 11-Methyltricosanoyl-CoA have not been thoroughly investigated. As a precaution, it should be handled as a potentially hazardous substance. The primary risks are associated with inhalation, ingestion, and skin/eye contact. A thorough risk assessment should be conducted before starting any experimental work.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure. The level of PPE may vary based on the experimental procedure and the quantities being handled.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves (powder-free)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. An N95-rated mask may be considered if generating aerosols or handling larger quantities.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesTo protect feet from spills.

Handling and Storage

  • Ventilation: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's recommendations for optimal storage temperature, which is often -20°C or below for long-term stability.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

  • Spill Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Place the waste in a sealed, labeled container.

    • Clean the spill area with a suitable detergent and water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal protocols. Do not allow the product to enter drains.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a research laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed if safe Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.